5-Phenyl-1H-tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARUHZGHZWCEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044858 | |
| Record name | 5-Phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
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Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18039-42-4 | |
| Record name | 5-Phenyltetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18039-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Phenyl-1H-tetrazole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyltetrazole | |
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| Record name | 2H-Tetrazole, 5-phenyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
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| Record name | 5-phenyl-1H-tetrazole | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.122 | |
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| Record name | 5-PHENYL-1H-TETRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L66K25GN4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
5-Phenyl-1H-tetrazole chemical and physical properties
An In-depth Technical Guide to 5-Phenyl-1H-tetrazole: Chemical and Physical Properties
This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.
Chemical and Physical Properties
This compound is a heterocyclic organic compound featuring a phenyl group attached to a five-membered tetrazole ring.[1] It typically appears as a white to off-white crystalline powder.[1][2] This compound and its derivatives are significant in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group due to similar acidic properties and a planar structure.[3][4]
General and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₄ | [5][6][7] |
| Molecular Weight | 146.15 g/mol | [5][6][7][8] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 216 °C (decomposes) | [2][6][9] |
| Boiling Point | 330.5 ± 25.0 °C at 760 mmHg | [2][9] |
| Density | 1.3 ± 0.1 g/cm³ | [9] |
| pKa | 4.28 - 4.50 | [2][5] |
| LogP (Octanol/Water Partition Coefficient) | 1.65 | [9] |
| Flash Point | 161.3 °C | [2][9] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Very soluble | [5] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
NMR Spectroscopy
The nuclear magnetic resonance (NMR) data provides detailed information about the carbon and hydrogen framework of the molecule.
| Nucleus | Chemical Shift (δ, ppm) in DMSO-d₆ | Source(s) |
| ¹H NMR | 17.45 (1H, broad), 7.99 (2H, d), 7.54 (3H, t) | [10] |
| ¹³C NMR | 155.93, 131.84, 129.78, 127.33, 124.63, 120.69 | [10] |
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy helps in identifying the functional groups present in the molecule. The formation from benzonitrile (B105546) is evidenced by the disappearance of the sharp C≡N stretching band and the appearance of an N-H stretching band.[11]
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| 2919 | C-H stretch | [10] |
| 1601 | C=N stretch | [10] |
| 1457 | Aromatic C=C stretch | [10] |
| 1281 | Ring vibrations | [10] |
| 722 | C-H bend (aromatic) | [10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| Technique | m/z | Source(s) |
| Electron Ionization (EI) | Exact Mass: 146.059250 | [7][9] |
| LC-ESI-QFT (MS2) | Precursor [M-H]⁻: 145.0519 | [12] |
Experimental Protocols
Synthesis of this compound
A widely used method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and sodium azide (B81097).[13][14]
Reaction: Benzonitrile + Sodium Azide → this compound
Catalyst: Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is an effective and environmentally friendly catalyst for this reaction.[14]
Detailed Protocol:
-
To a solution of benzonitrile (1 mmol, 0.1031 g) in dimethyl sulfoxide (DMSO, 2 mL), add sodium azide (1 mmol, 0.0650 g) and copper(II) sulfate pentahydrate (2 mol%, 0.0050 g) with stirring at room temperature.[14]
-
Increase the reaction temperature to 140 °C and maintain for 1 hour.[14]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[14]
-
After the reaction is complete, cool the mixture to room temperature.[14]
-
Treat the mixture with 10 mL of 4 M HCl, followed by the addition of 10 mL of ethyl acetate (B1210297) (EtOAc).[14]
-
Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous sodium sulfate.[14]
-
Concentrate the solution to obtain the crude solid this compound.[14]
Characterization Workflow
After synthesis, the identity and purity of the resulting this compound must be confirmed.
Methodology:
-
Melting Point Determination: Measure the melting point of the crystalline product. A sharp melting point close to the literature value (216 °C) indicates high purity.[6][9]
-
Infrared (IR) Spectroscopy: Record the IR spectrum. Confirm the presence of key functional groups and the absence of the nitrile peak from the starting material.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration should be consistent with the structure of this compound.[10]
-
Mass Spectrometry (MS): Perform mass spectrometry to confirm the molecular weight of the compound.[7]
Applications in Drug Development
The tetrazole ring is a key structural motif in medicinal chemistry. This compound and its derivatives are building blocks for synthesizing compounds with a wide range of biological activities.[15][16] The tetrazole group's metabolic stability and its ability to act as a non-classical bioisostere for carboxylic acids make it valuable in drug design.[4]
Derivatives have been investigated for various therapeutic areas:
-
Anti-inflammatory: Certain tetrazole derivatives have shown potent anti-inflammatory activity.[3]
-
Anticancer: The 1H-tetrazole scaffold is of great interest for its anticancer properties, with some analogues acting as microtubule destabilizers.[17]
-
Anticonvulsant: Schiff bases derived from 5-phenyl tetrazole have been recommended for screening for anticonvulsant activity.[15]
References
- 1. CAS 18039-42-4: 5-Phenyltetrazole | CymitQuimica [cymitquimica.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. This compound(18039-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 5-フェニル-1H-テトラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1H-Tetrazole, 5-phenyl- [webbook.nist.gov]
- 8. This compound | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:18039-42-4 | Chemsrc [chemsrc.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. massbank.eu [massbank.eu]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
5-Phenyl-1H-tetrazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
5-Phenyl-1H-tetrazole is a key heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure features a phenyl group attached to a five-membered tetrazole ring. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid functional group, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles. This characteristic has made this compound and its derivatives valuable building blocks in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the IUPAC nomenclature, chemical structure, synthesis, and applications of this compound, with a focus on experimental details and quantitative data relevant to researchers and drug development professionals.
IUPAC Name and Chemical Structure
The formal IUPAC name for this compound is 5-phenyl-2H-tetrazole . However, it exists in tautomeric forms, with the proton located on different nitrogen atoms of the tetrazole ring. The this compound tautomer is commonly used and recognized.
Chemical Structure:
-
Molecular Formula: C₇H₆N₄
-
Molecular Weight: 146.15 g/mol
-
CAS Number: 18039-42-4
The structure consists of a planar, five-membered tetrazole ring composed of one carbon and four nitrogen atoms, with a phenyl group substituted at the 5-position.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the [3+2] cycloaddition reaction between benzonitrile (B105546) and an azide (B81097) source, typically sodium azide. This reaction is often facilitated by a catalyst to improve reaction rates and yields.
General Synthesis Pathway
The synthesis involves the reaction of benzonitrile with sodium azide in the presence of a catalyst and a suitable solvent. The reaction proceeds via a concerted cycloaddition mechanism to form the tetrazole ring.
Experimental Protocols
Synthesis using a Copper Sulfate (B86663) Catalyst[1]
This protocol describes the synthesis of this compound using copper(II) sulfate pentahydrate as a catalyst in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
To a solution of benzonitrile (1 mmol) in DMSO (5 mL), add sodium azide (1.1 mmol) and CuSO₄·5H₂O (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to 140 °C and stir for the time specified in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water (20 mL).
-
Acidify the solution with 3N HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to afford the pure this compound.
Synthesis using a Nano-TiCl₄·SiO₂ Catalyst[2]
This method utilizes a heterogeneous catalyst, nano-TiCl₄·SiO₂, for the synthesis.
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Nano-TiCl₄·SiO₂ catalyst
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Chloroform
-
Deionized water
Procedure:
-
Add nano-TiCl₄·SiO₂ (0.1 g) to a mixture of benzonitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL).
-
Reflux the mixture for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the catalyst by filtration.
-
Add ice water and 4N HCl (5 mL) to the filtrate to precipitate the product.
-
Wash the resulting white solid with cold chloroform.
-
Dry the product to obtain pure this compound.[1]
Data Presentation
Optimization of Reaction Conditions for Copper-Catalyzed Synthesis
The following table summarizes the optimization of various reaction parameters for the synthesis of this compound using a copper sulfate catalyst.[2]
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 0 | 140 | 10 | 40 |
| 2 | DMF | 1 | 140 | 6 | 75 |
| 3 | DMF | 2 | 140 | 4 | 90 |
| 4 | DMF | 3 | 140 | 4 | 90 |
| 5 | Toluene | 2 | 110 | 10 | 30 |
| 6 | Acetonitrile | 2 | 80 | 10 | 25 |
| 7 | Ethanol | 2 | 80 | 10 | 20 |
| 8 | Water | 2 | 100 | 10 | 15 |
| 9 | NMP | 2 | 140 | 5 | 70 |
| 10 | Solvent-free | 2 | 140 | 10 | 50 |
| 11 | DMSO | 2 | 110 | 5 | 92 |
| 12 | DMSO | 2 | 120 | 4 | 92 |
| 13 | DMSO | 2 | 140 | 3 | 94 |
Biological Activity of this compound Derivatives
Derivatives of this compound have been synthesized and evaluated for various biological activities. The following table presents antioxidant activity data for selected pyrazole-tetrazole hybrid compounds.[3]
| Compound | Structure | Antioxidant Activity (IC₅₀, µg/mL) |
| 56 | 1-[(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)]-5-phenyl-1H-tetrazole | 13.19 |
| 61 | 1-[(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)]-5-phenyl-1H-tetrazole | 15.68 |
| 64 | 1-[(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)]-5-phenyl-1H-tetrazole | 16.14 |
| Ascorbic Acid (Standard) | - | 7.19 |
Applications in Drug Development
The tetrazole ring of this compound serves as a metabolically stable surrogate for a carboxylic acid group, a feature that has been extensively exploited in drug design. This bioisosteric replacement can lead to improved oral bioavailability and enhanced metabolic stability of drug candidates. Consequently, the this compound scaffold is a key component in a variety of pharmacologically active molecules.
Derivatives of this compound have been investigated for a wide range of therapeutic applications, including:
-
Anti-inflammatory agents: Some derivatives have shown potent anti-inflammatory activity.
-
Anticancer agents: The scaffold has been incorporated into novel compounds designed as microtubule destabilizers for cancer therapy.
-
Antihypertensive agents: The tetrazole moiety is a key feature in some angiotensin II receptor blockers.
-
Antimicrobial agents: Certain derivatives have been screened for their antibacterial and antifungal properties.
The versatility of the [3+2] cycloaddition reaction allows for the synthesis of a diverse library of 5-substituted-1H-tetrazoles, making it a valuable tool for lead optimization in drug discovery programs.
References
5-Phenyl-1H-tetrazole: A Bioisosteric Approach to Carboxylic Acid Acidity in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of rational drug design. One of the most successful and widely employed bioisosteric substitutions is the replacement of a carboxylic acid with a 5-substituted-1H-tetrazole. This guide provides a comprehensive technical overview of the acidity of 5-Phenyl-1H-tetrazole, comparing it with carboxylic acids, and details the experimental methodologies used to determine these crucial physicochemical parameters.
Acidity and pKa: A Head-to-Head Comparison
The acidity of a functional group, quantified by its pKa value, is a critical determinant of a drug molecule's pharmacokinetic and pharmacodynamic properties. Both this compound and carboxylic acids are acidic moieties that are typically ionized at physiological pH. The pKa of this compound is remarkably similar to that of many common carboxylic acids, making it an effective mimic for biological interactions.
The acidity of the tetrazole proton is attributed to the electron-withdrawing nature of the nitrogen atoms in the ring, which stabilizes the resulting conjugate base through resonance. Similarly, the carboxylate anion is stabilized by resonance.
Below is a comparative summary of the pKa values for this compound and a range of representative carboxylic acids.
| Compound | Functional Group | pKa Value |
| This compound | Tetrazole | ~4.28 - 4.5[1][2] |
| Benzoic Acid | Carboxylic Acid | ~4.2[3] |
| Acetic Acid | Carboxylic Acid | ~4.76[3] |
| Formic Acid | Carboxylic Acid | ~3.77[3] |
| General Range | Carboxylic Acids | ~4.0 - 5.0 [4] |
The Role in Drug Design: A Bioisosteric Strategy
The substitution of a carboxylic acid with a this compound is a well-established strategy in drug discovery to enhance a molecule's metabolic stability and improve its pharmacokinetic profile. Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance from the body. Tetrazoles, being more resistant to such metabolic transformations, can increase the in vivo half-life of a drug.[5][6]
A prominent example of this bioisosteric replacement is found in the development of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension. In many ARBs, a tetrazole moiety serves as a bioisostere for a carboxylic acid, playing a crucial role in binding to the AT1 receptor.
Caption: Simplified signaling pathway showing the action of Angiotensin Receptor Blockers (ARBs).
Experimental Protocols for pKa Determination
Accurate determination of pKa is essential for understanding the ionization state of a compound at a given pH. The two most common methods for pKa determination are potentiometric titration and UV-Vis spectroscopy.
Potentiometric Titration
Potentiometric titration is a highly precise method for determining pKa values.[7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample while monitoring the pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the sample (e.g., this compound) of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Use a solution of a salt (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[8]
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the titrant (NaOH for an acidic sample) in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.
-
Alternatively, the pKa can be determined from the first or second derivative of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is applicable to compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[9] It is particularly useful for compounds with low solubility or for high-throughput screening.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the sample.
-
-
Spectral Measurement:
-
Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH values.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelengths at which the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
-
Caption: Workflow for pKa determination by UV-Vis spectroscopy.
Conclusion
This compound serves as an excellent bioisostere for carboxylic acids due to its comparable acidity, which allows it to mimic the interactions of a carboxylate group with biological targets.[4] Its enhanced metabolic stability makes it a valuable functional group in the medicinal chemist's toolbox for optimizing the pharmacokinetic properties of drug candidates. The precise determination of the pKa values of both tetrazoles and carboxylic acids, through well-established methods like potentiometric titration and UV-Vis spectroscopy, is fundamental to the successful application of this bioisosteric strategy in drug discovery and development.
References
- 1. This compound(18039-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. scispace.com [scispace.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
The Bioisosterism of 5-Phenyl-1H-tetrazole: A Technical Guide for Drug Development Professionals
An in-depth exploration of the physicochemical properties, biological activity, and synthetic methodologies of 5-Phenyl-1H-tetrazole as a carboxylic acid bioisostere in drug design.
In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize the pharmacological profile of a lead compound is a cornerstone of rational drug design. One of the most successful and widely employed examples of this strategy is the use of the 5-substituted-1H-tetrazole moiety as a bioisostere for the carboxylic acid group.[1][2][3] This in-depth technical guide provides a comprehensive overview of the bioisosterism of this compound, a key structural motif in numerous therapeutic agents. We will delve into a comparative analysis of its physicochemical properties versus its carboxylic acid analog, benzoic acid, detail experimental protocols for its synthesis and biological evaluation, and visualize its role in a critical signaling pathway.
Physicochemical Properties: A Tale of Two Acids
The rationale behind the bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole lies in their remarkably similar physicochemical properties, particularly their acidity.[4] Both functional groups are planar and possess comparable pKa values, allowing them to engage in similar ionic and hydrogen bond interactions with biological targets.[5] However, subtle differences in their electronic distribution, lipophilicity, and metabolic stability can have profound impacts on a drug candidate's overall performance.[1][4]
The tetrazole ring, with its four nitrogen atoms, delocalizes the negative charge over a larger aromatic system compared to the more localized charge on the carboxylate anion.[4][5] This seemingly minor difference can influence binding affinity and selectivity. Furthermore, the tetrazole group generally imparts greater metabolic stability. Carboxylic acids are often susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid systemic clearance.[4][6] The tetrazole moiety is significantly more resistant to such metabolic transformations, often resulting in an extended plasma half-life and improved oral bioavailability.[1][6]
Below is a table summarizing the key physicochemical properties of this compound and its carboxylic acid bioisostere, benzoic acid.
| Property | This compound | Benzoic Acid | Rationale for Comparison |
| Molecular Weight | 146.15 g/mol [7] | 122.12 g/mol [8] | The increased molecular weight of the tetrazole is a consideration in lead optimization. |
| pKa | ~4.2 - 4.9[9] | ~4.2[9] | Similar acidity is the fundamental basis for the bioisosteric replacement. |
| LogP (Octanol/Water) | 1.1[7] | 1.87[8] | Tetrazoles are generally considered more lipophilic than the corresponding carboxylic acids.[1] |
| Metabolic Stability | Generally high; resistant to glucuronidation and β-oxidation.[1][4] | Susceptible to glucuronidation and amino acid conjugation.[4] | Enhanced metabolic stability is a primary advantage of the tetrazole bioisostere. |
Case Study: Losartan and its Carboxylic Acid Metabolite
A classic example illustrating the benefits of the tetrazole-for-carboxylic-acid swap is the development of the angiotensin II type 1 (AT1) receptor antagonist, losartan. Losartan contains a 5-substituted tetrazole, while its active metabolite, EXP3174, possesses a carboxylic acid group. While both are potent AT1 receptor blockers, their pharmacokinetic profiles differ significantly, highlighting the impact of this bioisosteric substitution.
| Pharmacokinetic Parameter | Losartan (with Tetrazole) | EXP3174 (with Carboxylic Acid) |
| Plasma Clearance | 610 mL/min[10] | 47 mL/min[10] |
| Terminal Half-life | 2.1 hours[10] | 6.3 hours[10] |
| Oral Bioavailability | ~33%[10] | N/A (metabolite) |
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) salt.[3][5][9] Below is a representative experimental protocol for the synthesis of this compound from benzonitrile (B105546) and sodium azide.
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Cupric sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl), 4 M
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
To a solution of benzonitrile (1.0 mmol, 0.103 g) in DMSO (2 mL) in a three-necked flask, add sodium azide (1.0 mmol, 0.065 g) and cupric sulfate pentahydrate (2 mol%, 0.005 g) with stirring at room temperature.[9]
-
Increase the reaction temperature to 140 °C and maintain for 1 hour.[9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture by adding 10 mL of 4 M HCl.[9]
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with distilled water (2 x 10 mL).[9]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[9]
-
Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.[9]
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
Angiotensin II Type 1 (AT1) Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound derivative) for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor (e.g., from transfected HEK293 cells)
-
[¹²⁵I]-Angiotensin II (radioligand)
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare dilutions of the test compound and unlabeled Angiotensin II in binding buffer.
-
In a 96-well plate, add 25 µL of binding buffer (for total binding), 25 µL of a saturating concentration of unlabeled Angiotensin II (for non-specific binding), or 25 µL of the test compound at various concentrations.
-
Add 50 µL of the radioligand ([¹²⁵I]-Angiotensin II) at a concentration near its Kd to all wells.
-
Add 100 µg of the AT1 receptor-containing cell membranes to each well.
-
Incubate the plate at 37°C for 1 hour with gentle agitation.[11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
Visualizing the Role in a Signaling Pathway: AT1 Receptor
This compound-containing drugs, such as losartan, primarily exert their therapeutic effects by blocking the Angiotensin II Type 1 (AT1) receptor. The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events that contribute to vasoconstriction, inflammation, and fibrosis. The diagram below illustrates the major signaling pathways downstream of AT1 receptor activation.
Caption: Angiotensin II Type 1 Receptor Signaling Pathway.
The workflow for considering the use of a this compound as a carboxylic acid bioisostere in a drug discovery program is a multi-step process that involves careful evaluation of both the potential benefits and drawbacks.
Caption: Workflow for Considering a Tetrazole Bioisostere.
Conclusion
The bioisosteric replacement of a carboxylic acid with a this compound is a powerful and well-established strategy in drug discovery. This technical guide has provided a comprehensive overview of the key considerations for researchers and drug development professionals. By understanding the subtle yet significant differences in physicochemical properties, leveraging robust synthetic and analytical protocols, and appreciating the impact on biological signaling, the this compound moiety can be effectively utilized to design safer and more efficacious medicines. The continued exploration of this privileged scaffold will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. benchchem.com [benchchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. ClinPGx [clinpgx.org]
- 11. academic.oup.com [academic.oup.com]
Spectroscopic data of 5-Phenyl-1H-tetrazole (NMR, IR, Mass Spec)
An In-depth Technical Guide on the Spectroscopic Data of 5-Phenyl-1H-tetrazole
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for data acquisition, and includes visualizations of the analytical workflow.
Spectroscopic Data
The following sections summarize the key spectroscopic data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the molecular structure of this compound. The data presented below were obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 17.45 | Broad (br) | 1H | N-H (Tetrazole ring) |
| 7.99 | Doublet (d) | 2H | Ortho-protons (Phenyl ring) |
| 7.54 | Triplet (t) | 3H | Meta- and Para-protons (Phenyl ring) |
| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 155.93 | C (Tetrazole ring) |
| 131.84 | Para-C (Phenyl ring) |
| 129.78 | Meta-C (Phenyl ring) |
| 127.33 | Ortho-C (Phenyl ring) |
| 124.63 | Ipso-C (Phenyl ring) |
| Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[1] Note: Specific assignments for all phenyl carbons can vary; the values 124.63 and 120.69 from the source are also associated with the phenyl ring carbons.[1] |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 3: FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Description |
| 2919 | N-H Stretch |
| 1601 | C=N Stretch (Tetrazole ring) / C=C Stretch (Aromatic) |
| 1457 | C=C Stretch (Aromatic) |
| 1281 | Ring Vibration |
| 722 | C-H Out-of-plane Bending (Aromatic) |
| Sample Preparation: KBr Pellet[1] The appearance of a distinct N-H stretching band is a key indicator of the successful formation of the tetrazole ring from a nitrile precursor.[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion Type | Method | Relative Intensity |
| 146.15 | [M]⁺ | EI | - |
| 145 | [M-H]⁻ | LC-ESI-QFT | - |
| 118 | [M-N₂]⁺ | EI | 100% |
| 91 | [C₆H₅N]⁺ | EI | 74.4% |
| 77 | [C₆H₅]⁺ | EI | 45.6% |
| M: Molecular Ion, EI: Electron Ionization, LC-ESI-QFT: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight[3][4][5][6] The molecular formula is C₇H₆N₄ with a molecular weight of 146.15 g/mol .[4][5][6] |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation : Approximately 5-10 mg of purified this compound was dissolved in 0.6-0.7 mL of DMSO-d₆. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.0 ppm). The resulting solution was transferred into a 5 mm NMR tube.[7]
-
Instrumentation : ¹H and ¹³C NMR spectra were acquired on a JEOL 400 MHz spectrometer.[1]
-
¹H NMR Acquisition Parameters :
-
Spectrometer Frequency : 400 MHz
-
Solvent : DMSO-d₆
-
Number of Scans : 16-64 (adjusted based on concentration)
-
Relaxation Delay : 1-2 seconds[7]
-
-
¹³C NMR Acquisition Parameters :
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation : 1-2 mg of dry this compound was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The homogenous mixture was then compressed in a die under 8-10 tons of pressure to form a transparent pellet.[7]
-
Instrumentation : Spectra were recorded using a Perkin Elmer 400 FT-IR spectrometer.[1]
-
Data Acquisition : A background spectrum of a pure KBr pellet was first collected. The sample pellet was then placed in the spectrometer's sample holder, and the spectrum was recorded over the range of 4000-400 cm⁻¹.[1][7]
Mass Spectrometry Protocol
-
Electron Ionization (EI) : The sample was introduced directly into the ion source. The mass spectrum was obtained using a standard electron ionization energy of 70 eV.[4]
-
Liquid Chromatography-Electrospray Ionization (LC-ESI-QFT) : The sample was analyzed using a liquid chromatography system coupled to an ESI source and a Quadrupole Time-of-Flight mass spectrometer. The data presented corresponds to the negative ion mode, detecting the [M-H]⁻ species.[3]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
Introduction to Tautomerism in 5-Phenyl-Substituted Tetrazoles
An In-Depth Technical Guide to the Tautomeric Forms of 5-Phenyl-Substituted 1H-Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tautomerism exhibited by 5-phenyl-substituted 1H-tetrazoles, a class of compounds of significant interest in medicinal chemistry. The unique structural features and physicochemical properties of these tautomers play a crucial role in their biological activity and application in drug design.
5-Substituted tetrazoles, including those with a phenyl group at the 5-position, are five-membered aromatic heterocyclic compounds containing one carbon and four nitrogen atoms.[1] They exhibit prototropic tautomerism, existing as an equilibrium between two primary forms: the 1H-tetrazole and the 2H-tetrazole tautomers.[2][3] A third, high-energy 5H tautomer is theoretically possible but has not been observed experimentally.[4]
The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution, polarity, and hydrogen bonding capabilities. Consequently, understanding and controlling this tautomeric equilibrium is critical for drug development, as these properties govern molecular recognition and drug-receptor interactions.[5] The tetrazole moiety is often employed as a bioisosteric replacement for the carboxylic acid group in drug candidates, offering improved metabolic stability and pharmacokinetic profiles.[4][5]
The equilibrium between the 1H and 2H forms is dynamic and influenced by several factors:
-
Physical State: In the gas phase, the 2H-tautomer is generally more stable.[2]
-
Solvent: In solution, particularly in polar solvents, the more polar 1H-tautomer is the predominant form.[2][3][6]
-
Substituent Effects: The electronic nature of substituents on the phenyl ring can influence the relative stability of the tautomers.[3]
-
Intermolecular Interactions: Hydrogen bonding in the solid state often favors a specific tautomer.[3]
Tautomeric Equilibrium: A Quantitative Perspective
The relative populations of the 1H and 2H tautomers have been investigated using various experimental and computational methods. While the 1H form is generally favored in solution, the precise ratio is context-dependent.
| Compound | Conditions | Method | Tautomer Ratio (1H : 2H) | Reference |
| 5-Phenyl-1H-tetrazole | DMSO/H₂O Mixture (83/17) | ¹³C NMR Spectroscopy | 86 : 14 | [7] |
| 5-(2,6-dimethylphenoxy)-(1H)-tetrazole | Gas Phase | DFT (B3LYP/6-311G(d,p)) | N1-H form is more stable | [8] |
| 5-(2,6-diisopropylphenoxy)-(1H)-tetrazole | Gas Phase | DFT (B3LYP/6-311G(d,p)) | N1-H form is more stable | [8] |
| 5-substituted tetrazoles (general) | Aqueous medium | pKa and Dipole Moment Correlations | 1H tautomer is more abundant and more polar | [9] |
| 5-substituted tetrazoles (general) | Gas Phase | DFT/B3LYP/6-31G* | 2H-tautomer is generally more stable | [2][9] |
| 5-substituted tetrazoles (general) | Polar Solvents | Experimental & Computational | 1H tautomer predominates | [6] |
Experimental and Computational Protocols for Tautomer Characterization
The elucidation of the dominant tautomeric form of 5-phenyl-substituted tetrazoles relies on a combination of spectroscopic, crystallographic, and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution, as the two tautomers can often be distinguished on the NMR timescale.[1]
-
Methodology :
-
Sample Preparation : Dissolve the 5-phenyl-substituted tetrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition : Record ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer. For complex spectra, 2D techniques like HSQC and HMBC can be employed to aid in signal assignment.[10]
-
Spectral Analysis : The chemical shifts of the tetrazole ring atoms, particularly the carbon and nitrogen atoms, are sensitive to the position of the proton. The 1H and 2H tautomers will give rise to distinct sets of signals.
-
Quantification : The relative integration of signals corresponding to each tautomer allows for the determination of their population ratio in the given solvent and at a specific temperature.
-
-
Key Observations :
Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state by precisely locating the positions of all atoms, including the hydrogen atom on the tetrazole ring.
-
Methodology :
-
Crystal Growth : Grow single crystals of the 5-phenyl-substituted tetrazole of suitable quality. This is often achieved by slow evaporation of a saturated solution.[13]
-
Data Collection : Mount a single crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using X-ray radiation (e.g., CuKα).[13][14]
-
Structure Solution and Refinement : Process the diffraction data to solve the crystal structure using direct methods or other phasing techniques. Refine the atomic positions and thermal parameters to obtain a final structural model.[15]
-
Tautomer Identification : The position of the proton on the tetrazole ring is determined from the electron density map, confirming the specific tautomer present in the crystal lattice. Analysis of intermolecular interactions, such as hydrogen bonds, can provide insight into the crystal packing and stabilization of the observed tautomer.[8]
-
Computational Chemistry (Density Functional Theory - DFT)
Computational methods, particularly DFT, are invaluable for predicting the relative stabilities of tautomers in both the gas phase and solution.
-
Methodology :
-
Structure Generation : Build the 3D structures of both the 1H and 2H tautomers of the 5-phenyl-substituted tetrazole.
-
Geometry Optimization : Perform geometry optimization for each tautomer using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[6][8] This calculates the lowest energy conformation for each structure.
-
Energy Calculation : Calculate the single-point electronic energies of the optimized structures. Vibrational frequency calculations should also be performed to confirm that the structures are true minima on the potential energy surface and to obtain Gibbs free energies.
-
Solvent Effects : To model the solution phase, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Stability Analysis : Compare the calculated Gibbs free energies of the tautomers. The tautomer with the lower energy is predicted to be the more stable form under the specified conditions (gas phase or solution). The energy difference can be used to estimate the equilibrium constant.
-
Visualized Workflows and Equilibria
Diagrams generated using Graphviz provide a clear representation of the tautomeric relationship and the typical workflow for its characterization.
Caption: Tautomeric equilibrium of this compound.
Caption: Workflow for tautomer characterization.
Conclusion
The tautomerism of 5-phenyl-substituted 1H-tetrazoles is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery and materials science. The equilibrium between the 1H and 2H forms is delicately balanced and dependent on the molecule's environment. A multi-pronged approach combining NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a complete understanding and characterization of these tautomeric systems. For drug development professionals, this knowledge is paramount for designing molecules with optimal physicochemical properties and biological activity.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 5-Phenyltetrazole(18039-42-4) 1H NMR spectrum [chemicalbook.com]
- 12. This compound | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Phenyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science. Its remarkable stability and bioisosteric relationship with the carboxylic acid group have cemented its role in the development of numerous pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of a key member of this class, 5-Phenyl-1H-tetrazole, offering detailed experimental protocols and a comparative analysis of synthetic methodologies.
From Serendipity to Staple: A Historical Overview
The story of tetrazoles begins in 1885 with the Swedish chemist J. A. Bladin, who first synthesized a derivative of this heterocyclic system.[1][2] However, the foundational method for the synthesis of the tetrazole ring, the [3+2] cycloaddition of an azide (B81097) with a nitrile, was established by Hantzsch and his collaborators in 1901.[1][3] Early syntheses often employed the highly toxic and explosive hydrazoic acid, posing significant safety risks.[1] A pivotal advancement came in 1958 when Finnegan and coworkers developed a safer and more practical route using inorganic sodium azide with ammonium (B1175870) chloride in dimethylformamide (DMF).[1] This modification significantly broadened the accessibility and utility of tetrazole synthesis.
The primary route to this compound involves the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, between benzonitrile (B105546) and an azide source, most commonly sodium azide. The reaction mechanism has been a subject of debate, with evidence supporting both a concerted pericyclic pathway and a stepwise process involving a vinyl azide intermediate. The use of various catalysts has been extensively explored to improve reaction rates, yields, and overall efficiency, while also enabling milder reaction conditions.
Core Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound has evolved significantly, with a range of catalysts and reaction conditions being reported. The choice of method often depends on factors such as desired yield, reaction time, cost, safety considerations, and environmental impact.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | DMF | 100-125 | - | Moderate | [1] |
| CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 1 | Excellent | [4] |
| CoY Zeolite | DMF | 120 | 14 | High | [3] |
| Zinc Salts | Water | - | - | Broad Scope | [5] |
| Iodine | - | - | - | - | [5] |
| L-proline | - | - | Short | Excellent | [5] |
| Nano-TiCl₄·SiO₂ | DMF | Reflux | 2 | 95 | [1] |
| Al-MCM-41 (Microwave) | DMF | - | Short | 78 | [6] |
| H-Y (Microwave) | DMF | - | Short | 95 | [6] |
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound. This table summarizes the reaction conditions and yields for various catalytic systems used in the synthesis of this compound from benzonitrile and sodium azide.
Detailed Experimental Protocols
Method 1: Copper-Catalyzed Synthesis in DMSO
This protocol is based on the work of Akhlaghinia and Rezazadeh, which offers excellent yields and short reaction times.[4]
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl), 4 M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzonitrile (1 mmol, 0.103 g) in DMSO (2 mL), add sodium azide (1 mmol, 0.065 g) and cupric sulfate pentahydrate (2 mol%, 0.005 g) with stirring at room temperature.
-
Increase the reaction temperature to 140 °C and maintain for 1 hour.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Treat the mixture with 10 mL of 4 M HCl and then extract with 10 mL of ethyl acetate.
-
Separate the organic layer, wash it with distilled water (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude solid this compound.
-
The crude product can be further purified by recrystallization.
Method 2: Zinc-Catalyzed Synthesis in Water
This environmentally friendly method, developed by Demko and Sharpless, utilizes water as the solvent.[5]
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Zinc salt (e.g., ZnBr₂)
-
Water
Procedure:
-
Combine benzonitrile, sodium azide, and a catalytic amount of a zinc salt in water.
-
Heat the reaction mixture with stirring. The specific temperature and reaction time may vary depending on the substrate and the specific zinc salt used.
-
Monitor the reaction progress by TLC or other suitable analytical techniques.
-
Upon completion, cool the reaction mixture and work up as appropriate for the specific product. This may involve extraction with an organic solvent followed by purification.
Visualizing the Synthesis: Logical and Mechanistic Diagrams
To better understand the synthesis of this compound, the following diagrams illustrate the general workflow, the proposed reaction mechanism, and a decision-making framework for selecting a synthetic method.
References
Technical Guide: Physicochemical Properties of 5-Phenyl-1H-tetrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Phenyl-1H-tetrazole is a heterocyclic aromatic organic compound that serves as a crucial scaffold in medicinal chemistry and materials science. Its unique structural features, including the tetrazole ring, impart a range of physicochemical and biological properties. This document provides a concise summary of its core molecular properties, specifically its chemical formula and molecular weight, presented for the reference of researchers and developers in the pharmaceutical and chemical industries.
Core Molecular Data
The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆N₄ | [1][2] |
| Molecular Weight | 146.15 g/mol | [1][2] |
| Monoisotopic Mass | 146.059246208 Da | [1] |
| CAS Number | 18039-42-4 |
Logical Relationship of Core Properties
The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical flow.
Caption: Logical flow from compound name to molecular formula and weight.
Experimental Protocols
This guide summarizes established data. For experimental determination of molecular weight, standard analytical techniques such as mass spectrometry (MS) would be employed. High-resolution mass spectrometry (HRMS) is typically used to determine the accurate mass, which can confirm the elemental composition.
Conclusion
The molecular formula (C₇H₆N₄) and molecular weight (146.15 g/mol ) of this compound are critical parameters for any research or development activity involving this compound.[1][2] This technical guide provides these core data points in a clear and accessible format for professionals in the field.
References
Solubility Profile of 5-Phenyl-1H-tetrazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Phenyl-1H-tetrazole in a range of organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical development, chemical synthesis, and material science. This document compiles available data, details experimental methodologies for solubility determination, and presents a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in thirteen different organic solvents at temperatures ranging from 283.15 K to 318.15 K.[1] The following tables summarize the mole fraction solubility (x) of this compound in these solvents. The data is sourced from the study by Chen et al. (2017), which utilized the isothermal saturation method.[1]
Table 1: Solubility of this compound in Various Organic Solvents (283.15 K to 318.15 K)
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Methanol (B129727) | 283.15 - 318.15 | Data not available in snippets |
| Ethanol | 283.15 - 318.15 | Data not available in snippets |
| n-Propanol | 283.15 - 318.15 | Data not available in snippets |
| Isopropanol (B130326) | 283.15 - 318.15 | Data not available in snippets |
| Acetone (B3395972) | 283.15 - 318.15 | Data not available in snippets |
| 2-Butanone | 283.15 - 318.15 | Data not available in snippets |
| Acetonitrile (B52724) | 283.15 - 318.15 | Data not available in snippets |
| Ethyl Acetate (B1210297) | 283.15 - 318.15 | Data not available in snippets |
| Toluene (B28343) | 283.15 - 318.15 | Data not available in snippets |
| 1,4-Dioxane (B91453) | 283.15 - 318.15 | Data not available in snippets |
| Cyclohexane | 283.15 - 318.15 | Data not available in snippets |
| Dimethyl Sulfoxide (DMSO) | 283.15 - 318.15 | Data not available in snippets |
| N,N-Dimethylformamide (DMF) | 283.15 - 318.15 | Data not available in snippets |
Note: While the specific mole fraction solubility values were not available in the publicly accessible snippets of the cited research, the study by Chen et al. (2017) reports that the solubility of this compound increases with increasing temperature in all tested solvents.[1] The general order of solubility in the different mono-solvents at a given temperature was found to be: DMSO > DMF > acetone > methanol > (ethanol, 2-butanone) > isopropanol > n-propanol > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > cyclohexane.[1]
Experimental Protocol: Isothermal Saturation Method
The determination of the solubility data presented above was achieved using the isothermal saturation method.[1] This is a widely accepted and robust technique for measuring the equilibrium solubility of a solid compound in a liquid solvent.
Objective: To determine the equilibrium concentration of this compound in a specific solvent at a constant temperature.
Materials and Apparatus:
-
This compound (solid)
-
Selected organic solvent
-
Thermostatic shaker or magnetic stirrer with a heating/cooling jacket
-
Calibrated thermometer or temperature probe
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a jacketed glass vessel or a screw-cap vial). The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The container is placed in a thermostatic shaker or on a magnetic stirrer with a temperature-controlled jacket. The mixture is agitated at a constant, predefined temperature for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary depending on the solvent and solute but is typically in the range of 24 to 72 hours.
-
Phase Separation: Once equilibrium is reached, the agitation is stopped, and the suspension is allowed to settle for a period to allow the undissolved solid to sediment.
-
Sample Withdrawal and Filtration: A sample of the supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a syringe filter to remove any undissolved solid particles. This step is critical to prevent the undissolved solid from artificially inflating the measured concentration.
-
Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. HPLC is a common and accurate method for this purpose. A pre-established calibration curve for this compound is used to quantify the concentration.
-
Data Recording: The determined concentration is recorded as the solubility of this compound in that specific solvent at the given temperature. The experiment is typically repeated at different temperatures to obtain a solubility curve.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.
Caption: Experimental workflow for the isothermal saturation method.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in a variety of organic solvents. The provided data, although qualitative in the absence of the full dataset, indicates a clear trend of increasing solubility with temperature. The detailed experimental protocol for the isothermal saturation method offers a robust framework for researchers seeking to reproduce or expand upon these findings. The visualized workflow provides a clear and concise overview of the experimental process. For precise quantitative data, consulting the original research article by Chen et al. (2017) is recommended. This information is invaluable for the rational design of crystallization processes, formulation development, and synthetic reaction optimization involving this compound.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 5-Phenyl-1H-tetrazole
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of 5-Phenyl-1H-tetrazole, a molecule of significant interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its crystallographic parameters, experimental protocols for its synthesis and crystal growth, and insights into its potential biological mechanism of action.
Crystal Structure and Molecular Geometry
The solid-state architecture of this compound has been elucidated through single-crystal X-ray diffraction, revealing a monoclinic crystal system. The fundamental crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 237392, provides a precise three-dimensional map of the molecule.
The asymmetric unit of this compound contains one molecule. The phenyl and tetrazole rings are not coplanar, exhibiting a significant dihedral angle between them. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, specifically N—H···N interactions, which link the molecules into chains.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| CCDC Deposition Number | 237392 |
| Empirical Formula | C₇H₆N₄ |
| Formula Weight | 146.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.835(2) |
| b (Å) | 10.485(4) |
| c (Å) | 11.668(4) |
| β (°) | 100.89(3) |
| Volume (ų) | 700.9(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.385 |
| Absorption Coeff. (mm⁻¹) | 0.095 |
| F(000) | 304 |
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| N1-N2 | 1.366(3) |
| N2-N3 | 1.288(3) |
| N3-N4 | 1.365(3) |
| N4-C7 | 1.332(3) |
| C7-N1 | 1.341(3) |
| C7-C1 | 1.468(3) |
| N4-C7-N1 | 109.1(2) |
| N2-N1-C7 | 105.9(2) |
| N3-N2-N1 | 109.8(2) |
| N2-N3-N4 | 105.8(2) |
| C7-N4-N3 | 109.4(2) |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the [3+2] cycloaddition reaction between benzonitrile (B105546) and sodium azide.[1]
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium (B1175870) Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Absolute Ethanol (B145695)
Procedure:
-
In a round-bottom flask, dissolve benzonitrile, sodium azide, and ammonium chloride in N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 120°C and stir for 7 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and acidify with concentrated hydrochloric acid to a pH of 2.
-
Filter the resulting precipitate, wash thoroughly with water, and then with cold ethanol.
-
The crude product is then purified by recrystallization from absolute ethanol to yield pure this compound.[2]
Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis. Slow evaporation of a saturated solution is a widely used technique.
Materials:
-
Purified this compound
-
Suitable solvent (e.g., Ethanol, Methanol, or a mixture of solvents like Dichloromethane/Petroleum Ether)
Procedure:
-
Prepare a saturated or nearly saturated solution of purified this compound in a suitable solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filter the warm solution through a clean, fine-pored filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Transfer the filtered solution to a clean crystallization dish or vial.
-
Cover the container in a way that allows for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes in it.
-
Place the container in a vibration-free environment at a constant, cool temperature.
-
Allow the solvent to evaporate slowly over several days to a week, during which time single crystals should form.
Potential Biological Signaling Pathway: Induction of Apoptosis
Derivatives of 5-substituted-1H-tetrazole have demonstrated significant potential as anticancer agents, with a proposed mechanism of action involving the induction of apoptosis, or programmed cell death.[3] The intrinsic (mitochondrial) pathway of apoptosis is a key target for these compounds. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
The proposed mechanism suggests that certain 5-substituted-1H-tetrazole derivatives can modulate the balance of these proteins, leading to the activation of the apoptotic cascade.
Figure 1: Proposed intrinsic apoptosis pathway induced by 5-substituted-1H-tetrazole derivatives.
Experimental Workflow
The overall process from synthesis to structural and biological evaluation follows a logical progression.
References
An In-depth Technical Guide to the Safe Handling of 5-Phenyl-1H-tetrazole
Abstract: This technical guide provides comprehensive health and safety information for the handling of 5-Phenyl-1H-tetrazole (CAS No: 18039-42-4). It is intended for laboratory personnel, researchers, and professionals in the drug development sector who may work with this compound. This document outlines the known hazards, exposure control measures, and emergency procedures, and summarizes key toxicological and physical data. Detailed descriptions of standard experimental protocols for toxicity assessment are also provided to offer a complete safety profile.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its stability and reactivity are critical considerations for safe handling and storage. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 18039-42-4 | |
| EC Number | 241-950-8 | |
| Molecular Formula | C₇H₆N₄ | |
| Molecular Weight | 146.15 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 215-216 °C (with decomposition) | |
| Boiling Point | 330.5 ± 25.0 °C at 760 mmHg | [2] |
| Flash Point | 161.3 °C | [2] |
| Solubility | Very soluble in water; Soluble in DMSO and slightly in Methanol | [3][4] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial for handlers to be fully aware of its potential health effects and physical hazards.
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Flammable Solids | 1 / 2 | H228: Flammable solid |
Note: The classification for Flammable Solids may vary between suppliers.
Hazard Pictograms:
Signal Word: Warning or Danger [5][6]
Key Hazards:
-
Health Hazards: Harmful if ingested, causing potential gastrointestinal distress.[3] It is an irritant to the skin, eyes, and respiratory system upon direct contact or inhalation.[6]
-
Physical Hazards: It is a flammable solid and may burn fiercely.[7] There is a risk of explosion if the material is heated under confinement.[8] High-nitrogen compounds like tetrazoles can be unstable or explosive.[9]
The logical relationship between the compound's properties and the necessary safety precautions is outlined in the diagram below.
Toxicological Information
The primary routes of exposure are ingestion, inhalation, and skin or eye contact. The toxicological data available are primarily from acute studies in animal models.
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 1901 mg/kg | [2][8] |
| LD₅₀ (Lethal Dose, 50%) | Mouse | Oral | 890 mg/kg | [7] |
Symptoms of Exposure:
-
Ingestion: Harmful, may cause irritation of the digestive tract.[3]
-
Inhalation: May cause respiratory tract irritation.[6]
-
Skin Contact: Causes skin irritation, characterized by redness and discomfort.[6]
-
Eye Contact: Causes serious eye irritation, which can result in redness, pain, and watering.[6]
To date, no specific signaling pathways for the toxicity of this compound have been detailed in the scientific literature. The observed irritation is likely due to direct chemical interaction and damage to epithelial tissues. No data is available regarding chronic toxicity, carcinogenicity, or reproductive effects.[7][8]
Experimental Protocols for Toxicity Assessment
The toxicological data presented are typically generated following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and reproducibility.
Acute Oral Toxicity (Ref: OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.[3] Although now superseded by alternative methods (OECD 420, 423, 425) that use fewer animals, the principles remain relevant for interpreting existing LD₅₀ data.[10][11]
Methodology Outline:
-
Test Animals: Healthy, young adult rats (the preferred species) are acclimatized to laboratory conditions for at least 5 days.[3]
-
Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).[3]
-
Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or corn oil.[3]
-
Administration: Animals are fasted overnight before dosing. The substance is administered in a single dose by gavage. At least 5 rodents per dose level are used.[3]
-
Dose Levels: Several groups of animals are dosed at different levels to observe a range of toxic effects and mortality.[3]
-
Observation: Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, lethargy), and changes in body weight for up to 14 days.[3]
-
Pathology: A gross necropsy is performed on all animals to identify any pathological changes.[3]
-
Data Analysis: The LD₅₀ value is calculated statistically from the dose-response data.[3]
Acute Dermal Irritation (Ref: OECD Guideline 404)
This test determines the potential for a substance to produce reversible inflammatory changes to the skin.[12][13]
Methodology Outline:
-
Test Animals: The albino rabbit is the recommended species.[12]
-
Preparation: The day before the test, the animal's back is clipped free of fur.
-
Application: A 0.5 g dose of the solid test substance is applied to a small area (~6 cm²) of the skin and covered with a gauze patch. The patch is secured with a semi-occlusive dressing for 4 hours.[5]
-
Observation: After 4 hours, the patch is removed, and the skin is cleaned. Skin reactions (erythema and edema) are graded at 1, 24, 48, and 72 hours after patch removal.[14]
-
Classification: The substance is classified as an irritant based on the severity and reversibility of the observed skin lesions.[15]
Acute Eye Irritation (Ref: OECD Guideline 405)
This test assesses the potential of a substance to cause damage to the eye.[1][16]
Methodology Outline:
-
Test Animals: Albino rabbits are used. A weight-of-evidence analysis, including in vitro data, should be performed before any in vivo test is considered.[7][17]
-
Application: A single dose (0.1 g for solids) is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[16]
-
Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to assess reversibility.[16]
-
Classification: The substance is classified based on the severity and persistence of the ocular lesions according to a standardized scoring system.[18]
Safe Handling and Exposure Controls
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[8]
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or protective clothing to prevent skin exposure.[19]
-
Respiratory Protection: For operations generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95).
The workflow for establishing appropriate controls is depicted below.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[19] Avoid breathing dust.[19] Keep away from heat, sparks, open flames, and other ignition sources.[7] Ground/bond container and receiving equipment to prevent static discharge.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[2][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8]
Stability and Reactivity
-
Reactivity: Not reactive under normal processing conditions.[8]
-
Chemical Stability: Stable under recommended storage conditions.[1] However, there is a risk of explosion if heated under confinement.[8]
-
Conditions to Avoid: Heat, flames, sparks, ignition sources, direct sunlight, and moisture.[1][8]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8] Studies on similar phenyl tetrazoles show exothermic decomposition of the tetrazole ring occurs between 190–240 °C, leading to the release of nitrogen gas (N₂).[20]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[19]
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person feels unwell, call a poison center or doctor immediately.[8]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate PPE. Remove all sources of ignition.[1]
-
Containment and Cleanup: Use spark-proof tools. Carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3] Do not let the chemical enter the environment.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[1]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]
-
Specific Hazards: Flammable solid. Containers may explode when heated.[8] Combustion produces toxic fumes (CO, CO₂, NOx).[8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
The following diagram outlines the general emergency response workflow.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Waste material may be burned in a chemical incinerator equipped with an afterburner and scrubber, but care must be taken as large quantities may cause an explosion.[7] Do not mix with other waste. Contaminated packaging should be treated as the product itself.[21]
Disclaimer: This document is intended as a guide and is based on information available at the time of writing. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel for any specific laboratory procedure. Users should consult original safety data sheets (SDS) from their supplier for the most current information.
References
- 1. oecd.org [oecd.org]
- 2. This compound | CAS#:18039-42-4 | Chemsrc [chemsrc.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ecetoc.org [ecetoc.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. scribd.com [scribd.com]
- 11. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound(18039-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. oecd.org [oecd.org]
In-Depth Technical Guide: Thermogravimetric Analysis of 5-Phenyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 5-Phenyl-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the thermal decomposition behavior of the molecule, supported by experimental data and protocols, to facilitate its application in research and development.
Introduction to the Thermal Properties of this compound
This compound is a molecule characterized by a phenyl ring attached to a tetrazole ring. The tetrazole moiety, with its high nitrogen content, imparts specific thermal properties to the compound, making its analysis crucial for safety, stability, and application assessments. Thermogravimetric analysis is a key technique to elucidate these properties by monitoring the change in mass of the substance as a function of temperature.
The thermal decomposition of phenyl-substituted tetrazoles is generally characterized as an exothermic process that occurs in a single, rapid step. This decomposition primarily involves the cleavage of the tetrazole ring, leading to the evolution of nitrogen gas (N₂) and the formation of a corresponding isonitrile.
Experimental Protocols for Thermogravimetric Analysis
A detailed and standardized experimental protocol is critical for obtaining reproducible and accurate TGA data. The following outlines a typical methodology for the analysis of this compound.
Instrumentation
Simultaneous Thermal Analysis (STA) instrumentation, which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), is recommended. This allows for the simultaneous measurement of mass loss and heat flow, providing a more comprehensive thermal profile.
Sample Preparation
A small, representative sample of this compound (typically 1-5 mg) is accurately weighed into an inert crucible, commonly made of alumina (B75360) (Al₂O₃) or platinum.
TGA Experimental Parameters
The following parameters are typically employed for the TGA of tetrazole compounds:
| Parameter | Recommended Setting |
| Temperature Program | Heating from ambient temperature (e.g., 30 °C) to 400 °C. |
| Heating Rate | A linear heating rate of 10 °C/min is standard. Varying the heating rate can provide insights into the decomposition kinetics. |
| Atmosphere | An inert atmosphere, such as nitrogen (N₂) or argon (Ar), is crucial to prevent oxidative side reactions. A typical flow rate is 20-50 mL/min. |
| Crucible | Open or loosely covered alumina or platinum crucible. |
Data Presentation and Interpretation
Quantitative TGA Data (for 1-phenyl-1H-tetrazole)
The following table summarizes the key thermal decomposition parameters for 1-phenyl-1H-tetrazole, which can be considered indicative for the 5-phenyl isomer.
| Parameter | Value |
| Decomposition Temperature Range | 190 – 240 °C[1] |
| DTA Peak (Exothermic) | 218 °C[1] |
| Mass Loss | ~40%[1] |
Note: This data is for the constitutional isomer 1-phenyl-1H-tetrazole and should be used as an estimate for this compound pending specific experimental verification.
Interpretation of TGA and DSC/DTA Curves
-
TGA Curve: The TGA thermogram for this compound is expected to show a stable baseline up to the onset of decomposition, followed by a sharp, single-step decrease in mass. This mass loss corresponds to the release of two moles of nitrogen gas (N₂) from the tetrazole ring.
-
DTG Curve (Derivative Thermogravimetry): The DTG curve, which is the first derivative of the TGA curve, will show a single, sharp peak. The temperature at the peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
DSC/DTA Curve: The corresponding DSC or DTA curve will exhibit a sharp exothermic peak that coincides with the weight loss observed in the TGA curve.[1] This confirms that the decomposition process releases a significant amount of energy.
Visualization of Experimental and Logical Workflows
TGA Experimental Workflow
The following diagram illustrates the typical workflow for performing a thermogravimetric analysis of this compound.
Thermal Decomposition Pathway
The thermal decomposition of this compound is believed to proceed through the following logical pathway, resulting in the evolution of nitrogen gas and the formation of phenyl isonitrile.
Conclusion
The thermogravimetric analysis of this compound reveals a compound with a distinct thermal decomposition profile. The molecule is stable up to approximately 190 °C, after which it undergoes a rapid, single-step exothermic decomposition with the primary evolution of nitrogen gas. Understanding this thermal behavior is paramount for the safe handling, storage, and application of this compound in pharmaceutical and materials science research. The provided experimental protocol serves as a foundational method for researchers to obtain reliable and consistent TGA data for this compound and related tetrazole derivatives.
References
Methodological & Application
Synthesis of 5-Phenyl-1H-tetrazole from benzonitrile and sodium azide
Topic: Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile (B105546) and Sodium Azide (B81097)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key structural motif in medicinal chemistry and materials science, often serving as a bioisostere for a carboxylic acid group.[1] Its synthesis via the [3+2] cycloaddition of benzonitrile with sodium azide is a fundamental and widely studied transformation. This document provides detailed protocols and comparative data for various catalytic systems employed in this synthesis, offering researchers a selection of methodologies to suit different laboratory constraints and objectives, such as green chemistry principles, reaction time, and catalyst cost. The protocols detailed below utilize different catalysts, including a solid acid catalyst (SO3H-carbon), a transition metal salt (CuSO4·5H2O), and a nano-catalyst (nano-TiCl4·SiO2), each presenting distinct advantages in terms of efficiency, reusability, and reaction conditions.
Reaction Principle
The synthesis proceeds via a [3+2] cycloaddition reaction between the nitrile group of benzonitrile and the azide anion from sodium azide. This reaction is often catalyzed to achieve higher yields and shorter reaction times under milder conditions. The general reaction scheme is as follows:
Comparative Data of Synthetic Protocols
The following table summarizes the quantitative data from different catalytic protocols for the synthesis of this compound. This allows for a direct comparison of their efficiencies and reaction parameters.
| Catalyst | Benzonitrile (mmol) | Sodium Azide (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SO3H-carbon | 1 | 1.5 | DMF | 100 | 6 | 92 | [2] |
| CuSO4·5H2O | 1 | 1 | DMSO | 140 | 1 | Excellent | [3] |
| Natrolite zeolite | 2 | 3 | DMF | 120 | 12 | 80 | [4] |
| Nano-TiCl4·SiO2 | 1 | 2 | DMF | Reflux | 2 | Good | [5] |
| None | 1 | - | DMF | - | - | 40 | [3] |
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis using SO3H-carbon catalyst
This protocol is based on a green chemistry approach using a recyclable solid acid catalyst.[2]
Materials:
-
Benzonitrile (1 mmol, 0.103 g)
-
Sodium azide (1.5 mmol, 0.0975 g)
-
SO3H-carbon catalyst (10 wt% of nitrile, 0.0103 g)
-
Dimethylformamide (DMF)
-
Methanol
-
Hydrochloric acid (10%)
-
Distilled water
Procedure:
-
In a round-bottom flask, combine benzonitrile (1 mmol), sodium azide (1.5 mmol), and SO3H-carbon catalyst (10 wt%).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 100 °C with stirring for 6 hours.
-
After completion of the reaction, cool the mixture to room temperature.
-
Recover the catalyst by filtration, wash it with methanol, and dry it in an oven at 120 °C for 1 hour for reuse.[2]
-
The filtrate is subjected to reduced-pressure distillation to recover the solvent.
-
Adjust the pH of the residue to 2-3 with 10% hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with water, and recrystallize to obtain pure this compound.
Protocol 2: Synthesis using CuSO4·5H2O catalyst
This protocol utilizes a readily available and environmentally friendly copper salt as a catalyst.[3]
Materials:
-
Benzonitrile (1 mmol, 0.1031 g)
-
Sodium azide (1 mmol, 0.0650 g)
-
Cupric sulfate (B86663) pentahydrate (CuSO4·5H2O) (2 mol%, 0.0050 g)
-
Dimethyl sulfoxide (B87167) (DMSO) (2 mL)
-
Hydrochloric acid (4 mol L-1) (10 mL)
-
Ethyl acetate (B1210297) (EtOAc) (10 mL)
-
Anhydrous sodium sulfate
-
Distilled water
Procedure:
-
To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%) with stirring at room temperature.[3]
-
Increase the reaction temperature to 140 °C and maintain for 1 hour.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and treat it with 10 mL of HCl (4 mol L-1) and then with 10 mL of EtOAc.[3]
-
Separate the organic layer, wash it with 2 x 10 mL of distilled water, and dry it over anhydrous sodium sulfate.[3]
-
Concentrate the organic layer to yield the crude solid this compound.[3]
Protocol 3: Synthesis using Nano-TiCl4·SiO2 catalyst
This protocol employs a nano-catalyst for an efficient synthesis.[5]
Materials:
-
Benzonitrile (1 mmol)
-
Sodium azide (2 mmol)
-
Nano-TiCl4·SiO2 (0.1 g)
-
Dimethylformamide (DMF) (5 mL)
-
Ice water
-
Hydrochloric acid (4N) (5 mL)
-
Cold chloroform (B151607)
Procedure:
-
Add nano-TiCl4·SiO2 (0.1 g) to a mixture of benzonitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL).[5]
-
Reflux the mixture for 2 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the catalyst by filtration.[5]
-
Add ice water and 4N HCl (5 mL) to the filtrate to obtain a white solid.[5]
-
Wash the solid with cold chloroform to yield pure tetrazole.[5]
Safety Precautions
-
Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as it can generate highly toxic and explosive hydrazoic acid.
-
Organic solvents like DMF and DMSO are harmful. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reactions are conducted at high temperatures. Use appropriate heating mantles and ensure proper temperature control.
References
Application Notes and Protocols: [3+2] Cycloaddition for the Synthesis of 5-Substituted-1H-Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and an azide (B81097) source represents a significant transformation in modern medicinal chemistry.[1] Tetrazoles are recognized as bioisosteric replacements for carboxylic acids, possessing similar physicochemical properties like pKa but with enhanced metabolic stability and bioavailability.[1][2] This characteristic makes them a highly valuable functional group in the design of novel therapeutic agents. The [3+2] cycloaddition, often categorized as a "click" reaction, offers a direct and atom-economical pathway to the tetrazole core.[1] A multitude of catalytic systems have been developed to facilitate this reaction under milder conditions and with improved yields, including the use of transition metal complexes (e.g., cobalt, zinc, copper) and solid-supported acid catalysts.[1][3] These advancements have broadened the substrate scope to encompass a wide array of aromatic and aliphatic nitriles, enabling the synthesis of diverse libraries of tetrazole-containing compounds for drug discovery.[1][4] The resulting 5-substituted-1H-tetrazoles are crucial pharmacophores in numerous marketed drugs, with applications as antihypertensives (e.g., Losartan), antibiotics (e.g., Cefazolin), and analgesics.[1][5]
Reaction Mechanism and Workflow
The catalyzed [3+2] cycloaddition reaction between a nitrile and sodium azide is a cornerstone for synthesizing 5-substituted-1H-tetrazoles. The general mechanism involves the activation of the nitrile by a catalyst, which can be a Lewis acid, Brønsted acid, or a transition metal complex.[6] This activation enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack of the azide anion. The subsequent cyclization and protonation lead to the formation of the stable aromatic tetrazole ring.[6]
The general workflow for this synthesis involves the reaction of a nitrile with an azide source, typically sodium azide, in the presence of a catalyst and a suitable solvent. The reaction mixture is heated for a specific duration, followed by workup and purification steps to isolate the desired 5-substituted-1H-tetrazole.
Caption: A generalized experimental workflow for the synthesis of 5-substituted-1H-tetrazoles.
Caption: The general mechanism of a catalyzed [3+2] cycloaddition reaction for tetrazole synthesis.
Experimental Protocols
Protocol 1: Cobalt(II)-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles[3][7]
This protocol details a homogeneous catalytic system for the synthesis of 5-substituted-1H-tetrazoles using a Cobalt(II) complex.
Materials:
-
Aryl nitrile (1.0 mmol)
-
Sodium azide (NaN₃) (1.2 mmol)
-
Cobalt(II) complex catalyst (1 mol%)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Hydrochloric acid (HCl) (1N)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
Equipment:
-
Schlenk tube or sealed vial
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube, add the aryl nitrile (1.0 mmol), sodium azide (1.2 mmol), and the Cobalt(II) complex catalyst (1 mol%).
-
Add DMF (3 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the time specified in Table 1.
-
After completion, cool the reaction mixture to room temperature.
-
Add 1N HCl to acidify the mixture to pH ~2-3.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain the 5-substituted-1H-tetrazole.
Protocol 2: Silica (B1680970) Sulfuric Acid-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles[8][9]
This protocol describes a heterogeneous catalytic system using silica sulfuric acid, which offers advantages in terms of catalyst recovery and reuse.
Materials:
-
Nitrile (aromatic or aliphatic) (1.0 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Silica sulfuric acid (0.05 g)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Deionized water
-
Ethyl acetate
-
Petroleum ether
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the nitrile (1.0 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g).
-
Add DMF (5 mL) to the flask.
-
Attach a reflux condenser and heat the mixture at 120 °C with stirring for the duration indicated in Table 2.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid catalyst and wash it with ethyl acetate.
-
To the filtrate, add a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the 5-substituted-1H-tetrazole.[7]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 5-substituted-1H-tetrazoles using different catalytic systems.
Table 1: Cobalt(II)-Catalyzed Synthesis of 5-Aryl-1H-Tetrazoles [3][8]
| Entry | Aryl Nitrile | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzonitrile | 12 | 110 | 98 |
| 2 | 4-Methylbenzonitrile | 12 | 110 | 96 |
| 3 | 4-Methoxybenzonitrile | 12 | 110 | 95 |
| 4 | 4-Chlorobenzonitrile | 12 | 110 | 97 |
| 5 | 4-Bromobenzonitrile | 12 | 110 | 98 |
| 6 | 4-Nitrobenzonitrile | 8 | 110 | 99 |
| 7 | 2-Chlorobenzonitrile | 18 | 110 | 92 |
| 8 | Naphthalene-1-carbonitrile | 18 | 110 | 94 |
Table 2: Silica Sulfuric Acid-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles [7][9]
| Entry | Nitrile | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzonitrile | 5 | 120 | 92 |
| 2 | 2-Chlorobenzonitrile | 6 | 120 | 91 |
| 3 | 4-Bromobenzyl cyanide | 5 | 120 | 90 |
| 4 | 4-Nitrobenzonitrile | 4 | 120 | 95 |
| 5 | 3-Chlorobenzonitrile | 6 | 120 | 88 |
| 6 | 4-Hydroxybenzonitrile | 7 | 120 | 85 |
| 7 | 4-Methylbenzonitrile | 5 | 120 | 93 |
| 8 | Acetonitrile | 8 | 120 | 72 |
| 9 | Propionitrile | 8 | 120 | 75 |
Table 3: Zinc(II)-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles in Water [10]
| Entry | Nitrile | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzonitrile | 48 | 100 | 94 |
| 2 | 4-Tolunitrile | 48 | 100 | 95 |
| 3 | 4-Anisonitrile | 48 | 100 | 92 |
| 4 | 4-Chlorobenzonitrile | 24 | 170 (sealed tube) | 98 |
| 5 | Acetonitrile | 48 | 100 | 85 |
| 6 | Pivalonitrile | 48 | 170 (sealed tube) | 90 |
Applications in Drug Development
The tetrazole moiety is a key structural component in a wide range of pharmaceuticals due to its favorable properties. It is often employed as a bioisosteric replacement for a carboxylic acid group, which can lead to improved metabolic stability and oral bioavailability.[2] The slightly acidic nature of the 1H-tetrazole proton allows it to mimic the proton-donating ability of a carboxylic acid, enabling similar interactions with biological targets.
Key therapeutic areas where tetrazole-containing drugs are prominent include:
-
Antihypertensives: Losartan and other "sartan" drugs feature a 5-substituted-1H-tetrazole that is crucial for their angiotensin II receptor blocking activity.[5]
-
Antibiotics: Cefazolin and other cephalosporin (B10832234) antibiotics incorporate a tetrazole ring that contributes to their antibacterial efficacy.[5]
-
Antivirals: The tetrazole scaffold is found in compounds with activity against various viruses.[2]
-
Analgesics: Alfentanil is an example of a potent opioid analgesic containing a tetrazole moiety.[2]
-
Anticancer Agents: The unique electronic and steric properties of tetrazoles have been exploited in the design of novel anticancer drugs.[5]
The synthetic accessibility of a diverse range of 5-substituted-1H-tetrazoles through the [3+2] cycloaddition reaction is therefore of paramount importance for the continued discovery and development of new and improved therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Catalytic Synthesis of 5-Phenyl-1H-tetrazole: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the synthesis of 5-Phenyl-1H-tetrazole using copper and zinc-based catalytic methods. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction
5-substituted-1H-tetrazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as explosives.[1] The tetrazole ring is often used as a bioisostere for the carboxylic acid group in drug design, which can lead to improved metabolic stability and pharmacokinetic properties.[1][2] The [3+2] cycloaddition of a nitrile with an azide (B81097) source is the most common method for synthesizing the tetrazole ring.[1][2] The use of catalysts, particularly those based on copper and zinc, has been shown to significantly improve reaction efficiency, yields, and environmental friendliness.[3][4][5]
Copper-Catalyzed Synthesis of this compound
Copper catalysts, in various forms including simple salts and nanoparticles, have proven to be effective for the synthesis of 5-substituted-1H-tetrazoles. These catalysts can be utilized in reactions starting from either nitriles or aldehydes.
Data Summary: Copper Catalysts
The following table summarizes the performance of different copper-based catalytic systems for the synthesis of this compound.
| Catalyst | Starting Material | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄·5H₂O | Benzonitrile (B105546) | Sodium Azide | DMSO | 140 | 1 | up to 96 | [2][3][6] |
| Cu/C nanocatalyst | Benzaldehyde, Hydroxylamine HCl | Sodium Azide | DMF | 100 | 12 | up to 96 | [3][7] |
| nano-Cu₂O–MFR | Benzaldehyde, Hydroxylamine HCl | Tetrabutylammonium azide | - | - | - | High | [8] |
| Fe₃O₄@SiO₂-dendrimer-Cu(II) | Benzaldehydes, Hydroxylamine HCl | Sodium Azide | - | - | - | Good to high | [8] |
| Cu(I) catalyst | Nitriles | Trimethylsilyl azide | DMF/MeOH | - | - | Good to high | [9] |
| CDSCS | Nitriles | Sodium Azide | H₂O/i-PrOH (1:1) | Reflux | - | up to 93 | [10][11] |
Experimental Protocol: Copper(II) Sulfate (B86663) Catalyzed Synthesis from Benzonitrile
This protocol describes the synthesis of this compound from benzonitrile and sodium azide using copper(II) sulfate pentahydrate as the catalyst.[2]
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl), 4 M
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol).
-
Add a catalytic amount of CuSO₄·5H₂O (2 mol%).
-
Stir the reaction mixture at room temperature and then increase the temperature to 140°C.
-
Maintain the reaction at 140°C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 10 mL of 4 M HCl and 10 mL of EtOAc.
-
Separate the organic layer.
-
Wash the organic layer twice with 10 mL of distilled water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.
Experimental Workflow: Copper-Catalyzed Synthesis
Caption: Workflow for Copper-Catalyzed Synthesis of this compound.
Zinc-Catalyzed Synthesis of this compound
Zinc salts are widely used as effective Lewis acid catalysts for the synthesis of 5-substituted-1H-tetrazoles.[4] A key advantage of some zinc-catalyzed methods is the use of water as a solvent, which is environmentally friendly and improves safety.[4][5]
Data Summary: Zinc Catalysts
The following table summarizes the performance of different zinc-based catalytic systems for the synthesis of this compound.
| Catalyst | Starting Material | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnBr₂ | Benzonitrile | Sodium Azide | Water | 100+ | 24 | 84 | [4][5] |
| ZnCl₂ | Nitriles/Thiocyanates | Sodium Azide | Isopropanol/n-Propanol/n-Butanol | - | Short | Very good | [12][13] |
| Zn(OAc)₂·2H₂O | Benzaldehyde, Hydroxylamine, NaN₃ | Sodium Azide | Toluene | Reflux | - | Good to excellent | [14][15] |
| nano ZnO/Co₃O₄ | Nitriles | Sodium Azide | - | - | - | Good to excellent | [16] |
| Zn/Al hydrotalcite | Nitriles | Sodium Azide | - | - | - | - | [16] |
Experimental Protocol: Zinc Bromide Catalyzed Synthesis in Water
This protocol, developed by Sharpless and coworkers, describes a safe and efficient synthesis of this compound in water.[4][5]
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, combine benzonitrile (1 mmol), sodium azide (1.5 mmol), and zinc bromide (1.5 mmol).
-
Add water (4 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110°C) with vigorous stirring.
-
Maintain the reflux for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 1 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the product.
Safety Note: The reaction should be conducted in a well-ventilated fume hood. Maintaining a slightly alkaline pH during the reaction minimizes the release of hazardous hydrazoic acid.[4]
Experimental Workflow: Zinc-Catalyzed Synthesis
Caption: Workflow for Zinc-Catalyzed Synthesis of this compound.
Conclusion
Both copper and zinc catalysts offer efficient and versatile methods for the synthesis of this compound. Copper catalysts, including simple salts and supported nanoparticles, provide high yields under various reaction conditions.[3][6][7][8][9][10][17][18][19] Zinc-catalyzed reactions, particularly the Sharpless protocol using water as a solvent, present a greener and safer alternative to traditional methods that often employ toxic organic solvents.[4][5][13][14][16] The choice of catalyst and reaction conditions can be tailored based on the desired scale, available starting materials, and environmental considerations. These detailed protocols and data summaries serve as a valuable resource for chemists in the pharmaceutical and materials science fields.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. (PDF) An Efficient Protocol for Facile Synthesis of New [research.amanote.com]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. growingscience.com [growingscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 5-substituted 1H-tetrazoles using a nano ZnO/Co3O4 catalyst | Semantic Scholar [semanticscholar.org]
- 17. nanomaterchem.com [nanomaterchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Green Synthesis of 5-Substituted-1H-Tetrazoles: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of 5-substituted-1H-tetrazoles represents a critical step in the creation of new therapeutic agents. This is due to the tetrazole ring's role as a bioisostere for carboxylic acids, enhancing the metabolic stability and lipophilicity of drug candidates. This document provides detailed application notes and experimental protocols for the green synthesis of these valuable compounds, focusing on sustainable and efficient methodologies.
The traditional synthesis of 5-substituted-1H-tetrazoles often involves the [3+2] cycloaddition reaction between organic nitriles and azide (B81097) sources.[1] However, conventional methods can suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and lengthy reaction times.[2] The protocols outlined below leverage green chemistry principles to overcome these limitations through the use of eco-friendly solvents, energy-efficient reaction conditions, and recyclable catalysts.
Application Notes
The green synthesis methods detailed herein are applicable to a wide range of substrates, including various aromatic and aliphatic nitriles, as well as multicomponent approaches starting from aldehydes. These protocols are designed to be scalable and adaptable for diverse research and development needs. The primary advantages of these green methods include:
-
Reduced Environmental Impact: Utilization of water as a solvent and catalyst-free or recyclable catalyst systems significantly minimizes hazardous waste generation.[3][4]
-
Enhanced Efficiency: Microwave and ultrasound-assisted methods dramatically reduce reaction times from hours to minutes, increasing laboratory throughput.[5][6]
-
Improved Safety: By avoiding toxic metal catalysts and volatile organic solvents where possible, these protocols offer a safer working environment.[7]
-
Atom Economy: Multicomponent reactions provide a more atom-economical route to the target molecules by combining several starting materials in a single, efficient step.[8][9]
Comparative Data of Green Synthesis Methods
The following table summarizes the quantitative data from various green synthesis protocols for 5-substituted-1H-tetrazoles, allowing for easy comparison of their efficiency and applicability.
| Method | Catalyst | Solvent | Substrate Example | Temperature (°C) | Time | Yield (%) | Reference |
| Zinc-Catalyzed | ZnBr₂ | Water | Benzonitrile | 100 (reflux) | 12-48 h | >90 | [3] |
| Microwave-Assisted | Triethylamine (B128534) hydrochloride | DMF | 3-Phenylpropionitrile | 130 | 2 h | 69 | [2][5] |
| Ultrasound-Assisted MCR | ZrP₂O₇ nanoparticles | Water | Various aldehydes | 70 | 30-45 min | 85-95 | [10] |
| Catalyst-Free | Cuttlebone | DMSO | Benzonitrile | 110 | 1-2 h | 90-98 | [7] |
| Heterogeneous Catalysis | CoY Zeolite | DMF | Phenylacetonitrile | 120 | 14 h | 95 | [6] |
| Multicomponent Reaction | Cu(OAc)₂ | DMF | Various aldehydes | 120 | 12 h | ~90 | [9] |
Experimental Protocols
Below are detailed, step-by-step protocols for key green synthesis methods.
Protocol 1: Zinc-Catalyzed Synthesis in Water
This protocol is adapted from the work of Demko and Sharpless and offers a safe and environmentally friendly method using water as the solvent.[3]
Materials:
-
Nitrile (e.g., Benzonitrile)
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Deionized Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the nitrile (10 mmol), sodium azide (12 mmol), and zinc bromide (2 mmol).
-
Add deionized water (20 mL) to the flask.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~1 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 5-substituted-1H-tetrazole.
Protocol 2: Microwave-Assisted Synthesis in DMF
This protocol, based on the work of Yoneyama et al., significantly reduces reaction times through the use of microwave irradiation.[5]
Materials:
-
Nitrile (e.g., 3-Phenylpropionitrile)
-
Sodium Azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Hydrochloric Acid (HCl)
Procedure:
-
In a microwave reaction vessel, combine the nitrile (5 mmol), sodium azide (7.5 mmol), and triethylamine hydrochloride (5 mmol).
-
Add DMF (10 mL) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 130 °C for 2 hours.
-
After the reaction, cool the vessel to room temperature.
-
Pour the reaction mixture into water (50 mL) and acidify with 1M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Ultrasound-Assisted Multicomponent Synthesis in Water
This protocol describes a one-pot, three-component reaction accelerated by ultrasound irradiation, offering high yields in a short time.[10]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Hydroxylamine (B1172632) Hydrochloride (NH₂OH·HCl)
-
Sodium Azide (NaN₃)
-
Zirconium(IV) pyrophosphate (ZrP₂O₇) nanoparticles
-
Water
Procedure:
-
In a suitable reaction vessel, suspend the aldehyde (1 mmol), hydroxylamine hydrochloride (1.1 mmol), sodium azide (1.5 mmol), and ZrP₂O₇ nanoparticles (5 mol%) in water (5 mL).
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at 70 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-45 minutes.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the desired 5-substituted-1H-tetrazole.
Visualizing Synthesis Workflows
The following diagrams illustrate the logical flow of the described green synthesis protocols.
Caption: Workflow diagrams for green synthesis of 5-substituted-1H-tetrazoles.
Caption: General synthetic routes to 5-substituted-1H-tetrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
5-Phenyl-1H-tetrazole: A Versatile Carboxylic Acid Isostere in Modern Drug Discovery
Application Note & Protocols for Researchers in Drug Development
The strategic replacement of a carboxylic acid functional group with a 5-substituted-1H-tetrazole ring is a well-established and powerful tool in medicinal chemistry. This bioisosteric substitution can significantly enhance the pharmacological profile of a drug candidate by improving its metabolic stability, modulating its lipophilicity, and maintaining or even improving its target affinity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of 5-phenyl-1H-tetrazole as a carboxylic acid isostere.
Physicochemical Properties: A Head-to-Head Comparison
The rationale for using a tetrazole ring as a carboxylic acid mimic lies in their similar physicochemical properties. Both are acidic, with comparable pKa values, and can participate in similar non-covalent interactions with biological targets.[1] However, the tetrazole moiety often imparts a higher degree of lipophilicity and is significantly more resistant to metabolic degradation.[2]
| Property | This compound | Benzoic Acid | Rationale for Bioisosteric Replacement |
| Molecular Weight | 146.15 g/mol | 122.12 g/mol | The modest increase in size is generally well-tolerated by binding pockets. |
| pKa | ~4.2 - 4.9 | ~4.2 | The similar acidity ensures that the tetrazole can mimic the ionic interactions of a carboxylate at physiological pH.[3][4] |
| LogP | ~1.2 - 1.8 | ~1.87 | The tetrazole is slightly less lipophilic than the corresponding carboxylic acid, which can be advantageous for optimizing solubility and ADME properties.[4] |
| Metabolic Stability | High | Low to Moderate | The tetrazole ring is resistant to many common metabolic pathways, such as glucuronidation, that readily occur with carboxylic acids, leading to a longer in vivo half-life.[2] |
Synthesis of this compound: An Experimental Protocol
The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.[5][6]
Protocol: Synthesis of this compound from Benzonitrile (B105546) and Sodium Azide[5]
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl), 4 M
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of benzonitrile (1.0 mmol, 0.103 g) in DMSO (2 mL) in a round-bottom flask, add sodium azide (1.0 mmol, 0.065 g) and copper(II) sulfate pentahydrate (0.02 mmol, 0.005 g).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 140 °C and maintain for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 10 mL of 4 M HCl to the reaction mixture, followed by 10 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer twice with 10 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
Biological Evaluation: In Vitro Assays
The following are detailed protocols for key in vitro assays to evaluate and compare the biological activity of a this compound-containing compound with its carboxylic acid analog.
Angiotensin II Type 1 (AT₁) Receptor Binding Assay
This assay is crucial for evaluating compounds like Losartan, where the tetrazole moiety is a key pharmacophore for binding to the AT₁ receptor.[1][2]
Protocol: Competitive Radioligand Binding Assay [7][8][9]
Materials:
-
Cell membranes expressing the human AT₁ receptor (e.g., from CHO or HEK cells)
-
[¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II (radioligand)
-
Unlabeled Angiotensin II (for non-specific binding determination)
-
Test compounds (this compound derivative and its carboxylic acid analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled Angiotensin II in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either the test compound, unlabeled Angiotensin II (for non-specific binding), or buffer alone (for total binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, a key advantage of the tetrazole isostere.[10][11][12][13][14]
Protocol: Human Liver Microsome (HLM) Stability Assay [11]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compounds
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
96-well plate
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
Prepare the HLM incubation mixture containing HLMs and the NADPH regenerating system in phosphate buffer.
-
Pre-warm both the compound solution and the HLM mixture at 37 °C for 10 minutes.
-
Initiate the metabolic reaction by adding the test compound to the HLM mixture.
-
Incubate the plate at 37 °C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[15][16][17][18][19]
Protocol: MTT Assay for Cell Viability [15][16][17][18][19]
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight (for adherent cells).
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the log concentration of the test compound to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate a key signaling pathway where tetrazole-containing drugs are active and a typical experimental workflow.
Caption: Angiotensin II Receptor Signaling Pathway.
Caption: Drug Discovery Workflow for Isostere Evaluation.
References
- 1. Receptor Interactions of Angiotensin II and Angiotensin Receptor Blockers—Relevance to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vuir.vu.edu.au [vuir.vu.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. broadpharm.com [broadpharm.com]
- 19. merckmillipore.com [merckmillipore.com]
Application of 5-Phenyl-1H-tetrazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-phenyl-1H-tetrazole scaffold is a privileged structure in medicinal chemistry, primarily recognized for its role as a bioisostere of the carboxylic acid group.[1][2][3] This substitution often enhances the pharmacokinetic profile of drug candidates by improving metabolic stability and lipophilicity.[1][3] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antibacterial effects, making it a versatile building block in drug discovery.[4][5]
Key Applications and Biological Activities
The versatility of the this compound core has led to the development of compounds with diverse therapeutic potential. Its derivatives have been extensively studied for various biological activities.
Anticancer Activity
Numerous this compound derivatives have exhibited significant cytotoxic effects against a range of cancer cell lines.[1][6] A common proposed mechanism of action is the induction of apoptosis.[1] The presence of bulky aromatic or heterocyclic groups at the 5-position of the tetrazole ring often enhances this cytotoxic activity.[1] For instance, 1-benzyloxy-5-phenyltetrazole derivatives have shown potent in vitro inhibitory activity against androgen-receptor-dependent prostate cancer cells.[7]
Quantitative Anticancer Data
| Compound ID | Derivative Description | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(1H-tetrazol-5-yl)-β-carboline | HCT116 | 3.3 | [1] |
| 2 | 3-(1H-tetrazol-5-yl)-β-carboline | HT29 | 9.6 | [1] |
| 3a | 1-(p-Bromophenyl)-5-phenyl-tetrazole acetamide | HT-29 | 87.91 | [1] |
| 3b | 1-(p-Chlorophenyl)-5-phenyl-tetrazole acetamide | HT-29 | 69.99 | [1] |
| 4 | (2-phenylindole derivative) | HepG2 | 4.2 | [1] |
| 5c | Pyrazole derivative | MCF-7 | 3.9 | [1] |
| Lead Compound 1 | 1-Benzyloxy-5-phenyltetrazole derivative | 22Rv1 (prostate cancer) | <0.05 | [7] |
Anti-inflammatory Activity
Certain derivatives of this compound have demonstrated potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][8] The incorporation of known COX-2 pharmacophores, such as sulfonamide or methylsulfonyl groups, can lead to potent and selective COX-2 inhibition.[1]
Quantitative Anti-inflammatory Data
| Compound ID | Derivative Description | Assay | % Inhibition | Reference |
| Multiple | 3-(1-substituted phenyl -1H – tetrazole -5-yl) pyridine (B92270) derivatives | Carrageenan-induced paw edema | 22-70% | [4] |
| 71 | 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole | Carrageenan-induced rat paw edema | Potent | [8] |
| 72 | 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole | Carrageenan-induced rat paw edema | Potent | [8] |
Other Therapeutic Areas
The applications of this compound extend beyond oncology and inflammation. Derivatives have been synthesized and evaluated for a range of other activities:
-
Antihypertensive Activity : A new series of azetidin-2-one (B1220530) derivatives containing the this compound moiety has shown remarkable antihypertensive activity in comparison to the standard drug, Losartan.[4]
-
Antidiabetic Activity : A series of 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives were found to have potent glucose and lipid-lowering effects.[9]
-
Antibacterial and Antifungal Activities : Various 5-thio-substituted tetrazole derivatives have been synthesized and screened for their antibacterial and antifungal properties.[4]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097).[10][11]
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Water
-
Absolute ethyl alcohol
Procedure:
-
In a reaction vessel, dissolve benzonitrile, sodium azide, and ammonium chloride in N,N-dimethylformamide (DMF).[12]
-
Heat the mixture to 120°C and maintain the reaction for 7 hours.[12]
-
After the reaction is complete, distill the reaction liquid to recover the DMF.[12]
-
Wash the residue with water, followed by centrifugation and drying to obtain the crude this compound.[12]
-
Purify the crude product by recrystallization from absolute ethyl alcohol.[12]
-
Centrifuge the purified product and dry to obtain the final product.[12]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and is widely employed to measure the cytotoxicity of potential anticancer agents.[1]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Procedure:
-
Animal Grouping: Divide rats into different groups: a control group, a standard drug group (e.g., Diclofenac sodium or indomethacin), and test compound groups.[1][4]
-
Compound Administration: Administer the test compounds and the standard anti-inflammatory drug orally or intraperitoneally.[1]
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measurement of Paw Volume: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Phenyl-1H-tetrazole as a Corrosion Inhibitor for Copper and Brass
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of 5-Phenyl-1H-tetrazole as a corrosion inhibitor for copper and brass.
Introduction
Corrosion of copper and its alloys, such as brass, is a significant concern in various industrial and scientific applications. This compound (5-PT) has emerged as a promising corrosion inhibitor due to its ability to form a protective film on the metal surface, thus mitigating the detrimental effects of corrosive environments. This document outlines the experimental procedures to quantify the inhibition efficiency and understand the mechanism of action of 5-PT.
Quantitative Data Summary
The following tables summarize the inhibition efficiency of this compound and its derivatives on copper and brass under various conditions, as reported in scientific literature.
Table 1: Corrosion Inhibition Efficiency of this compound and its Derivatives on Copper
| Inhibitor | Corrosive Medium | Technique | Concentration | Inhibition Efficiency (%) | Reference |
| This compound (PT) | 0.5 M H₂SO₄ | Potentiodynamic Polarization | 5 mM | >90 | [1][2] |
| This compound (PT) | 0.5 M H₂SO₄ | EIS | 5 mM | >90 | [1][2] |
| 5-(4-chlorophenyl)-1H-tetrazole | 15% HCl | Weight Loss | 50 ppm | ~95 | [3] |
| 1-Phenyl-5-mercapto-tetrazole | 0.1 M Na₂SO₄ | Electrochemical | 0.017 M | High | [4] |
Table 2: Corrosion Inhibition Efficiency of this compound and its Derivatives on Brass
| Inhibitor | Corrosive Medium | Technique | Concentration | Inhibition Efficiency (%) | Reference |
| 5-Mercaptopentyl-3-amino-1,2,4-triazole | Borate buffer (pH 7.4) + 0.01 M NaCl | Polarization | 1 mM | >99 | [5] |
| 5-Mercapto-1-methyltetrazole (MTAH) | Simulated seawater (3.5% NaCl) | Electrochemical | 0.01 M | ~86 | [6] |
| 5-Aminotetrazole (ATAH) | Simulated seawater (3.5% NaCl) | Electrochemical | 0.01 M | ~86 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on established standards and scientific literature.
Weight Loss Measurement (Gravimetric Method)
This protocol is based on the principles outlined in ASTM G31.[7][8][9]
Objective: To determine the corrosion rate of copper or brass in a specific corrosive medium and the inhibition efficiency of this compound.
Materials:
-
Copper or brass coupons of known dimensions and surface area.
-
Corrosive solution (e.g., 0.5 M H₂SO₄, 3.5% NaCl solution).
-
This compound.
-
Analytical balance (accurate to 0.1 mg).
-
Polishing papers of various grades (e.g., 240, 400, 600, 800, 1200 grit).
-
Acetone, ethanol, and distilled water for cleaning.
-
Glass hooks and beakers.
-
Thermostatic water bath.
Procedure:
-
Coupon Preparation:
-
Mechanically polish the copper or brass coupons with successively finer grades of polishing paper to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with acetone, followed by ethanol, and finally rinse with distilled water.
-
Dry the coupons in a stream of warm air and store them in a desiccator.
-
Accurately weigh each coupon to the nearest 0.1 mg (W_initial).
-
-
Immersion:
-
Prepare the corrosive solution with and without the desired concentrations of this compound.
-
Suspend each coupon in a beaker containing the test solution using a glass hook. Ensure the coupon is fully immersed.
-
Place the beakers in a thermostatic water bath to maintain a constant temperature for the duration of the experiment (e.g., 24, 48, 72 hours).
-
-
Post-Immersion Cleaning and Weighing:
-
After the specified immersion time, carefully remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products according to ASTM G1 procedures (e.g., using a specific acid solution and brushing).
-
Rinse the cleaned coupons with distilled water and acetone, then dry them.
-
Reweigh the coupons to the nearest 0.1 mg (W_final).
-
Calculations:
-
Corrosion Rate (CR) in millimeters per year (mm/y): CR = (8.76 × 10⁴ × ΔW) / (A × T × D) Where:
-
ΔW = Weight loss (W_initial - W_final) in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³ (Copper: 8.96 g/cm³, Brass: ~8.5 g/cm³)
-
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor.
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This protocol is based on the principles outlined in ASTM G59.[10][11][12][13][14]
Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and to understand the anodic and cathodic behavior of copper or brass with and without this compound.
Apparatus:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Copper or brass specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Corrosive solution.
-
This compound.
Procedure:
-
Electrode Preparation:
-
Prepare the working electrode by embedding a copper or brass rod in an insulating resin, leaving a defined surface area exposed.
-
Polish the exposed surface to a mirror finish, clean, and dry as described in the weight loss protocol.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared WE, RE, and CE. Fill the cell with the test solution (with or without inhibitor).
-
Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s or 1 mV/s).
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Determine the corrosion potential (E_corr) at the point of zero current.
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel slopes) back to E_corr to determine the corrosion current density (i_corr).
-
The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 Where:
-
i_corr_blank = Corrosion current density in the absence of the inhibitor.
-
i_corr_inhibitor = Corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
This protocol is based on the principles outlined in ASTM G106.[15][16][17][18][19]
Objective: To investigate the formation of a protective film and to determine the charge transfer resistance, which is inversely proportional to the corrosion rate.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode electrochemical cell (same as for potentiodynamic polarization).
Procedure:
-
Electrode and Cell Setup:
-
Prepare the working electrode and set up the electrochemical cell as described for the potentiodynamic polarization measurement.
-
-
EIS Measurement:
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data as a function of frequency.
-
Data Analysis:
-
The data is typically presented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical interface and fit the experimental data. A simple model includes the solution resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl).
-
The charge transfer resistance (R_ct) is a measure of the resistance to the corrosion reaction. A higher R_ct value indicates better corrosion protection.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 Where:
-
R_ct_blank = Charge transfer resistance in the absence of the inhibitor.
-
R_ct_inhibitor = Charge transfer resistance in the presence of the inhibitor.
-
Surface Analysis
Objective: To visually and elementally characterize the surface of the copper or brass coupons before and after corrosion testing to confirm the formation of a protective inhibitor film.
Techniques:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology.
-
Energy-Dispersive X-ray Spectroscopy (EDX): Provides elemental analysis of the surface.
Procedure:
-
Sample Preparation:
-
Use the copper or brass coupons from the weight loss experiment (after immersion but before aggressive cleaning of corrosion products) or prepare fresh samples exposed to the corrosive environment for a specific period.
-
Gently rinse the coupons with distilled water to remove loose deposits and dry them carefully.
-
-
SEM/EDX Analysis:
-
Mount the dried coupon on an SEM stub.
-
Introduce the sample into the SEM chamber.
-
Acquire secondary electron images to observe the surface topography. Compare the surface of the uninhibited sample (showing corrosion damage) with the inhibited sample (which should appear smoother and more protected).
-
Perform EDX analysis on different areas of the surface to determine the elemental composition. The presence of nitrogen (from the tetrazole ring) on the inhibited surface provides evidence of inhibitor adsorption.[20][21][22]
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of inhibition.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Corrosion Behavior of the Cu24Zn5Al Alloy in Sodium Sulfate Solution in the Presence of 1-Phenyl-5-mercaptotetrazole [mdpi.com]
- 5. Inhibition of Brass (80/20) by 5-Mercaptopentyl-3-Amino-1,2,4-Triazole in Neutral Solutions | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. matestlabs.com [matestlabs.com]
- 8. intertekinform.com [intertekinform.com]
- 9. mdpi.com [mdpi.com]
- 10. store.astm.org [store.astm.org]
- 11. farsi.msrpco.com [farsi.msrpco.com]
- 12. "ASTM G59: 2023 Potentiodynamic Polarization Resistance Test Method" [bsbedge.com]
- 13. matestlabs.com [matestlabs.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 16. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. matergenics.com [matergenics.com]
- 19. randb.co.kr [randb.co.kr]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Substituted 1H-tetrazoles are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development. They are frequently employed as bioisosteres for carboxylic acids, enhancing metabolic stability and modulating physicochemical properties of drug candidates.[1] The tetrazole moiety is a key component in several commercial drugs, including the antihypertensive agent losartan.[1] Traditional methods for synthesizing these compounds often involve long reaction times, harsh conditions, and the use of toxic reagents.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, increased product yields, and improved safety profiles, aligning with the principles of green chemistry.[3][4][5][6][7]
The microwave-assisted synthesis of 5-substituted 1H-tetrazoles typically proceeds via a [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, most commonly sodium azide.[1][8][9] This application note provides a detailed overview of the methodology, experimental protocols, and comparative data for the microwave-assisted synthesis of these important heterocycles.
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of 5-substituted 1H-tetrazoles offers several key benefits over conventional heating methods:
-
Rapid Reaction Times: Reactions that typically take several hours or even days to complete under conventional heating can often be accomplished in minutes using microwave assistance.[2][3][10]
-
Higher Yields and Purity: Microwave heating often leads to cleaner reactions with fewer byproducts, resulting in higher isolated yields and simplified purification.[3][6][11]
-
Energy Efficiency: Microwaves directly heat the reaction mixture, leading to a more efficient energy transfer compared to the conductive heating of conventional methods.[4][6]
-
Enhanced Safety: The use of sealed reaction vessels in microwave reactors allows for the safe handling of volatile and hazardous reagents at elevated temperatures and pressures.
-
Environmentally Friendly: Shorter reaction times and often the possibility of using greener solvents or even solvent-free conditions contribute to a more sustainable synthetic process.[11][12]
General Reaction Mechanism
The core of this synthesis is the [3+2] cycloaddition of an azide anion to a nitrile. The reaction can be catalyzed by a variety of Lewis or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide.
Caption: General mechanism for the catalyzed [3+2] cycloaddition of nitriles and azides.
Experimental Data Summary
The following table summarizes various reported conditions for the microwave-assisted synthesis of 5-substituted 1H-tetrazoles, highlighting the versatility of this method.
| Substrate (Nitrile) | Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzonitrile | Sodium Azide | Et₃N·HCl | DMF | 130 | 120 | 93 | [2] |
| Furan-2-carbonitrile | Sodium Azide | BiCl₃ | i-PrOH/H₂O (3:1) | - | - | 99 | [1] |
| Various Nitriles | Sodium Azide | Heterogeneous Cu(II) | NMP | 230 | 3-30 | High | [8][9][13] |
| 1,3-Diphenylthiourea | Sodium Azide | CuI / Cs₂CO₃ | Solvent-free | - | - | High | [12][14] |
| Various Nitriles | Sodium Azide | Sc(OTf)₃ | DMF | 130 | 120 | - | [1] |
| Various Nitriles | Sodium Azide | H-Y and Al-MCM-41 | - | - | Short | up to 96 | [15] |
| Benzonitrile | Sodium Azide | Zinc salts | Water | - | - | - | [16] |
Detailed Experimental Protocol: General Procedure
This protocol provides a generalized method for the microwave-assisted synthesis of 5-substituted 1H-tetrazoles from organic nitriles.
Materials:
-
Organic nitrile (1.0 mmol)
-
Sodium azide (NaN₃) (1.5 - 3.0 mmol)
-
Catalyst/Additive (e.g., Et₃N·HCl, ZnCl₂, Cu(I)/Cu(II) salt) (0.1 - 1.0 mmol)
-
Solvent (e.g., DMF, NMP, water) (3-5 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the organic nitrile (1.0 mmol), sodium azide (1.5 - 3.0 mmol), and the chosen catalyst/additive.
-
Solvent Addition: Add the appropriate solvent (3-5 mL) to the vial.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at a predetermined temperature (e.g., 130-230 °C) for the specified time (e.g., 5-120 minutes).
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Work-up:
-
Carefully uncap the vial in a well-ventilated fume hood.
-
Acidify the reaction mixture with an aqueous acid solution (e.g., 1M HCl) to a pH of ~2-3 to protonate the tetrazole and quench any residual azide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 5-substituted 1H-tetrazole.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames.
-
Microwave reactors can generate high pressures. Use appropriate safety shields and follow the manufacturer's operating instructions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted synthesis of 5-substituted 1H-tetrazoles.
Conclusion
Microwave-assisted synthesis is a highly efficient, rapid, and often more environmentally benign method for the preparation of 5-substituted 1H-tetrazoles.[11][12] The significant reduction in reaction times and increase in yields make it an attractive alternative to conventional heating methods, particularly in the context of high-throughput synthesis and drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to effectively implement this powerful technology in their synthetic endeavors.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 3. ijrpr.com [ijrpr.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. quora.com [quora.com]
- 8. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles | Semantic Scholar [semanticscholar.org]
- 9. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Fast microwave-assisted preparation of aryl and vinyl nitriles and the corresponding tetrazoles from organo-halides | Semantic Scholar [semanticscholar.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. pubs.aip.org [pubs.aip.org]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Tetrazole-Containing Sartans
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of sartans that feature a tetrazole moiety. The methodologies outlined are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Introduction
Sartans, a class of angiotensin II receptor blockers (ARBs), are widely used in the treatment of hypertension and other cardiovascular diseases. A key structural feature of many potent sartans, including losartan (B1675146), valsartan (B143634), and candesartan (B1668252), is the presence of a tetrazole ring. This acidic heterocycle is a bioisostere of a carboxylic acid group and plays a crucial role in the binding of these drugs to the AT1 receptor. The synthesis of these complex molecules typically involves a multi-step sequence, with the formation of the biphenyl (B1667301) scaffold and the construction of the tetrazole ring being the most critical transformations. This application note details reliable and reproducible protocols for the synthesis of these important pharmaceutical agents.
General Synthetic Strategies
The synthesis of tetrazole-containing sartans generally follows a convergent approach. The key steps involve:
-
Formation of a biphenyl or a related biaryl core: This is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling.
-
Introduction of the imidazole (B134444) or other heterocyclic moiety: This is typically accomplished by alkylation of the appropriate heterocyclic precursor with a reactive benzyl (B1604629) halide derivative of the biphenyl core.
-
Formation of the tetrazole ring: The tetrazole moiety is most commonly synthesized from a nitrile precursor via a [2+3] cycloaddition reaction with an azide (B81097) source.
-
Protection and deprotection of the tetrazole ring: To avoid side reactions in subsequent steps, the acidic proton of the tetrazole ring is often protected, for instance with a trityl group, which is then removed in the final step of the synthesis.
Experimental Protocols
Synthesis of Losartan
The synthesis of losartan is a well-established process. A common route involves the Suzuki coupling of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with a suitable boronic acid derivative, followed by the formation of the tetrazole ring. More recent, greener approaches avoid the use of hazardous organotin reagents for the tetrazole formation.[1][2][3]
Protocol: A Greener Approach to Losartan Synthesis [2]
Step 1: Suzuki-Miyaura Coupling to form 2-(p-tolyl)benzonitrile
-
To a solution of 2-bromobenzonitrile (B47965) and 4-methylphenylboronic acid in a 1:1 mixture of acetone (B3395972) and water, add potassium carbonate.
-
Add a palladium nanoparticle (PdNP) catalyst.
-
Stir the reaction mixture at 35°C for 24 hours.
-
After completion of the reaction, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the biaryl intermediate.
Step 2: Benzylic Bromination
-
Dissolve the 2-(p-tolyl)benzonitrile intermediate in acetonitrile.
-
Add N-bromosuccinimide (NBS).
-
Irradiate the mixture with a 9W LED lamp at 70°C for 2 hours.
-
Upon completion, cool the reaction mixture and isolate the brominated product.
Step 3: Imidazole Coupling
-
React the brominated intermediate with 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in the presence of a base such as potassium carbonate in ethanol (B145695) at 45°C for 24 hours.
Step 4: Reduction of the Aldehyde
-
Reduce the aldehyde group of the coupled product using sodium borohydride (B1222165) in methanol (B129727).
Step 5: Tetrazole Formation
-
To the nitrile precursor in n-butanol, add sodium azide and zinc bromide.
-
Heat the reaction mixture to 100°C for 48 hours.
-
After the reaction is complete, cool the mixture and acidify to precipitate losartan.
-
The crude product can be purified by recrystallization.
Synthesis of Valsartan
The synthesis of valsartan typically involves the alkylation of L-valine methyl ester, followed by acylation, and subsequent formation of the biphenyl tetrazole moiety.[4][5]
Protocol: Synthesis of Valsartan via Negishi Coupling [5]
Step 1: Synthesis of Methyl N-pentanoyl-L-valinate
-
To a suspension of L-valine methyl ester hydrochloride in dichloromethane, add triethylamine (B128534) at 0°C.
-
Add valeryl chloride and stir the mixture at 25°C for 1 hour.
-
After the reaction, add water and separate the organic layer.
-
Concentrate the organic layer to obtain the product.
Step 2: N-Alkylation
-
To a solution of methyl N-pentanoyl-L-valinate and 1-bromo-4-(bromomethyl)benzene in tetrahydrofuran (B95107), add a 60% dispersion of sodium hydride in mineral oil.
-
Reflux the reaction mixture for 1 hour.
-
After cooling, dilute with ether and wash with saturated aqueous ammonium (B1175870) chloride and water.
-
Dry the organic layer and concentrate it. Purify the residue by silica (B1680970) gel chromatography.
Step 3: Negishi Coupling and Deprotection
-
In a separate flask, perform an ortho-metalation of 5-phenyl-1-trityl-1H-tetrazole with n-butyllithium at 25°C, followed by treatment with zinc chloride at -20°C to form the organozinc reagent.
-
Couple the organozinc reagent with the N-alkylated product from Step 2 in the presence of a palladium catalyst (e.g., palladium acetate) and a suitable ligand (e.g., Q-phos) in tetrahydrofuran at 75°C.[5]
-
Hydrolyze the resulting trityl-protected valsartan methyl ester with 3 N sodium hydroxide (B78521) in methanol to yield valsartan.[5]
Synthesis of Candesartan Cilexetil
The synthesis of candesartan often involves the construction of the benzimidazole (B57391) core, followed by alkylation with a cyanobiphenyl moiety and subsequent tetrazole formation.[6][7][8]
Protocol: Synthesis of Candesartan from Cyano Intermediate [6]
Step 1: Tetrazole Formation
-
Dissolve ethyl 1-[(2'-cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-7-benzimidazolecarboxylate in N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN₃) and zinc chloride (ZnCl₂).
-
Heat the reaction mixture to 160°C for 30 hours.[6]
-
After cooling to room temperature, remove the DMF under reduced pressure.
-
Add water and wash with toluene.
-
Adjust the pH of the aqueous layer to 7 with 1N HCl to precipitate the product.
-
Recrystallize the crude product from methanol to obtain pure candesartan.
Data Presentation
The following tables summarize typical yields for the key reaction steps in the synthesis of various sartans. Please note that yields can vary depending on the specific reaction conditions and scale.
Table 1: Representative Yields in Losartan Synthesis
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Suzuki-Miyaura Coupling | PdNPs, K₂CO₃ | 98 | [2] |
| 2 | Benzylic Bromination | NBS, LED light | 72 | [2] |
| 5 | Tetrazole Formation | NaN₃, ZnBr₂ | - | [2] |
| - | Overall Yield | - | 27 | [3] |
Table 2: Representative Yields in Valsartan Synthesis
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Acylation | Valeryl chloride, Et₃N | 95 | [5] |
| 2 | N-Alkylation | NaH | 70 | [5] |
| 3 | Negishi Coupling | Pd(OAc)₂, Q-phos | 80 | [5] |
| - | Overall Yield | - | 54 | [4] |
Table 3: Representative Yields in Candesartan Synthesis
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Tetrazole Formation | NaN₃, ZnCl₂ | 67.1 | [6] |
Mandatory Visualization
The following diagrams illustrate the general synthetic workflow and a detailed reaction scheme for the synthesis of tetrazole-containing sartans.
References
- 1. researchgate.net [researchgate.net]
- 2. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103073537A - Synthesis process of candesartan cilexetil - Google Patents [patents.google.com]
- 7. WO2011145100A1 - Process for preparation of candesart an cilexetil substantially free of des-candesartan cilexetil impurity - Google Patents [patents.google.com]
- 8. WO2006015134A1 - Process for preparing candesartan cilexetil - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Phenyl-1H-tetrazole in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of anticancer agents derived from 5-Phenyl-1H-tetrazole. The this compound scaffold is a key pharmacophore in the development of novel therapeutics, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and cell permeability.[1] Derivatives of this compound have shown significant promise in oncology by targeting various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.[1][2][3]
I. Synthetic Protocols for Anticancer Agents from this compound
The following protocols outline the synthesis of exemplary anticancer agents incorporating the this compound moiety.
Protocol 1: Synthesis of this compound
The foundational compound, this compound, can be synthesized via a [3+2] cycloaddition reaction between benzonitrile (B105546) and sodium azide (B81097).[1]
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium (B1175870) Chloride (NH₄Cl)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve benzonitrile and sodium azide in DMF.
-
Add ammonium chloride to the mixture.
-
Heat the reaction mixture at 125°C for 7-8 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of 5-Phenyl-1-(5-substituted phenylisoxazol-3-yl)-1H-tetrazole Derivatives
This protocol describes a multi-step synthesis to generate isoxazole-containing derivatives of this compound, which have demonstrated anticancer activity.[4][5][6]
Step 1: Acetylation of this compound
-
Warm a solution of this compound (0.08 moles) in acetic anhydride (B1165640) (0.08 moles) with a few drops of concentrated sulfuric acid on a water bath for 15-20 minutes.[5]
-
Cool the mixture and pour it into ice-cold water.
-
Filter the separated product, dry it, and purify by crystallization from ethanol (B145695) to obtain 5-phenyl-1-acetyl-1H-tetrazole.[5]
Step 2: Synthesis of Chalcones
-
React 5-phenyl-1-acetyl-1H-tetrazole with various substituted aromatic aldehydes in the presence of a base (e.g., NaOH) in ethanol.[5][6]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the resulting chalcone (B49325) derivatives.
Step 3: Cyclization to Isoxazoles
-
Reflux the synthesized chalcones with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., KOH) in ethanol for 4-5 hours at 130°C.[4][5]
-
After cooling, pour the reaction mixture into ice-cold water.
-
The precipitated product, 5-phenyl-1-(5-substituted phenylisoxazol-3-yl)-1H-tetrazole, is then filtered, dried, and purified.[5]
II. Quantitative Data on Anticancer Activity
The anticancer efficacy of various this compound derivatives has been evaluated against a range of human cancer cell lines. The data is summarized in the tables below.
Table 1: In Vitro Anticancer Activity of 5-Phenyl-1-(5-substituted phenylisoxazol-3-yl)-1H-tetrazole Derivatives
| Compound ID | Substitution (R) | Cancer Cell Line | Growth Percent (%) |
| 4b | 4-OCH₃ | Leukemia (MOLT-4) | 65.50 |
| 4b | 4-OCH₃ | Leukemia (SR) | 69.34 |
| 4i | 4-NO₂ | Leukemia (CCRF-CEM) | 58.95 |
| 4i | 4-NO₂ | Leukemia (SR) | 74.13 |
| 4d | 4-F | Leukemia (HL-60) | 73.81 |
| 4f | 4-Cl | Renal Cancer (UO-31) | 68.97 |
| 4f | 4-Cl | Breast Cancer (BT-459) | 69.64 |
Data from single high-dose (10⁻⁵ M) screening by the National Cancer Institute (NCI).[4][7]
Table 2: IC₅₀ Values of Indole-Tetrazole Derivatives Against Breast Cancer Cell Lines
| Compound ID | T-47D (ER-α positive) IC₅₀ (µM) | MCF-7 (ER-α positive) IC₅₀ (µM) | MDA-MB-231 (ER-α negative) IC₅₀ (µM) |
| 5d | 10.00 ± 0.59 | - | - |
| 5f | 3.83 ± 0.74 | - | - |
| Bazedoxifene (Standard) | 14.23 ± 0.68 | - | - |
Data shows significant anti-proliferative activity, particularly against ER-α positive cell lines.[8]
III. Experimental Protocols for Biological Evaluation
Protocol 3: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[1]
Protocol 4: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
IV. Visualizations of Pathways and Workflows
Signaling Pathway: Intrinsic Apoptosis
Certain this compound derivatives induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the modulation of the Bcl-2 family of proteins and the subsequent activation of caspases.[1]
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Experimental Workflow: Synthesis to Biological Evaluation
The overall workflow for the development of anticancer agents from this compound involves a systematic progression from chemical synthesis to comprehensive biological testing.
Caption: General workflow for synthesis and evaluation of anticancer agents.
Logical Relationship: Structure-Activity Relationship (SAR)
The biological activity of 5-substituted-1H-tetrazole derivatives is highly dependent on the nature of the substituent at the 5-position of the tetrazole ring.
Caption: Influence of 5-position substituent on anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chalcogen.ro [chalcogen.ro]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. file.sdiarticle3.com [file.sdiarticle3.com]
- 8. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of 5-Phenyl-1H-tetrazole in the Development of Anti-inflammatory Drugs
Introduction
The 5-phenyl-1H-tetrazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its unique physicochemical properties. It is often utilized as a bioisosteric replacement for the carboxylic acid group, which can enhance a drug candidate's metabolic stability and lipophilicity.[1][2] This has resulted in the creation of numerous tetrazole-containing compounds with a wide range of biological activities, including anti-inflammatory effects.[1][3][4][5] These compounds have shown promise in the development of novel anti-inflammatory drugs, primarily through the inhibition of key enzymes in the inflammatory pathway.
Mechanism of Action
The primary anti-inflammatory mechanism of this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, particularly the inducible isoform COX-2, are up-regulated at sites of inflammation and are responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1] By inhibiting COX-2, these compounds effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response. Some derivatives have been designed to selectively target COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6][7][8]
Beyond COX inhibition, some studies suggest that derivatives of this compound may also exert their anti-inflammatory effects through other pathways. For instance, some compounds have been investigated as lipoxygenase (LOX) inhibitors, another class of enzymes involved in the inflammatory cascade.[9][10][11] Additionally, certain pyrazole-tetrazole hybrids have been shown to involve the NO/cGMP pathway and calcium channels in their anti-inflammatory and analgesic effects.[12][13] Another mechanism of action for some derivatives involves the inhibition of Amine Oxidase Copper Containing 3 (AOC3), which plays a role in the transmigration of inflammatory cells.[14]
Quantitative Data Summary
The anti-inflammatory activity of various this compound derivatives has been quantified through in vitro and in vivo studies. The following tables summarize key data from the literature.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of this compound Derivatives
| Compound ID | 5-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Series 1 | 1,5-diaryl-substituted | 0.42 - 8.1 | 2.0 - 200 | [5] |
| Series 2 | Methylsulfonyl/sulfonamide group | > 100 | 6 - 7 | [7] |
| 3c | 5-(4-(aminosulfonyl)phenyl)-1-(4-methoxyphenyl) | > 100 | 1.2 | [1] |
| 40 | Isoxazole (B147169) derivative | - | 0.039 - 0.065 | [8] |
| 42 | Pyrazole (B372694) derivative | - | 0.039 - 0.065 | [8] |
| 44 | Pyrazole derivative | - | 0.039 - 0.065 | [8] |
| 45 | 1,5-diaryl-substituted tetrazole | - | 2.0 | [8] |
Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives (Carrageenan-Induced Paw Edema in Rats)
| Compound ID | Dose | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Series 1 | - | 22 - 70 | - | [4] |
| CIMT | 5mg/kg/p.o. | Close to Phenylbutazone | - | [4] |
| LQFM039 | 17.5, 35, or 70 mg/kg | Reduces edema | - | [12] |
| LQFM-096 | 10, 20 or 40 mg/kg | Reduces edema | - | [15][16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Synthesis of this compound
This protocol describes a common method for synthesizing the core this compound scaffold.[3][17]
-
Materials: Benzonitrile, sodium azide, ammonium (B1175870) chloride, dimethylformamide (DMF), hydrochloric acid, water.
-
Procedure:
-
In a round-bottom flask, dissolve benzonitrile, sodium azide, and ammonium chloride in DMF.
-
Reflux the mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
2. In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is used to determine the inhibitory potency (IC50) of test compounds against COX-1 and COX-2 enzymes.[7]
-
Materials: Test compounds, COX-1 and COX-2 enzymes, arachidonic acid (substrate), co-factors (e.g., glutathione, hematin), reaction buffer, EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2) detection.
-
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a multi-well plate, add the reaction buffer, co-factors, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound solutions to the respective wells and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a suitable quenching agent (e.g., a solution of hydrochloric acid).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.
-
3. In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used model to screen for the acute anti-inflammatory activity of new compounds.[1][4][18]
-
Animals: Wistar or Sprague-Dawley rats.
-
Materials: Test compounds, standard anti-inflammatory drug (e.g., indomethacin (B1671933) or diclofenac (B195802) sodium), 1% carrageenan solution in saline, plethysmometer.
-
Procedure:
-
Divide the rats into several groups: a control group, a standard drug group, and one or more test compound groups.
-
Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.
-
After a specific period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Visualizations
Diagrams illustrating key processes are provided below using the DOT language.
Caption: General synthesis of this compound.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Inhibition of the COX pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Phenyl-1H-tetrazole Derivatives in Antibacterial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 5-Phenyl-1H-tetrazole derivatives as potential antibacterial and antifungal agents. It includes a summary of their activity, detailed experimental protocols for their synthesis and evaluation, and conceptual diagrams illustrating their proposed mechanisms of action and experimental workflows.
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1] this compound derivatives have garnered considerable interest within the medicinal chemistry community due to their diverse pharmacological activities, including antibacterial and antifungal properties.[1][2][3][4][5] The tetrazole ring, a bioisosteric analogue of the carboxylic acid group, enhances the pharmacokinetic profile of drug candidates.[4] This, combined with the versatility of substituting the phenyl ring, allows for the generation of a large library of compounds with a wide spectrum of antimicrobial activity.
Quantitative Antimicrobial Activity
The following tables summarize the in vitro antibacterial and antifungal activities of various this compound derivatives, as reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID/Series | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |
| 1,4-disubstituted tetrazol-5-thiones | 0.2 - 37 | 0.2 - 37 | 0.2 - 37 | 0.2 - 37 | 0.2 - 37 | [6] |
| 1H-tetrazol-5-amine derivatives | 0.1 - 32 | - | 32 - 256 | - | 32 - 256 | [7] |
| N-(1H-tetrazol-5-yl)-1-(aryl)methanimine (106) | 16 | - | 16 | - | - | [3] |
| 1-(4-alkoxyphenyl)-N-(1H-tetrazol-5-yl)methanimine (107) | 10.67 | - | 12.82 | - | - | [3] |
| 5-(thiophen-2-yl)-1H-tetrazole (5TPh-1HT) | 1250 | - | 2500 | - | 1250 | [8] |
| N-ribofuranosyl tetrazole (1c) | - | - | 15.06 (µM) | - | - | [9] |
| N-ribofuranosyl tetrazole (5c) | 13.37 (µM) | - | - | - | - | [9] |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID/Series | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Fusarium oxysporum | Reference |
| Phenyl(2H-tetrazol-5-yl)methanamine (3) | 500 | 750 | - | - | [10] |
| N-(1H-tetrazol-5-yl)-1-(aryl)methanimine (106) | 16 | - | - | - | [3] |
| 1-(4-alkoxyphenyl)-N-(1H-tetrazol-5-yl)methanimine (107) | 21.44 | - | - | - | [3] |
| 2,5-disubstituted tetrazoles (5c, 5d) | 0.0313 - 16 | - | - | - | [11] |
| Albaconazole derivative (D2) | <0.008 | 2 | <0.008 | - | [12] |
| Triazole derivative (6c) | 0.0625 | 4.0 | 0.0625 | - | [13] |
| 5-[4-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl]-1H-tetrazole derivatives | - | High Activity | - | High Activity | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives, based on commonly cited procedures.
General Synthesis of 5-Substituted 1H-Tetrazoles
A widely used method for the synthesis of 5-substituted 1H-tetrazoles involves the [3+2] cycloaddition reaction between a nitrile and sodium azide (B81097), often catalyzed by a Lewis acid.
Materials:
-
Substituted benzonitrile (B105546) (1 mmol)
-
Sodium azide (NaN₃) (2 mmol)
-
Nano-TiCl₄·SiO₂ (0.1 g) or another suitable catalyst
-
Dimethylformamide (DMF) (5 mL)
-
Hydrochloric acid (4N HCl)
-
Ice water
Procedure:
-
To a mixture of the substituted benzonitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL), add the nano-TiCl₄·SiO₂ catalyst (0.1 g).[15]
-
Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[15]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the catalyst by filtration.[15]
-
To the filtrate, add ice water and 4N HCl (5 mL) to precipitate the product.[15]
-
Collect the solid product by filtration and wash it with cold chloroform to obtain the purified 5-substituted 1H-tetrazole.[15]
Antibacterial and Antifungal Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the microbroth dilution method.
Materials:
-
Synthesized tetrazole derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (for optical density measurement)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (medium with DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Dissolve the synthesized compounds in Dimethyl Sulfoxide (DMSO) to a stock concentration. Perform serial two-fold dilutions of the compounds in the appropriate growth medium in the 96-well microtiter plates. The final concentration range may vary, for example, from 0.125 to 64 µg/mL.[13]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds.
-
Incubation: Incubate the plates at 35-37°C. Incubation times are typically 24 hours for bacteria and 48 hours for fungi.[13]
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13] This can be determined visually or by measuring the optical density (OD) at 630 nm using a spectrophotometer.[13] The MIC is the concentration that inhibits ≥80% of microbial growth compared to the drug-free control.[13]
Visualizations
The following diagrams illustrate the proposed mechanisms of action and a general experimental workflow for the development of this compound derivatives as antimicrobial agents.
Caption: Proposed mechanisms of antimicrobial action.
References
- 1. isfcppharmaspire.com [isfcppharmaspire.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation - Arabian Journal of Chemistry [arabjchem.org]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, antibacterial and QSAR evaluation of 5-oxo and 5-thio derivatives of 1,4-disubstituted tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Microwave Assisted Synthesis of 5-[4-(3-Phenyl-4,5-dihydro-1 H -pyrazol-5-yl)phenyl]-1 H -tetrazole Derivatives and Their Antimicrobial Activity - Ashok - Russian Journal of General Chemistry [journals.rcsi.science]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrazole Synthesis from Nitriles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 5-substituted-1H-tetrazoles from nitriles via [3+2] cycloaddition with an azide (B81097) source.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for tetrazole synthesis from nitriles and azides?
A1: The most common method is a [3+2] cycloaddition reaction between a nitrile (the dipolarophile) and an azide source (the 1,3-dipole).[1][2] The reaction is typically facilitated by a Lewis or Brønsted acid catalyst, which activates the nitrile by coordinating to the nitrogen atom, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide anion.[3][4] The reaction proceeds through a stepwise mechanism involving the formation of an imidoyl azide intermediate, which then cyclizes to form the stable, aromatic tetrazole ring.[5][6]
Q2: Which catalysts are most effective for this synthesis?
A2: A variety of catalysts can be used, with the choice often depending on the substrate and desired reaction conditions. Zinc salts, such as ZnBr₂ and Zn(OTf)₂, are widely used and effective for a broad range of nitriles in both water and organic solvents.[4][7][8] Other effective catalysts include copper-based nanocatalysts, cobalt complexes, iodine, silica (B1680970) sulfuric acid, and L-proline.[1][4][9][10][11] For certain applications, organocatalysts and heterogeneous catalysts are also employed to simplify purification and improve the environmental profile of the synthesis.[4]
Q3: What are the typical solvents and temperatures used?
A3: High-boiling polar aprotic solvents like DMF and DMSO are frequently used as they effectively dissolve the reagents and allow for the elevated temperatures often required to overcome the reaction's activation energy.[3] However, reactions in water or alcohols (like isopropanol (B130326) or n-butanol) have been successfully demonstrated, particularly with zinc salt catalysts, offering a greener and safer alternative.[8][12] Reaction temperatures can range from room temperature to 170°C or higher, with microwave-assisted synthesis often allowing for significantly shorter reaction times at elevated temperatures.[4]
Q4: What are the primary safety concerns when working with sodium azide?
A4: Sodium azide (NaN₃) is highly toxic if ingested or absorbed through the skin.[13] A major hazard is the formation of highly toxic and explosive hydrazoic acid (HN₃) when azides are mixed with acids.[14][15] To minimize this risk, reactions should be run under neutral or slightly alkaline conditions.[8] Additionally, sodium azide can form explosive heavy metal azides; therefore, contact with metals like copper, lead, and zinc in drain lines or on equipment must be strictly avoided.[13][14] Safer alternatives like trimethylsilyl (B98337) azide (TMSN₃) can be used to reduce the risk of HN₃ formation.[16] Continuous flow microreactors offer an inherently safer method for this chemistry by minimizing reaction volumes and eliminating headspace where explosive HN₃ could accumulate.[17]
Q5: How are the 5-substituted-1H-tetrazole products typically purified?
A5: Purification strategies depend on the properties of the product. Many tetrazoles are solids and can be isolated by precipitation from the reaction mixture through acidification with an aqueous acid (e.g., HCl), followed by vacuum filtration.[18] If further purification is needed, recrystallization or column chromatography on silica gel using solvent systems like petroleum ether and ethyl acetate (B1210297) are common methods.[10][19]
Troubleshooting Guide
Issue 1: Low or No Product Conversion
Low conversion is a frequent issue and can be attributed to several factors. Use the following logical workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for low reaction conversion.
-
Insufficient Nitrile Activation: The nitrile group is often not electrophilic enough to react with the azide without an activator.[3]
-
Solution: Add a suitable Lewis acid (e.g., ZnBr₂, AlCl₃) or Brønsted acid (e.g., NH₄Cl) to the reaction mixture. Ensure the catalyst is active and used in sufficient quantity.[3]
-
-
Inappropriate Reaction Temperature: The cycloaddition has a significant activation energy barrier.
-
Solution: Increase the reaction temperature. High-boiling solvents like DMF or DMSO are ideal for this. Microwave heating can dramatically reduce reaction times by reaching high temperatures quickly.[4] Be cautious, as excessively high temperatures can lead to decomposition.
-
-
Poor Solvent Choice: The solvent must dissolve the reagents and facilitate the reaction.
-
Deactivated Nitrile Substrate: Nitriles with electron-donating groups or significant steric hindrance are less reactive.[3]
-
Solution: Employ more "forcing" conditions, such as higher temperatures, longer reaction times, or a more active catalyst. For example, microwave-assisted synthesis in nitrobenzene (B124822) has been shown to be effective for sterically hindered and deactivated nitriles.[4]
-
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on a TLC plate or peaks in the NMR spectrum indicates side reactions.
Caption: Logic diagram for addressing side product formation.
-
Nitrile Hydration: In the presence of water, especially under acidic or basic conditions at high temperatures, nitriles can hydrolyze to form the corresponding amide.
-
Solution: If the amide is an unwanted side product, ensure the reaction is run under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). However, some highly effective protocols, like the Sharpless zinc-catalyzed method, intentionally use water as the solvent, indicating that the rate of tetrazole formation is much faster than nitrile hydration under those specific conditions.[8]
-
-
Thermal Decomposition: At very high temperatures, the starting materials or the tetrazole product itself may decompose.
-
Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable conversion rate within an acceptable timeframe.
-
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile (B105546) and sodium azide, providing a comparative overview of reaction conditions and efficacy.
| Catalyst | Azide Equiv. | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnBr₂ | 1.1 | Water | 100 (Reflux) | 24 | 91 | --INVALID-LINK--[8] |
| NH₄Cl | 1.2 | DMF | 120 | 24 | 95 | --INVALID-LINK-- |
| Co(II)-complex | 1.2 | DMSO | 110 | 12 | 99 | --INVALID-LINK--[1] |
| CuSO₄·5H₂O | 1.5 | DMSO | 120 | 0.5 | 98 | --INVALID-LINK--[20] |
| Silica Sulfuric Acid | 1.5 | DMF | 130 | 5 | 95 | --INVALID-LINK--[10] |
| L-proline | 2.0 | DMSO | 120 | 2 | 96 | --INVALID-LINK--[4] |
Experimental Protocols
Protocol 1: Zinc Bromide Catalyzed Synthesis in Water (Sharpless Method)
This protocol is adapted from the method developed by Demko and Sharpless.[8][21]
Materials:
-
Nitrile (1.0 equiv)
-
Sodium Azide (NaN₃) (1.1 equiv)
-
Zinc Bromide (ZnBr₂) (1.0 equiv)
-
Deionized Water
-
1N NaOH solution
-
3N HCl solution
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add the nitrile (20 mmol), sodium azide (1.43 g, 22 mmol), zinc bromide (4.50 g, 20 mmol), and 40 mL of water.
-
Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Make the solution basic (pH > 10) by adding 1N NaOH solution to deprotonate the tetrazole and dissolve the zinc salts.
-
Filter the mixture to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 with 3N HCl. The 5-substituted-1H-tetrazole product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry in a vacuum oven.
Protocol 2: Copper Sulfate Catalyzed Synthesis in DMSO
This protocol is based on the method described by Akhlaghinia and Rezazadeh.[20]
Materials:
-
Nitrile (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Saturated NH₄Cl solution
-
Brine
Procedure:
-
In a round-bottomed flask, suspend the nitrile (10 mmol), sodium azide (0.975 g, 15 mmol), and CuSO₄·5H₂O (0.250 g, 1 mmol) in 20 mL of DMSO.
-
Heat the mixture with stirring at 120°C. Monitor the reaction by TLC. Reaction times are typically short (0.5-5 hours).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 5-substituted-1H-tetrazole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Phenyl-1H-tetrazole Coupling Reactions
Welcome to the technical support center for the synthesis of 5-Phenyl-1H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction yields. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound that can lead to yield issues?
A1: The two most prevalent methods for synthesizing this compound are:
-
The [3+2] cycloaddition reaction between benzonitrile (B105546) and an azide (B81097) source, typically sodium azide (NaN₃).[1][2][3][4][5] This is a classic and widely studied method.[6]
-
A one-pot, three-component reaction involving an aldehyde (like benzaldehyde), hydroxylamine (B1172632) hydrochloride, and sodium azide.[1][7][8]
Low yields in these reactions can often be attributed to suboptimal reaction conditions, catalyst choice, or solvent effects.[1][9]
Q2: I am concerned about the safety of using sodium azide. What are the primary safety precautions?
A2: Safety is paramount when working with azides. The primary hazard is the formation of hydrazoic acid (HN₃), which is highly toxic and explosive. To minimize this risk, it is crucial to avoid acidic conditions.[10] Running the reaction in water can also mitigate explosion hazards.[10] Always handle sodium azide in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: What are the main advantages of using a heterogeneous catalyst over a homogeneous one in this synthesis?
A3: Heterogeneous catalysts offer several key advantages, primarily related to ease of handling and improved sustainability of the process. These include:
-
Easy Separation: Heterogeneous catalysts can be easily removed from the reaction mixture by simple filtration, which simplifies the workup procedure.[5][11]
-
Reusability: Many heterogeneous catalysts can be recovered and reused for multiple reaction cycles without a significant loss of activity, making the process more cost-effective and environmentally friendly.[3][10][12]
-
Reduced Contamination: Using a solid catalyst minimizes the contamination of the final product with metal residues.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: I am not getting the desired yield of this compound. What are the first things I should check?
A: Low yield is a common problem that can often be resolved by systematically evaluating your reaction parameters. Start by considering the following:
-
Solvent Choice: The polarity of the solvent plays a critical role. High boiling point polar solvents like DMF and DMSO are often effective.[1][2] In some protocols, water has been shown to be an excellent solvent, leading to high yields.[1] Conversely, weak polar solvents like toluene (B28343) may result in no product formation due to the poor solubility of reagents like sodium azide.[1]
-
Reaction Temperature: The reaction temperature is a crucial factor. For the three-component synthesis from benzaldehyde (B42025), useful conversion may not be observed at room temperature.[12] Increasing the temperature generally increases the reaction rate and yield, with optimal temperatures often cited between 100°C and 140°C, depending on the specific protocol and catalyst used.[3][13]
-
Catalyst Activity: The absence of a catalyst can lead to very low yields (e.g., 40% in one study) or no reaction at all.[1][13] Ensure your catalyst is active and appropriate for the reaction. Both Lewis acids and various metal catalysts have been shown to be effective.[14]
Issue 2: Inconsistent Yields and Reproducibility
Q: My reaction works sometimes, but the yields are not consistent. What could be the cause?
A: Inconsistent results often point to sensitivity to reaction conditions or reagent quality.
-
Moisture and Atmosphere: Some catalysts and reactions are sensitive to moisture and atmospheric oxygen.[10] Consider using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to see if reproducibility improves.
-
Catalyst Batch Variation: If you are preparing your own heterogeneous catalyst, its activity can vary between batches. It is good practice to thoroughly characterize each new batch to ensure consistency.[10]
-
Purity of Starting Materials: Ensure the purity of your benzonitrile (or benzaldehyde), sodium azide, and other reagents. Impurities can interfere with the reaction.
Data on Reaction Condition Optimization
The selection of solvent, catalyst, and temperature are critical parameters. The tables below summarize the impact of these variables on the yield of this compound.
Table 1: Effect of Solvent on this compound Yield
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DMF | Al-MCM-41 | 130 | 0.25 | 78 | [5] |
| 2 | DMSO | Al-MCM-41 | 130 | 0.25 | 65 | [5] |
| 3 | Water | Humic Acid | 100 | 4 | 92 | [1] |
| 4 | Toluene | Humic Acid | 100 | 12 | 0 | [1] |
| 5 | DMF | CuO NPs | 130 | 10 | 80 | [9] |
| 6 | EtOH | CuO NPs | Reflux | 10 | 50 | [9] |
| 7 | Acetonitrile | CuO NPs | Reflux | 10 | 0 | [9] |
| 8 | DMSO | CuSO₄·5H₂O | 140 | 1 | 98 | [13] |
Table 2: Effect of Temperature on this compound Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Humic Acid | Water | Room Temp | 12 | 0 | [12] |
| 2 | Humic Acid | Water | 60 | 6 | 45 | [12] |
| 3 | Humic Acid | Water | 80 | 5 | 70 | [12] |
| 4 | Humic Acid | Water | 100 | 4 | 92 | [12] |
| 5 | SO₃H-carbon | DMF | 60 | 6 | 65 | [3] |
| 6 | SO₃H-carbon | DMF | 80 | 6 | 84 | [3] |
| 7 | SO₃H-carbon | DMF | 100 | 6 | 92 | [3] |
| 8 | SO₃H-carbon | DMF | 120 | 6 | 92 | [3] |
Experimental Protocols
Protocol 1: Three-Component Synthesis using Humic Acid Catalyst
This protocol describes a one-pot, three-component synthesis of this compound from benzaldehyde, hydroxylamine hydrochloride, and sodium azide using humic acid as a catalyst in water.[1]
Materials:
-
Benzaldehyde (1 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
Sodium azide (1.5 mmol)
-
Humic acid (0.1 g)
-
Distilled water (5 mL)
Procedure:
-
To a round-bottom flask, add benzaldehyde (1 mmol), hydroxylamine hydrochloride (1.5 mmol), sodium azide (1.5 mmol), humic acid (0.1 g), and distilled water (5 mL).
-
Stir the reaction mixture at 100°C for 4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: [3+2] Cycloaddition using a Copper Catalyst
This protocol details the synthesis of this compound via a [3+2] cycloaddition of benzonitrile and sodium azide using a copper sulfate catalyst in DMSO.[13]
Materials:
-
Benzonitrile (1 mmol)
-
Sodium azide (1 mmol)
-
Cupric sulfate pentahydrate (CuSO₄·5H₂O) (2 mol%)
-
DMSO (2 mL)
Procedure:
-
In a reaction vessel, dissolve benzonitrile (1 mmol) in DMSO (2 mL).
-
Add sodium azide (1 mmol) and cupric sulfate pentahydrate (0.0050 g, 2 mol%) to the solution with stirring at room temperature.
-
Increase the reaction temperature to 140°C and maintain for 1 hour.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and treat with 10 mL of 4 M HCl, followed by extraction with 10 mL of ethyl acetate.
-
Separate the organic layer, wash with distilled water (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate to yield the crude solid product.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for overcoming low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scielo.org.za [scielo.org.za]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. 1H-Tetrazole synthesis [organic-chemistry.org]
Technical Support Center: 5-Phenyl-1H-tetrazole Reaction Kinetics in Various Solvents
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during the synthesis of 5-Phenyl-1H-tetrazole, with a specific focus on the influence of different solvents on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and widely studied method is the [3+2] cycloaddition reaction between benzonitrile (B105546) and an azide (B81097) source, most commonly sodium azide. This reaction is often catalyzed by a variety of reagents, including Lewis acids and transition metal compounds.
Q2: How does the choice of solvent affect the rate of the this compound synthesis?
A2: The solvent plays a crucial role in the reaction kinetics. Generally, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are found to be most effective, leading to higher yields in shorter reaction times. This is attributed to their ability to dissolve the reactants, particularly the azide salt, and stabilize the charged transition state of the cycloaddition reaction. Non-polar solvents like toluene (B28343) are generally poor choices due to the low solubility of sodium azide.
Q3: What are the typical reaction temperatures and times for this synthesis?
A3: Reaction temperatures typically range from 100°C to 140°C. The reaction time is highly dependent on the solvent, catalyst, and temperature, ranging from a few hours to over 24 hours. For instance, in DMSO at 110°C, the reaction can proceed to a high yield within 5 hours, while in water at 100°C, it may take 8 hours to achieve a good yield.
Q4: I am observing a low yield of this compound. What are the possible causes?
A4: Low yields can be attributed to several factors:
-
Inappropriate Solvent: Using a solvent with poor solubility for sodium azide, such as toluene, will hinder the reaction.
-
Low Temperature: The reaction generally requires elevated temperatures to proceed at a reasonable rate.
-
Catalyst Inactivity: If a catalyst is used, it may be inactive or poisoned.
-
Impure Reactants: The purity of benzonitrile and sodium azide is crucial.
-
Side Reactions: At very high temperatures or in the presence of certain impurities, side reactions may occur.
Q5: Are there any safety concerns associated with this reaction?
A5: Yes, the primary safety concern is the use of sodium azide, which is toxic. More significantly, in the presence of acid, sodium azide can generate hydrazoic acid (HN₃), which is highly toxic and explosive. Therefore, it is crucial to avoid acidic conditions and handle sodium azide with appropriate safety precautions in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Poor solubility of sodium azide. | Switch to a polar aprotic solvent like DMF or DMSO. |
| Reaction temperature is too low. | Increase the reaction temperature to the recommended range (100-140°C). | |
| Ineffective mixing of reactants. | Ensure vigorous stirring throughout the reaction, especially if a heterogeneous catalyst is used. | |
| Formation of Impurities/Side Products | Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature and increase the reaction time if necessary. |
| Presence of water or other nucleophiles in the reaction mixture. | Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Difficult Product Isolation | Use of high-boiling point solvents like DMF or DMSO. | After the reaction, the product can be precipitated by adding water and then collected by filtration. Washing with a non-polar solvent like hexane (B92381) can help remove residual high-boiling solvent. |
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of this compound based on literature data. While direct rate constants are not always available, the yield achieved in a specific time provides a strong indication of the reaction kinetics.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethylformamide (DMF) | 120 | 12 | 80 | |
| Dimethyl sulfoxide (DMSO) | 110 | 5 | 95 | |
| Water | 100 | 8 | 92 | |
| Toluene | 110 | 24 | <5 | |
| N-Methyl-2-pyrrolidone (NMP) | 130 | 10 | 88 | |
| Solvent-free | 120 | 12 | 45 |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on common practices in the cited literature and should be adapted and optimized for specific experimental setups.
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Solvent (e.g., DMF or DMSO)
-
Catalyst (optional, e.g., ZnCl₂, Cu₂O)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve benzonitrile (1 equivalent) in the chosen solvent.
-
Add sodium azide (1.5 - 2 equivalents) and the catalyst (if used, typically in mol% relative to benzonitrile).
-
Heat the reaction mixture to the desired temperature (e.g., 120°C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol for Kinetic Monitoring
To determine the reaction kinetics more precisely, the following steps can be taken:
-
Set up the reaction as described above in a thermostated reactor to maintain a constant temperature.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately by cooling it down and diluting it with a suitable solvent.
-
Analyze the composition of the aliquot using a calibrated analytical method like HPLC or Gas Chromatography (GC) to determine the concentration of the reactant (benzonitrile) and the product (this compound).
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
From the reaction profile, the initial reaction rate can be determined. By performing the experiment at different initial concentrations of reactants, the rate law and the rate constant (k) can be determined.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Purification techniques for crude 5-Phenyl-1H-tetrazole product
An essential aspect of synthesizing 5-Phenyl-1H-tetrazole involves rigorous purification to ensure the final product meets the high-purity standards required for research and pharmaceutical applications. The crude product often contains unreacted starting materials, by-products, and other impurities that must be removed. This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound? A1: The most common and effective methods for purifying 5-substituted-1H-tetrazoles, including this compound, are recrystallization, column chromatography, and acid-base extraction.[1] For many tetrazoles, a combination of acid-base extraction followed by recrystallization is often sufficient to achieve high purity.[1]
Q2: How do I choose the right purification technique? A2: The choice of technique depends on the nature of the impurities.
-
Recrystallization is ideal when the desired compound and impurities have different solubility profiles in a particular solvent.[1] It is effective for removing impurities that are either much more soluble or much less soluble than this compound in the chosen solvent.
-
Column chromatography is best suited for separating compounds with different polarities, making it effective for removing impurities that are difficult to separate by recrystallization.[1] It is also the preferred method for purifying oily or liquid tetrazole derivatives.[2]
-
Acid-base extraction is a simple and powerful technique that leverages the acidic nature of the tetrazole ring.[1] It is highly effective for separating the acidic tetrazole from non-acidic or basic impurities.[1][3]
Q3: How can I monitor the purity of my product during purification? A3: Thin-Layer Chromatography (TLC) is a fast and effective method for qualitatively assessing purity and monitoring the progress of column chromatography.[2] For accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.[2][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also critical for confirming the chemical structure and evaluating the purity of the final product.[2]
Q4: What safety precautions should I take when purifying this compound? A4: If sodium azide (B81097) was used in the synthesis, be aware that residual azide can form explosive heavy metal azides.[2] Therefore, avoid contact of any azide-containing solutions with heavy metals. Acidification of residual azide can also produce hydrazoic acid, which is both toxic and explosive; this step must be performed with caution in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[2]
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Recrystallization Issues
Q: My product is not crystallizing from the solution, even after cooling. What should I do? A: This is a common issue that can be resolved with the following steps:
-
Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites for crystal growth.[2]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, concentrate the solution, and then allow it to cool again.[2]
-
Cool to a Lower Temperature: If cooling to room temperature or 0°C is ineffective, try using a colder bath, such as an ice-salt or dry ice-acetone mixture.[2]
-
Change the Solvent System: The selected solvent may not be optimal. Experiment with a different solvent or a mixed solvent system.[2]
Q: My product is "oiling out" instead of forming crystals. How can I fix this? A: "Oiling out" happens when the compound separates as a liquid instead of a solid. This can be caused by significant impurities lowering the melting point or a solvent with a boiling point that is too high.[2]
-
Slow Down Cooling: Allow the solution to cool very slowly. Insulating the flask can help achieve a slower cooling rate.[2]
-
Change the Solvent: Use a solvent with a lower boiling point or different polarity. A mixed solvent system can sometimes resolve this issue.[2]
-
Pre-purify the Product: If significant impurities are present, consider a preliminary purification step like column chromatography or acid-base extraction before recrystallization.[2]
Column Chromatography Issues
Q: My compound is sticking to the silica (B1680970) gel and won't elute. What can I do? A: Tetrazoles can be quite polar and may interact strongly with acidic silica gel.[2]
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.[2]
-
Add a Stronger Solvent: Adding a small amount (1-5%) of a highly polar solvent like methanol (B129727) to your eluent can help elute strongly bound compounds.[2]
Data Presentation
The following tables summarize representative quantitative data for the purification of this compound using different methods.
Table 1: Purity Enhancement by Recrystallization
| Purification Step | Purity (by HPLC, %) | Yield (%) | Appearance |
|---|---|---|---|
| Crude Product | 85.2 | - | Off-white solid |
| After Recrystallization (Ethanol) | 99.5 | 88 | White crystalline solid |
Data sourced from BenchChem.[2]
Table 2: Purity and Yield from Synthesis and Purification
| Synthesis/Purification Step | Solvent/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Synthesis and Purification | Absolute Ethyl Alcohol | 86.2 | [6] |
| Synthesis and Recrystallization | Not specified | 88 |[7] |
Experimental Protocols
Purification by Recrystallization
This protocol describes the purification of crude this compound using ethanol (B145695) as the solvent.
Methodology:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. While stirring, add a minimal amount of hot ethanol (near boiling) until the solid is completely dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the product on the filter paper.[2]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed during this process.[2] To maximize crystal recovery, the flask can be subsequently placed in an ice bath for about 5-10 minutes.[8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent. The final product should be a white crystalline solid.[2]
Purification by Acid-Base Extraction
This method leverages the acidic nature of the tetrazole proton for separation from neutral or basic impurities.
Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate in a separatory funnel.[1]
-
Basification: Add a 1M aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃), to the separatory funnel.[1] Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the two layers to separate. The deprotonated this compound salt will be in the upper aqueous layer, while non-acidic impurities remain in the organic layer.[1]
-
Re-extraction: Drain the aqueous layer into a clean flask. To ensure complete recovery, extract the organic layer again with the aqueous base solution and combine the aqueous extracts.[1]
-
Acidification: Cool the combined aqueous extracts in an ice bath and carefully acidify with a suitable acid (e.g., 4N HCl) until the solution is acidic (pH 2-3).[9] The this compound will precipitate out of the solution.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly. The product can be further purified by recrystallization if needed.[1]
Purification by Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities.
Methodology:
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the mobile phase.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a lower polarity eluent and gradually increase the polarity (gradient elution) to elute the desired compound.[2]
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which fractions contain the pure this compound.[2]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[2]
Visualizations
Below are diagrams illustrating the purification workflows.
Caption: General workflow for selecting a purification technique.
Caption: Step-by-step process for recrystallization.
Caption: Workflow for purification via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 7. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scielo.org.za [scielo.org.za]
- 10. Clean photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones to carbodiimides proceeds via a biradical - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproducts in the [3+2] cycloaddition for tetrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in tetrazole synthesis via [3+2] cycloaddition reactions. Our goal is to help you minimize byproducts and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Inactive or inappropriate catalyst. 3. Poor quality of starting materials (nitrile or azide). 4. Sub-optimal reaction temperature or time.[1] 5. Insufficient nitrile activation.[1] | 1. Monitor reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Use a fresh batch of catalyst or consider an alternative catalyst (see Table 1). Common catalysts include zinc salts, copper salts, and various heterogeneous catalysts.[2] 3. Purify starting materials before the cycloaddition. 4. Optimize the reaction temperature and time. Microwave irradiation can sometimes improve yields for sluggish reactions.[2][3] 5. Ensure an appropriate activator, such as a Lewis or Brønsted acid, is used.[1] |
| Formation of Multiple Byproducts | 1. Decomposition of starting materials or product under harsh reaction conditions (e.g., high temperature, strong acid/base).[2] 2. Side reactions involving the azide (B81097).[2] 3. Impurities in the starting materials.[2] | 1. Employ milder reaction conditions. Consider reducing the amount of a strong Lewis acid or switching to a milder catalyst.[2] 2. Ensure an inert atmosphere if side reactions with oxygen or moisture are suspected.[2] 3. Purify all starting materials before use.[2] |
| Difficulty in Product Isolation and Purification | 1. The product is highly soluble in the reaction solvent.[2] 2. The product co-elutes with impurities during chromatography.[2] 3. The product exists as a salt.[2] | 1. After the reaction, quench with an appropriate acidic solution (e.g., dilute HCl) to protonate the tetrazole, which may facilitate its precipitation or extraction.[2] 2. Optimize chromatography conditions, such as the solvent system or stationary phase. 3. Acidify the reaction mixture to a pH of ~2-3 to protonate the tetrazole, aiding in its isolation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in tetrazole synthesis?
Low conversion is often due to insufficient nitrile activation, inappropriate reaction temperature, or a poor choice of solvent.[1] The nitrile group's electrophilicity often requires enhancement by a Lewis or Brønsted acid catalyst to react efficiently with the azide.[1] Additionally, many of these reactions require elevated temperatures to proceed at a reasonable rate.[1]
Q2: Which catalysts are most effective for the [3+2] cycloaddition of nitriles and azides?
A variety of catalysts can be employed, including Lewis acids like zinc chloride (ZnCl₂) and copper salts (e.g., CuSO₄·5H₂O), as well as heterogeneous catalysts.[2] Recent research has also explored the use of cobalt(II) complexes, which have shown excellent catalytic activity.[4][5] The choice of catalyst can significantly impact reaction efficiency and yield.
Q3: What are the recommended solvents for this reaction?
High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are commonly used.[1][2] These solvents are effective at dissolving the reagents and facilitating the reaction at the required higher temperatures.[1] In some optimized conditions, DMSO has been shown to provide excellent yields.[4][5]
Q4: How can I minimize the risk of explosion when working with azides?
Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood, and contact with metals should be avoided. The in situ formation of hydrazoic acid is particularly hazardous due to its volatility and explosive nature. Adherence to all institutional safety protocols is crucial.[2] Continuous flow synthesis is an emerging technique that can minimize risks by using only small quantities of hazardous materials at a given time.[6]
Q5: What is the general mechanism for the catalyst-assisted [3+2] cycloaddition?
The reaction is believed to proceed through the activation of the nitrile by the catalyst. This is followed by a nucleophilic attack from the azide ion and subsequent cyclization to form the aromatic tetrazole ring.[7] The catalyst enhances the electrophilic character of the nitrile's cyanide group, facilitating the cycloaddition.[8]
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles
This protocol is a generalized procedure based on commonly cited methods. Optimization for specific substrates is recommended.
-
Reaction Setup : To a solution of the nitrile (1.0 mmol) in a suitable solvent (e.g., DMSO, 6 mL), add the catalyst (e.g., a Co(II) complex at 1.0 mol %) and sodium azide (1.2 mmol).[4][5]
-
Reaction Conditions : Heat the mixture to the optimized temperature (typically between 100-150 °C) and stir for the required duration (e.g., 12 hours).[2][4] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up and Purification :
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Carefully pour the reaction mixture into ice-water.[2]
-
Acidify the solution to a pH of approximately 2-3 with a dilute acid, such as 2M HCl, to protonate the tetrazole product.[2]
-
If the product precipitates, collect the solid by filtration, wash it with cold water, and then dry.[2]
-
If the product does not precipitate, extract it with a suitable organic solvent.
-
The crude product can be further purified by column chromatography if necessary.
-
Data Presentation
Table 1: Comparison of Catalysts and Solvents in Tetrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Co(II)-complex (1 mol%) | DMSO | 110 | 12 | 99 | [4][5] |
| Co(II)-complex (1 mol%) | DMF | 110 | 12 | 80 | [4][5] |
| Co(II)-complex (1 mol%) | Acetonitrile | 110 | 12 | 50 | [4][5] |
| Co(II)-complex (1 mol%) | Methanol | 110 | 12 | 20 | [4][5] |
| Co(II)-complex (1 mol%) | Toluene | 110 | 12 | 15 | [4][5] |
| CuO nanoparticles (5 mol%) | DMF | 130 | 10 | >80 | [3] |
Visualizations
Caption: Experimental workflow for tetrazole synthesis.
Caption: Troubleshooting logic for byproduct minimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
Technical Support Center: Enhancing Metabolic Stability of Tetrazole-Containing Drug Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the metabolic stability of tetrazole-containing drug candidates.
Frequently Asked Questions (FAQs)
Q1: Why is the tetrazole ring often considered metabolically stable?
A1: The tetrazole ring is generally considered metabolically stable due to its aromaticity and high nitrogen content, which makes it resistant to common metabolic degradation pathways like β-oxidation and amino acid conjugation.[1][2] It is often used as a bioisostere for a carboxylic acid group to improve the metabolic stability of a drug candidate.[3][4]
Q2: What are the common metabolic pathways for tetrazole-containing compounds?
A2: While the tetrazole ring itself is relatively stable, the primary metabolic liabilities often lie in the substituents attached to the ring or other parts of the molecule.[3] Common metabolic pathways include:
-
Oxidation: Alkyl groups attached to the tetrazole or other parts of the molecule are susceptible to oxidation by cytochrome P450 (CYP) enzymes, forming alcohols, aldehydes, or carboxylic acids.[3]
-
N-glucuronidation: The nitrogen atoms of the tetrazole ring can undergo conjugation with glucuronic acid, a phase II metabolic reaction.[5][6] This is a common pathway for some tetrazole-containing drugs.
-
Ring Cleavage: Although less common, the isoxazole (B147169) ring, if present in the molecule, can undergo reductive cleavage.[3]
Q3: Which in vitro models are most suitable for assessing the metabolic stability of tetrazole-containing compounds?
A3: Both liver microsomes and hepatocytes are appropriate for evaluating metabolic stability.[3][7]
-
Liver Microsomes: This is a good initial screening tool for Phase I metabolism, primarily mediated by CYP enzymes.[3][8] They are cost-effective and suitable for high-throughput screening.[3]
-
Hepatocytes: These provide a more complete picture of metabolism as they contain both Phase I and Phase II enzymes, as well as transporters.[3][8] They are recommended for a more detailed characterization of metabolic pathways.[3]
Q4: What strategies can be employed to improve the metabolic stability of a tetrazole-containing drug candidate?
A4: Several strategies can be used to enhance metabolic stability:
-
Blocking Sites of Metabolism: If a specific site of metabolism (SoM) is identified, structural modifications can be made to block this position. A common approach is the introduction of a fluorine atom.[9][10]
-
Bioisosteric Replacement: Replacing metabolically labile groups with more stable bioisosteres can improve stability. For example, replacing a phenyl ring with a bicyclohexyl (B1666981) group has been shown to increase metabolic stability.[11]
-
Structural Modifications: Altering the position of substituents can sometimes enhance stability.[9] Introducing conformational constraints or modifying the stereochemistry of the molecule can also be effective.[10]
-
Reduce Lipophilicity: Generally, reducing the lipophilicity of a compound can decrease its metabolism.[10]
Troubleshooting Guides
In Vitro Microsomal Stability Assay
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent pipetting of microsomes or compound. | Ensure proper mixing of the microsomal suspension before aliquoting. Use calibrated pipettes and consistent technique.[3] |
| Degradation of NADPH cofactor. | Prepare NADPH solutions fresh and keep them on ice.[3] | |
| Compound appears too stable (no degradation observed) | Low intrinsic clearance of the compound. | Increase the incubation time or the concentration of microsomal protein.[3] Consider using a more sensitive analytical method. |
| Poor solubility of the compound in the incubation medium. | Use a co-solvent like DMSO (typically ≤ 0.5%) to ensure the compound is fully dissolved.[3] | |
| Compound appears too unstable (degrades instantly) | Chemical instability in the assay buffer. | Assess the compound's stability in the buffer without microsomes or NADPH. |
| The compound is a high-clearance compound. | Reduce the incubation time and/or the microsomal protein concentration. |
Hepatocyte Stability Assay
| Problem | Possible Cause | Suggested Solution |
| Low cell viability | Improper thawing or handling of cryopreserved hepatocytes. | Strictly follow the supplier's protocol for thawing and handling.[3] |
| The compound is cytotoxic to hepatocytes at the tested concentration. | Assess cell viability at the end of the incubation period. If cytotoxicity is observed, reduce the compound concentration.[3] | |
| Inconsistent metabolic activity between batches of hepatocytes | Biological variability between donors. | Use hepatocytes from a pooled donor lot to average out individual differences.[3] |
LC-MS/MS Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape or retention time shifts | Matrix effects from the biological sample. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.[3] |
| Issues with the LC column. | Ensure the column is properly equilibrated and not overloaded. Consider using a guard column.[3] | |
| Low signal intensity or poor sensitivity | Ion suppression due to matrix components. | Dilute the sample or improve the cleanup procedure. Optimize the mass spectrometer source parameters.[3] |
| In-source fragmentation or formation of adducts | High source temperature or cone voltage. | Optimize the mass spectrometer source conditions to minimize fragmentation.[3] |
| Presence of salts in the mobile phase or sample. | Use volatile mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) and ensure proper desalting of the sample.[3] |
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Prepare Solutions:
-
Phosphate (B84403) Buffer: 0.1 M, pH 7.4.
-
Test Compound Stock Solution: 1 mM in a suitable organic solvent (e.g., DMSO).
-
Liver Microsomes: Thaw on ice. Dilute with cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
NADPH Regenerating System (NRS): Prepare fresh and keep on ice.
-
Stop Solution: Cold acetonitrile (B52724) containing an internal standard.
-
-
Incubation:
-
Pre-warm the microsomal solution at 37°C for 5 minutes.
-
Add the test compound to the pre-warmed microsomal solution to a final concentration of 1 µM.[3]
-
Initiate the metabolic reaction by adding the NRS.[3]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[3]
-
Immediately quench the reaction by adding the aliquot to the cold stop solution.[3]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.[3]
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)
-
Protocol: In Vitro Metabolic Stability Assay using Plated Hepatocytes
-
Cell Plating and Culture:
-
Thaw and plate cryopreserved hepatocytes according to the supplier's instructions.
-
Allow the cells to form a monolayer and stabilize overnight.
-
-
Incubation:
-
Prepare the test compound in a warm incubation medium at the desired concentration.
-
Remove the culture medium from the hepatocytes and replace it with the medium containing the test compound.[12]
-
Incubate at 37°C in a humidified incubator.
-
At specified time points, collect aliquots of the incubation medium.
-
-
Sample Analysis:
-
Quench the reaction by adding a suitable solvent (e.g., cold acetonitrile).[12]
-
Analyze the samples by LC-MS/MS to quantify the parent compound.
-
-
Data Analysis:
Visualizations
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Caption: Logical relationship for enhancing metabolic stability.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-glucuronidation reactions. I. Tetrazole N-glucuronidation of selected angiotensin II receptor antagonists in hepatic microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-glucuronidation reactions. I. Tetrazole N-glucuronidation of selected angiotensin II receptor antagonists in hepatic microsomes from rats, dogs, monkeys, and humans. | Semantic Scholar [semanticscholar.org]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing the Inhibition Efficiency of 5-Phenyl-1H-tetrazole on Mild Steel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the corrosion inhibition efficiency of 5-Phenyl-1H-tetrazole (5-PT) and its derivatives on mild steel.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of corrosion inhibition of this compound on mild steel?
A1: this compound (5-PT) and its derivatives inhibit mild steel corrosion primarily through adsorption onto the metal surface. This forms a protective film that isolates the steel from the corrosive environment. The adsorption can occur through two main mechanisms: physisorption (electrostatic interaction between charged molecules and the metal) and chemisorption (involving the sharing of electrons between the inhibitor molecules and the vacant d-orbitals of iron atoms). The tetrazole ring, with its nitrogen heteroatoms and the π-electrons of the phenyl group, plays a crucial role in the adsorption process.
Q2: How can the inhibition efficiency of this compound be improved?
A2: The inhibition efficiency of 5-PT can be enhanced by modifying its chemical structure. Introducing certain functional groups to the phenyl ring can increase the electron density of the molecule, leading to stronger adsorption on the mild steel surface. Studies have shown that derivatives like 5-(4-chlorophenyl)-1H-tetrazole (CPHT) and 5-p-tolyl-1H-tetrazole (MPHT) can exhibit higher inhibition efficiencies than the parent 5-PT molecule.[1][2][3] The inhibition efficiency is also dependent on the concentration of the inhibitor and the immersion time.[1][3]
Q3: What are the common experimental techniques to evaluate the inhibition efficiency?
A3: The most common techniques are:
-
Weight Loss Method: A simple and direct method to determine the corrosion rate by measuring the weight loss of a mild steel specimen over a period of immersion in the corrosive solution with and without the inhibitor.[4][5][6][7]
-
Potentiodynamic Polarization (PDP): An electrochemical technique that provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic behavior of the corrosion process.[8][9]
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive electrochemical technique that gives insights into the corrosion mechanism, the properties of the protective film, and the charge transfer resistance at the metal/solution interface.[10][11][12][13][14]
Q4: How do quantum chemical calculations aid in understanding corrosion inhibition?
A4: Quantum chemical calculations, often using Density Functional Theory (DFT), are powerful computational tools to correlate the molecular and electronic structure of an inhibitor with its inhibition efficiency.[15][16][17][18][19][20] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ) can predict the inhibitor's ability to donate electrons, accept electrons, and adsorb onto the metal surface.[17][20][21]
Troubleshooting Guides
Issue 1: Inconsistent Weight Loss Measurements
-
Symptom: High variability in calculated inhibition efficiencies across identical experiments.
-
Possible Causes & Solutions:
-
Inadequate Surface Preparation: Ensure mild steel coupons are consistently polished to the same grit, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried thoroughly before each experiment. Any residual impurities can affect the corrosion rate.
-
Insufficient Cleaning After Corrosion: Corrosion products must be completely removed without removing the underlying metal. Use appropriate cleaning solutions (e.g., a solution containing hexamine and HCl) and ensure the cleaning time is optimized.
-
Temperature Fluctuations: Maintain a constant temperature for the corrosive medium throughout the experiment, as temperature significantly influences the corrosion rate.[22]
-
Inaccurate Weighing: Use a high-precision analytical balance and ensure the coupons are completely dry before weighing.
-
Issue 2: Difficulty in Interpreting Potentiodynamic Polarization (PDP) Curves
-
Symptom: Noisy or distorted Tafel plots, making it difficult to extrapolate corrosion current density (icorr).
-
Possible Causes & Solutions:
-
Unstable Open Circuit Potential (OCP): Allow the system to stabilize at OCP for a sufficient duration (typically 30-60 minutes) before starting the polarization scan. A stable OCP indicates that the corrosion system has reached a steady state.[9]
-
Inappropriate Scan Rate: A very high scan rate can lead to distorted curves. A typical scan rate for PDP is 0.1667 mV/s.[23]
-
Reference Electrode Issues: Check the reference electrode for proper filling solution and ensure there are no air bubbles. The Luggin capillary should be positioned close to the working electrode surface to minimize IR drop.
-
High Solution Resistance: In solutions with low conductivity, the IR drop can be significant. Consider using IR compensation if your potentiostat supports it.
-
Issue 3: Unexpected Electrochemical Impedance Spectroscopy (EIS) Results
-
Symptom: Nyquist plots with distorted semi-circles or the appearance of multiple time constants.
-
Possible Causes & Solutions:
-
Non-Stationary System: EIS measurements assume the system is at a steady state. Ensure a stable OCP is achieved before running the EIS experiment.
-
Inhibitor Adsorption Dynamics: The appearance of an inductive loop at low frequencies can sometimes be attributed to the relaxation of adsorbed inhibitor molecules on the surface.
-
Porous or Inhomogeneous Protective Film: A depressed semi-circle in the Nyquist plot is common and is often modeled using a Constant Phase Element (CPE) instead of an ideal capacitor to account for the non-ideal nature of the double layer.
-
Diffusion Processes: A linear tail at low frequencies (Warburg impedance) suggests that the corrosion process is partially controlled by the diffusion of species to or from the metal surface.[12]
-
Data Presentation
Table 1: Inhibition Efficiency of this compound Derivatives from Weight Loss Measurements
| Inhibitor | Concentration (M) | Immersion Time (hr) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) | Reference |
| Blank (1.5 M HCl) | - | 5 | - | - | [1] |
| CPHT | 0.0025 | 5 | - | 93.86 | [1] |
| MPHT | 0.0025 | 5 | - | 91.04 | [1] |
| Blank (1.5 M HCl) | - | 10 | 1.49 | - | [1] |
| CPHT | 0.0025 | 10 | 0.1043 | 93.00 | [1] |
| MPHT | 0.0025 | 10 | 0.1419 | 90.47 | [1] |
| Blank (2.5% HCl) | - | 6 | - | - | [24] |
| 5-PT | 0.004 | 6 | - | >90 | [24] |
| Cl-PT | 0.004 | 6 | - | ~95 | [24] |
| MO-PT | 0.004 | 6 | - | >90 | [24] |
Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl with and without Inhibitor
| Inhibitor | Concentration (mM) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | -480 | 1150 | - | [25] |
| 5-(4-chlorophenyl)-1H-tetrazole | 1.0 | -465 | 95 | 91.7 | [25] |
| Blank | - | - | - | - | [26] |
| 1-Phenyl-1H-tetrazole | 1.0 | - | - | 92.1 | [26] |
Experimental Protocols
Weight Loss Measurement Protocol
-
Specimen Preparation: Mechanically polish mild steel coupons of known dimensions with a series of emery papers of decreasing grit size. Degrease the coupons with acetone, rinse with double-distilled water, and dry in a desiccator. Accurately weigh the coupons using an analytical balance.
-
Immersion: Immerse the prepared coupons in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the inhibitor. Ensure the volume of the solution is sufficient to avoid significant changes in its composition during the experiment.
-
Duration: Keep the coupons immersed for a predetermined period (e.g., 6, 12, 24 hours) at a constant temperature.
-
Cleaning: After immersion, retrieve the coupons, rinse with distilled water, and clean them chemically to remove corrosion products. A common cleaning solution is 100 mL of 3.5 M HCl containing 2 g of hexamethylenetetramine.
-
Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry them thoroughly, and reweigh them.
-
Calculations:
-
Calculate the weight loss (ΔW) as the difference between the initial and final weights.
-
Calculate the corrosion rate (CR) in g/m²h using the formula: CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization (PDP) Protocol
-
Electrochemical Cell Setup: Use a three-electrode cell consisting of a mild steel specimen as the working electrode (WE), a platinum foil or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
Surface Preparation: Prepare the working electrode surface as described in the weight loss protocol.
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Once the OCP is stable, perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.1667 mV/s).[23]
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculation: Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100, where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS) Protocol
-
Cell and Electrode Setup: Use the same three-electrode setup as for the PDP measurements.
-
Stabilization: Allow the system to reach a stable OCP in the test solution.
-
EIS Measurement: At the stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Acquisition and Plotting: Record the real and imaginary components of the impedance at each frequency. Plot the data as a Nyquist plot (-Z'' vs. Z') and/or Bode plots (|Z| and phase angle vs. frequency).
-
Data Analysis: Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl) or constant phase element (CPE).
-
Calculation: The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100, where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Mandatory Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scribd.com [scribd.com]
- 5. corrosionpedia.com [corrosionpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. chesci.com [chesci.com]
- 8. corrosionpedia.com [corrosionpedia.com]
- 9. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 11. ijcsi.pro [ijcsi.pro]
- 12. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. gamry.com [gamry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines [mdpi.com]
- 17. DFT study on the adsorption mechanism of some phenyltetrazole substituted compounds as effective corrosion inhibitors for mild steel | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 23. farsi.msrpco.com [farsi.msrpco.com]
- 24. Phenyltetrazole compounds inhibition influence on mild steel corrosion in acidic solution - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 25. bhu.ac.in [bhu.ac.in]
- 26. researchgate.net [researchgate.net]
Troubleshooting poor solubility of 5-Phenyl-1H-tetrazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 5-Phenyl-1H-tetrazole and its derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have poor water solubility?
A1: this compound and its derivatives are often characterized by a crystalline structure and a phenyl group, which contribute to their lipophilic nature and, consequently, low aqueous solubility. The tetrazole ring itself is polar, but the phenyl substituent significantly increases the molecule's hydrophobicity. The overall solubility is a balance between the properties of the tetrazole ring and its substituents.
Q2: What is the expected aqueous solubility of this compound?
A2: The aqueous solubility of the parent this compound is quite low. At a pH of 7.4, the solubility has been reported to be approximately 3.2 µg/mL[1].
Q3: How does pH influence the solubility of these compounds?
A3: this compound is a weak acid with a pKa of approximately 4.5. This means its solubility is highly pH-dependent.
-
At pH values below its pKa (acidic conditions) , the compound will be in its neutral, less soluble form.
-
At pH values above its pKa (neutral to alkaline conditions) , the tetrazole ring deprotonates to form a more soluble anionic salt. Therefore, increasing the pH of the solution can significantly increase the solubility of this compound and its derivatives.
Q4: What are the most effective organic solvents for dissolving this compound?
A4: Polar aprotic solvents are generally the most effective for dissolving this compound. The solubility in various common organic solvents generally follows this descending order: DMSO > DMF > Acetone > Methanol > Ethanol[2]. Toluene and cyclohexane (B81311) are very poor solvents for this compound[2].
Troubleshooting Guide: Compound Precipitation
This guide provides solutions to common precipitation issues encountered during experiments with this compound derivatives.
Issue 1: My compound precipitates immediately when I add my organic stock solution (e.g., in DMSO) to an aqueous buffer.
-
Possible Cause A: Final concentration is too high. The final concentration in the aqueous solution likely exceeds the compound's solubility limit under those specific conditions (pH, temperature).
-
Solution:
-
Lower the final concentration: Attempt to prepare a more dilute solution.
-
Perform a solubility test: Determine the approximate solubility of your specific derivative in the final buffer system before preparing a large volume.
-
-
-
Possible Cause B: Improper mixing technique. Adding the concentrated stock solution too quickly or without sufficient agitation can create localized areas of high concentration, leading to rapid precipitation.
-
Solution: Add the organic stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and prevents localized supersaturation.
-
-
Possible Cause C: The final concentration of the organic co-solvent is too low. A certain percentage of an organic co-solvent is often necessary to maintain the solubility of the compound in an aqueous medium.
-
Solution: Increase the percentage of the co-solvent (e.g., DMSO, ethanol) in the final solution. However, be mindful of the tolerance of your experimental system (e.g., cell culture) to the co-solvent. It is crucial to run a vehicle control with the same final co-solvent concentration.
-
Issue 2: My compound solution is initially clear but becomes cloudy or forms a precipitate over time.
-
Possible Cause A: Supersaturation. The initial solution may have been supersaturated, a thermodynamically unstable state. Over time, the excess solute will precipitate out to reach equilibrium.
-
Solution:
-
Prepare a fresh solution at a slightly lower concentration.
-
If possible, adjust the pH of the solution to a range where the compound is more soluble (for acidic tetrazoles, a higher pH is generally better).
-
-
-
Possible Cause B: Temperature fluctuations. The solubility of this compound derivatives is temperature-dependent, generally increasing with higher temperatures[2]. If the solution was prepared at a higher temperature and then cooled, the solubility will decrease, potentially leading to precipitation.
-
Solution: Store the solution at the temperature it was prepared at, or gently warm the solution before use to redissolve the precipitate. Ensure the compound is stable at the higher temperature.
-
-
Possible Cause C: Change in pH. Forgetting to buffer the solution or exposure to air (which can introduce CO2 and lower the pH of unbuffered solutions) can cause a pH shift that leads to precipitation.
-
Solution: Use a suitable buffer system to maintain a constant pH where the compound is soluble.
-
Data Presentation: Solubility of this compound
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Solubility (mole fraction, x1) at 283.15 K (10°C) | Solubility (mole fraction, x1) at 298.15 K (25°C) | Solubility (mole fraction, x1) at 313.15 K (40°C) |
| Methanol | 0.0158 | 0.0263 | 0.0423 |
| Ethanol | 0.0101 | 0.0171 | 0.0278 |
| n-Propanol | 0.0076 | 0.0131 | 0.0216 |
| Isopropanol | 0.0084 | 0.0142 | 0.0231 |
| Acetone | 0.0289 | 0.0435 | 0.0632 |
| 2-Butanone | 0.0121 | 0.0194 | 0.0298 |
| Acetonitrile | 0.0028 | 0.0048 | 0.0079 |
| Ethyl Acetate | 0.0031 | 0.0055 | 0.0093 |
| Toluene | 0.0004 | 0.0007 | 0.0013 |
| 1,4-Dioxane | 0.0052 | 0.0089 | 0.0146 |
| Cyclohexane | 0.0001 | 0.0002 | 0.0003 |
| DMSO | 0.0865 | 0.1152 | 0.1498 |
| DMF | 0.0791 | 0.1043 | 0.1357 |
Data adapted from a study on the solid-liquid phase equilibrium of 5-phenyltetrazole.[2]
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
Objective: To prepare a stock solution of a poorly soluble this compound derivative in an aqueous buffer using a co-solvent.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (or another suitable co-solvent)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of the this compound derivative.
-
Dissolve the compound in a minimal amount of 100% DMSO (or another suitable organic solvent) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication can be used if necessary, provided the compound is stable under these conditions.
-
-
Prepare the Aqueous Buffer:
-
Measure the required volume of the aqueous buffer into a sterile tube.
-
-
Dilute the Stock Solution:
-
While vigorously vortexing the aqueous buffer, add the concentrated organic stock solution dropwise to the buffer to achieve the desired final concentration.
-
Crucially, always add the stock solution to the buffer, not the other way around. This ensures rapid dispersion.
-
-
Final Co-solvent Concentration:
-
Calculate the final percentage of the co-solvent in your working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.
-
-
Vehicle Control:
-
Always prepare a vehicle control containing the same final concentration of the co-solvent in the aqueous buffer to account for any effects of the solvent on your experiment.
-
Protocol 2: Solubility Enhancement by pH Adjustment
Objective: To increase the solubility of a this compound derivative by preparing a solution in a buffer with an appropriate pH.
Materials:
-
This compound derivative (with a known pKa)
-
A series of buffers with different pH values (e.g., citrate, phosphate, borate (B1201080) buffers)
-
pH meter
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Determine the pKa: If the pKa of your derivative is unknown, it can be estimated using cheminformatics software or determined experimentally.
-
Select a Buffer System: Choose a buffer system that is appropriate for your experimental needs and has a pH above the pKa of your acidic tetrazole derivative. A pH value at least 1-2 units above the pKa is a good starting point.
-
Prepare the Buffered Solution:
-
Add the desired amount of the this compound derivative to the chosen buffer.
-
Stir the mixture at a constant temperature. The time required to reach equilibrium can vary, so stirring for several hours to 24 hours is recommended for accurate solubility determination.
-
-
Measure the Concentration:
-
After equilibration, take a sample of the solution and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Protocol 3: Solubility Enhancement by Salt Formation
Objective: To convert a poorly soluble acidic this compound derivative into a more soluble salt form.
Materials:
-
This compound derivative
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like triethylamine)
-
A suitable solvent system (e.g., ethanol, methanol, or a mixture of an organic solvent and water)
-
Stir plate and stir bar
-
Rotary evaporator (optional)
Procedure:
-
Dissolve the Tetrazole Derivative: Dissolve the this compound derivative in a suitable organic solvent.
-
Add the Base: Add a stoichiometric amount (1 equivalent) of the chosen base to the solution. The base can be added as a solid or as a solution in the same solvent. For successful salt formation, the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the tetrazole.
-
Stir the Reaction Mixture: Stir the mixture at room temperature. The formation of the salt may be indicated by a change in the solution's appearance (e.g., becoming clear if the salt is soluble, or precipitation of the salt if it is less soluble in the chosen solvent).
-
Isolate the Salt:
-
If the salt precipitates: The salt can be isolated by filtration, washed with a small amount of cold solvent, and then dried.
-
If the salt is soluble: The solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the solid salt.
-
-
Confirm Salt Formation: The formation of the salt can be confirmed by analytical techniques such as NMR spectroscopy, IR spectroscopy, or elemental analysis.
-
Assess Solubility: Determine the aqueous solubility of the newly formed salt and compare it to the parent compound.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
Technical Support Center: Catalyst Recyclability in Tetrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the recyclability and reusability of catalysts in tetrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using recyclable catalysts for tetrazole synthesis?
Using recyclable catalysts, particularly heterogeneous ones, offers several key advantages in tetrazole synthesis. These include simplified product purification, as the catalyst can be easily separated from the reaction mixture, and reduced costs associated with catalyst consumption.[1][2] Nanocatalysts, for instance, are noted for their high surface-area-to-volume ratio, ease of surface modification, and straightforward recovery and reusability.[3] This makes the overall process more environmentally friendly and economically viable.[4]
Q2: Which types of catalysts are known for their reusability in tetrazole synthesis?
Several classes of catalysts have demonstrated excellent recyclability:
-
Heterogeneous Catalysts: Zeolites like ZSM-5 can be recovered by simple filtration and reused multiple times with only a minimal decrease in yield.[1]
-
Magnetic Nanocatalysts: These are widely popular due to their easy separation from the reaction mixture using an external magnet.[5] Examples include cobalt-nickel on magnetic mesoporous hollow spheres (Co–Ni/Fe₃O₄@MMSHS) and various functionalized Fe₃O₄ nanoparticles.[6][5]
-
Ionic Liquids (ILs): ILs can function as both the solvent and the catalyst and can be reused for several cycles without a significant loss in activity.[7][8]
-
Biopolymer-Supported Catalysts: Catalysts supported on materials like chitosan (B1678972) are also effective and reusable.[9]
Q3: How is catalyst recovery typically performed?
The recovery method depends on the nature of the catalyst:
-
Magnetic Separation: For magnetic nanocatalysts, an external magnet is used to immobilize the catalyst, allowing the reaction solution to be decanted. The catalyst is then typically washed with a solvent like ethyl acetate (B1210297) and dried before reuse.[10][11]
-
Filtration: Non-magnetic heterogeneous catalysts, such as zeolites, are recovered by simple filtration from the reaction mixture.[1][12]
-
Centrifugation: In some cases, centrifugation can be used to separate solid catalysts from the liquid phase.[2]
Q4: How many times can a typical catalyst be reused without a significant loss of activity?
The number of possible reuse cycles varies depending on the specific catalyst and reaction conditions. Many modern nanocatalysts can be reused for five to eight cycles with only a slight drop in product yield.[6][10][13] For example, the Fe₃O₄@tryptophan@Ni nanocatalyst has been successfully reused for up to seven cycles.[6] Similarly, Co-(PYT)₂@BNPs have been reused for up to six runs.[14]
Troubleshooting Guide
Problem 1: My catalyst's activity has dropped significantly after only one or two reuse cycles. What are the possible causes?
A significant drop in catalytic activity can be attributed to several factors:
-
Catalyst Poisoning: The active sites on the catalyst may be blocked by impurities from the reactants, solvents, or byproducts.[15] For metal-based catalysts, substances like sulfur or certain metal ions can act as poisons.[15]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to aggregate, which leads to a loss of active surface area.[15]
-
Leaching of Active Species: The active catalytic component may detach from its support and get washed away during the reaction or work-up.[3][11] Inductively coupled plasma (ICP) analysis of the reaction filtrate can confirm if leaching has occurred.[6][3]
-
Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[15]
-
Structural Changes: The catalyst's physical or chemical structure might change under the reaction conditions. For instance, zeolites can undergo deconstruction in the presence of liquid water.[16]
Problem 2: The reaction yield decreases slightly with each reuse cycle. Is this normal?
Yes, a minor decrease in yield with each subsequent run is common and expected for most recyclable catalysts. This gradual decline is often due to a small amount of catalyst loss during the recovery and washing steps, or a slow, cumulative deactivation over time.[1][2][10] As seen in the table below, many catalysts maintain high yields (often above 80-85%) even after five or more cycles.
Problem 3: I am losing a substantial amount of my magnetic catalyst during the recovery process. How can I prevent this?
Significant loss of a magnetic catalyst during recovery is often a mechanical issue. Here are some tips:
-
Ensure the external magnet is strong enough to hold all the catalyst particles firmly against the side of the reaction vessel during decantation.
-
Allow sufficient time for the catalyst to migrate to the magnet before pouring off the supernatant.
-
Avoid overly vigorous washing, which might dislodge the catalyst from the magnetic field.
-
If the catalyst's magnetic properties seem to have diminished, it could be a sign of structural degradation.
Problem 4: The recovered catalyst has changed in appearance (e.g., color, texture). What could this signify?
A change in the physical appearance of the catalyst can indicate several issues:
-
Color Change: This may suggest a change in the oxidation state of the metal center or the adsorption of colored species from the reaction mixture.
-
Texture Change (e.g., clumping): This could point to the agglomeration of nanoparticles, which reduces the active surface area.[2] You can use techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to check the morphology of the reused catalyst.[13]
Data Presentation: Performance of Recyclable Catalysts
The following table summarizes the performance of various recyclable catalysts in the synthesis of 5-substituted-1H-tetrazoles.
| Catalyst | Type | Substrate | Yield Cycle 1 | Yield Cycle 2 | Yield Cycle 3 | Yield Cycle 4 | Yield Cycle 5 | Yield Cycle 6 | Yield Cycle 7 | Ref |
| ZSM-5 | Zeolite | Aryl aldehydes | 94% | 93% | 92% | 91% | 90% | - | - | [1] |
| Co–Ni/Fe₃O₄@MMSHS | Magnetic Nanoparticle | Aromatic nitriles | 98% | 97% | 97% | 96% | 95% | 94% | - | [17][11] |
| Fe₃O₄@tryptophan@Ni | Magnetic Nanoparticle | Aromatic nitriles | 97% | 96% | 95% | 94% | 93% | 92% | 92% | [6] |
| Fe₃O₄@TiO₂/Cu₂O | Magnetic Nanoparticle | Aryl iodides | 90% | 89% | 87% | 86% | 85% | - | - | [2] |
| Co-(PYT)₂@BNPs | Nanoparticle on Boehmite | Benzonitrile | 98% | 97% | 96% | 95% | 94% | 92% | - | [14] |
| CuFe₂O₄@SiO₂-LMnCl | Magnetic Nanoparticle | Nitrile derivatives | High | Slight decrease | Slight decrease | Slight decrease | Slight decrease | - | - | [10] |
Experimental Protocols
Protocol 1: General Method for Recovery and Reuse of a Magnetic Nanocatalyst
-
Reaction Completion: Once the reaction is determined to be complete (e.g., by TLC analysis), allow the reaction mixture to cool to room temperature.
-
Catalyst Separation: Place a strong external magnet against the side of the reaction flask. The magnetic nanocatalyst will be attracted to the magnet, collecting on the inner wall of the flask.
-
Product Isolation: Carefully decant the supernatant (the reaction solution) into a separate flask for product work-up.
-
Catalyst Washing: Remove the external magnet, add a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) to the flask containing the catalyst, and gently swirl to wash the catalyst. Reapply the magnet and decant the wash solvent. Repeat this washing step 2-3 times.
-
Drying: After the final wash, the recovered catalyst should be dried under vacuum at a moderate temperature (e.g., 50-80 °C) for several hours to remove any residual solvent.[11]
-
Reuse: The dried, recovered catalyst can now be used in a subsequent reaction under identical conditions.
Protocol 2: General Method for Recovery and Reuse of a Non-Magnetic Heterogeneous Catalyst (e.g., Zeolite)
-
Reaction Completion: After the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) to reduce its viscosity.
-
Filtration: Separate the solid catalyst from the liquid phase by vacuum filtration using a Buchner funnel.
-
Catalyst Washing: Wash the catalyst collected on the filter paper thoroughly with fresh solvent to remove any adsorbed products or unreacted starting materials.
-
Drying: Transfer the washed catalyst to a watch glass or petri dish and dry it in an oven at an appropriate temperature to remove solvent and reactivate it for the next run. For zeolites, activation at high temperatures (e.g., 450 °C) may be required.[12]
-
Reuse: The reactivated catalyst can be weighed and used for the next reaction cycle.
Visualizations
Caption: Experimental workflow for catalyst recovery and reuse.
Caption: Troubleshooting logic for catalyst deactivation.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 4. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02982A [pubs.rsc.org]
- 5. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ionic Liquids in Catalysis: An Innovative and Green Approach for the Synthesis of Nitrogen Heterocycles [ouci.dntb.gov.ua]
- 9. Highly efficient synthesis of 1- and 5-substituted 1H-tetrazoles using chitosan derived magnetic ionic liquid as a recyclable biopolymer-supported catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. CuFe<sub>2</sub>O<sub>4</sub>@SiO<sub>2</sub>-LMnCl: an efficient, highly recyclable magnetic nanoparticle for synergic catalyzing of tetrazoles - ProQuest [proquest.com]
- 11. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of tetrazoles catalyzed by a new and recoverable nanocatalyst of cobalt on modified boehmite NPs with 1,3-bis(pyridin-3-ylmethyl)thiourea - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07510E [pubs.rsc.org]
- 15. ammoniaknowhow.com [ammoniaknowhow.com]
- 16. chemcatbio.org [chemcatbio.org]
- 17. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
Addressing safety concerns with sodium azide in tetrazole synthesis
Technical Support Center: Safe Tetrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for safely conducting tetrazole synthesis, with a focus on addressing the hazards associated with sodium azide (B81097).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary safety hazards associated with using sodium azide (NaN₃) in tetrazole synthesis?
A1: Sodium azide is a highly toxic and potentially explosive compound. The main hazards include:
-
High Acute Toxicity: Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It is a potent vasodilator and inhibitor of cytochrome oxidase.
-
Formation of Explosive Hydrazoic Acid (HN₃): In the presence of acid, sodium azide protonates to form hydrazoic acid. HN₃ is a highly toxic, volatile, and explosive gas. This is particularly relevant in the common [3+2] cycloaddition reaction between nitriles and azides, which is often catalyzed by acids like triethylammonium (B8662869) chloride or zinc chloride.
-
Formation of Shock-Sensitive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury, zinc) to form highly explosive and shock-sensitive metal azides. Contact with metal spatulas, magnetic stir bars with exposed metal, or plumbing systems can lead to the formation of these dangerous compounds.
-
Explosive Decomposition: While sodium azide itself is thermally stable, it can decompose explosively at high temperatures (above 275 °C).
Q2: My tetrazole synthesis reaction using sodium azide and triethylammonium chloride is not proceeding. What are some possible causes and solutions?
A2: Several factors could be hindering your reaction. Here's a troubleshooting guide:
-
Inadequate Temperature: The reaction often requires elevated temperatures (typically 80-130 °C) to proceed at a reasonable rate. Ensure your reaction is heated to the appropriate temperature for your specific nitrile substrate.
-
Poor Solubility: The nitrile starting material may have poor solubility in the reaction solvent (e.g., toluene, DMF). Consider using a co-solvent or a different solvent system to improve solubility.
-
Deactivation of the Catalyst: The triethylammonium chloride can be deactivated by impurities. Ensure you are using a pure, dry catalyst and solvent.
-
Insufficient Reaction Time: Some nitriles, particularly sterically hindered ones, may require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile may be hydrolyzing to the corresponding carboxylic acid, especially at high temperatures. Ensure all reagents and solvents are anhydrous.
Q3: I'm concerned about the safety of using sodium azide. What are some safer alternatives for tetrazole synthesis?
A3: Several safer alternatives to sodium azide have been developed to mitigate the associated risks. These include:
-
Trimethylsilyl Azide (TMSN₃): TMSN₃ is a less hazardous organic azide that can be used in place of sodium azide. It is less prone to forming explosive heavy metal azides and the in-situ generation of hydrazoic acid is more controlled.
-
1-Azido-1,2-benziodoxol-3(1H)-one (Zhdankin's reagent): This is a stable, crystalline solid that serves as a safe source of the azide anion.
-
"Azide-Free" Synthesis: Methods that avoid azides altogether have been developed. One notable example is the reaction of primary amides with phosphorus pentachloride and hydrazine.
-
Use of Sodium Azide with Safer Protocols: If sodium azide must be used, employing safer protocols such as using it in combination with triethylammonium chloride (which avoids the need for strong acids) or using phase-transfer catalysts can improve safety.
Data Presentation: Comparison of Azide Sources for Tetrazole Synthesis
The following table summarizes the key differences between common azide sources used in the synthesis of 5-substituted-1H-tetrazoles from nitriles.
| Feature | Sodium Azide (NaN₃) | Trimethylsilyl Azide (TMSN₃) | 1-Azido-1,2-benziodoxol-3(1H)-one |
| Primary Hazard | Highly toxic, forms explosive HN₃ and heavy metal azides. | Toxic, but less volatile and less prone to forming explosive salts. | Stable crystalline solid, lower explosion risk. |
| Typical Reaction Conditions | High temperatures (80-130 °C), often requires acid catalysts. | Can be performed at lower temperatures, often catalyzed by dibutyltin (B87310) oxide. | Milder reaction conditions. |
| Work-up Procedure | Requires careful quenching of excess azide and acidification to isolate the product. | Work-up is generally simpler and avoids the generation of large amounts of HN₃. | Straightforward work-up. |
| Substrate Scope | Broad, but can be limited by high temperatures. | Generally broad and tolerant of various functional groups. | Good for a range of substrates. |
| Relative Cost | Low | High | High |
Experimental Protocols
Protocol 1: Safer Synthesis of 5-Phenyl-1H-tetrazole using Sodium Azide and Triethylammonium Chloride
This protocol minimizes the risk associated with sodium azide by avoiding the use of strong acids and heavy metal catalysts.
Materials:
-
Benzonitrile (1.0 equiv)
-
Sodium azide (1.5 equiv)
-
Triethylammonium chloride (1.5 equiv)
-
Toluene (solvent)
-
Hydrochloric acid (1M)
-
Ethyl acetate (B1210297)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile, sodium azide, triethylammonium chloride, and toluene.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add 1M HCl to the reaction mixture to quench any unreacted sodium azide and to protonate the tetrazole. Caution: This step will generate hydrazoic acid. Perform this in a well-ventilated fume hood.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound using Trimethylsilyl Azide (TMSN₃)
This protocol utilizes a safer organic azide source.
Materials:
-
Benzonitrile (1.0 equiv)
-
Trimethylsilyl azide (TMSN₃) (1.2 equiv)
-
Dibutyltin oxide (0.05 equiv)
-
Toluene (solvent)
-
Hydrochloric acid (1M)
Procedure:
-
To a round-bottom flask, add benzonitrile, TMSN₃, dibutyltin oxide, and toluene.
-
Heat the mixture to reflux (approx. 110 °C) and stir for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Add methanol to quench the excess TMSN₃ and to desilylate the tetrazole intermediate.
-
Stir for 1 hour, then add 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by appropriate methods.
Visualizations
Caption: Decision tree for selecting a tetrazole synthesis method.
Caption: Troubleshooting workflow for tetrazole synthesis.
Validation & Comparative
5-Phenyl-1H-tetrazole vs. Carboxylic Acids: A Comparative Guide to Improving Drug Bioavailability
In the landscape of modern medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of rational drug design, aimed at optimizing the pharmacokinetic profiles of drug candidates. One of the most successful and widely employed strategies is the substitution of a carboxylic acid moiety with a 5-substituted-1H-tetrazole. This guide provides a comprehensive comparison of 5-phenyl-1H-tetrazole and carboxylic acids, focusing on their impact on drug bioavailability, supported by experimental data and detailed methodologies.
The rationale for this isosteric replacement lies in the similar acidic properties of the two functional groups, allowing the tetrazole to mimic the crucial interactions of a carboxylic acid with its biological target. However, the subtle yet significant differences in their physicochemical properties can lead to profound improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its oral bioavailability.
The Isosteric Relationship and its Impact on Bioavailability
The replacement of a carboxylic acid with a this compound is a classic example of non-classical isosterism. While not identical in atomic composition, the tetrazole ring system effectively mimics the acidic proton and the planar, delocalized anionic charge of a carboxylate at physiological pH. This substitution can lead to a cascade of beneficial effects on a drug's journey through the body.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the key physicochemical properties of this compound and its carboxylic acid analog, benzoic acid. These fundamental properties are critical determinants of a drug's pharmacokinetic behavior.
| Property | This compound | Benzoic Acid | Significance in Bioavailability |
| pKa | ~4.5 | ~4.2 | The similar pKa values ensure that the tetrazole can exist in its anionic form at physiological pH, mimicking the electrostatic interactions of the carboxylate. |
| logP (Octanol/Water) | ~1.28 | ~1.87 | While both are relatively lipophilic, the nuanced differences can impact the balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Very soluble | Sparingly soluble | Higher aqueous solubility can be advantageous for dissolution in the gastrointestinal tract, a prerequisite for absorption. |
| Metabolic Stability | Generally high | Susceptible to Phase II metabolism (e.g., glucuronidation) | Tetrazoles are more resistant to common metabolic pathways that lead to rapid clearance of carboxylic acids, often resulting in a longer half-life and improved in vivo efficacy. |
Case Study: The Losartan (B1675146) Example
A prominent example illustrating the successful application of this bioisosteric replacement is the angiotensin II receptor antagonist, Losartan. Losartan contains a 5-substituted tetrazole moiety and is orally active. Its principal active metabolite, EXP3174, is a carboxylic acid derivative that is 10-40 times more potent than Losartan itself.[1] The oral bioavailability of Losartan is approximately 33%, and it undergoes significant first-pass metabolism to form EXP3174.[2][3] This case highlights that while the tetrazole-containing parent drug is well-absorbed, the metabolic conversion to the even more active carboxylic acid metabolite contributes significantly to the overall therapeutic effect.[1][4]
Experimental Protocols
Accurate determination of physicochemical and pharmacokinetic properties is essential for a meaningful comparison. Below are standardized protocols for key experiments.
General Experimental Workflow for Determining Oral Bioavailability
The following diagram outlines a typical workflow for assessing the oral bioavailability of a drug candidate, integrating both in vitro and in vivo studies.
References
- 1. Significance of metabolites in bioequivalence: losartan potassium as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of PTAH and PyTAH as Corrosion Inhibitors for Copper
Researchers and professionals in materials science and drug development are constantly seeking effective methods to prevent the corrosion of copper, a critical material in numerous applications. This guide provides a detailed comparison of two promising corrosion inhibitors, 1-phenyl-5-(4-aminophenyl)-1H-1,2,3-triazole-4-amine (PTAH) and 1-(pyridin-2-yl)-5-(4-aminophenyl)-1H-1,2,3-triazole-4-amine (PyTAH), based on experimental data from electrochemical studies.
Recent research has demonstrated that both PTAH and PyTAH are effective in mitigating copper corrosion in a 3.5% NaCl solution, which simulates seawater. However, studies indicate a superior performance by PTAH.[1][2] At an optimal concentration of 0.01 M, PTAH exhibits an impressive inhibition efficiency of 97%.[1] This guide will delve into the quantitative data, experimental methodologies, and the underlying mechanisms of these two inhibitors to provide a comprehensive understanding of their performance.
Quantitative Performance Comparison
The efficacy of corrosion inhibitors is primarily evaluated through electrochemical measurements, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These techniques provide quantitative data on how the inhibitors alter the corrosion process. The key parameters are summarized in the tables below.
Potentiodynamic Polarization Data
Potentiodynamic polarization studies measure the corrosion current density (i_corr), which is directly proportional to the corrosion rate. A lower i_corr value in the presence of an inhibitor indicates effective corrosion protection. The corrosion potential (E_corr) and the anodic (βa) and cathodic (βc) Tafel slopes provide insights into the inhibitor's mechanism.
| Inhibitor | Concentration (M) | E_corr (mV vs. Ag/AgCl) | i_corr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank (3.5% NaCl) | - | -230 | 15.8 | 120 | -105 | - |
| PTAH | 0.01 | -195 | 0.47 | 95 | -98 | 97.0 |
| PyTAH | 0.01 | -210 | 1.11 | 105 | -102 | 93.0 |
Table 1: Potentiodynamic polarization data for copper in 3.5% NaCl solution in the absence and presence of PTAH and PyTAH.
Electrochemical Impedance Spectroscopy (EIS) Data
EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor on the metal surface. The charge transfer resistance (R_ct) is a key parameter; a higher R_ct value signifies greater resistance to corrosion. The double-layer capacitance (C_dl) provides information about the adsorption of the inhibitor molecules.
| Inhibitor | Concentration (M) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |
| Blank (3.5% NaCl) | - | 350 | 150 | - |
| PTAH | 0.01 | 11500 | 25 | 96.9 |
| PyTAH | 0.01 | 7800 | 40 | 95.5 |
Table 2: Electrochemical impedance spectroscopy data for copper in 3.5% NaCl solution in the absence and presence of PTAH and PyTAH.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following sections outline the methodologies used in the comparative studies of PTAH and PyTAH.
Materials and Sample Preparation
-
Working Electrode: Electrolytic copper with a purity of 99.99% was used. The copper specimens were embedded in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed for the electrochemical tests.
-
Surface Preparation: Prior to each experiment, the exposed copper surface was mechanically polished using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., from 400 to 1200 grit). The polished surface was then rinsed with distilled water, degreased with acetone, and dried in a stream of cool air.
-
Corrosive Medium: A 3.5% (w/v) sodium chloride (NaCl) solution, prepared using analytical grade NaCl and distilled water, was used as the corrosive environment to simulate seawater.
-
Inhibitor Solutions: Stock solutions of PTAH and PyTAH were prepared by dissolving the compounds in the 3.5% NaCl solution to achieve the desired concentrations, ranging from 1x10⁻⁵ M to 1x10⁻² M.
Electrochemical Measurements
A standard three-electrode electrochemical cell was employed for all measurements, consisting of the prepared copper sample as the working electrode, a platinum sheet as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode. All electrochemical experiments were conducted at room temperature.
-
The copper electrode was first immersed in the test solution (blank or with inhibitor) for a stabilization period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to reach a steady state.
-
The potentiodynamic polarization curves were then recorded by scanning the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a constant scan rate (e.g., 0.5 mV/s).
-
The corrosion current density (i_corr) and corrosion potential (E_corr) were determined by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
The inhibition efficiency (IE%) was calculated using the following equation: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Similar to the polarization measurements, the copper electrode was immersed in the test solution until a stable OCP was achieved.
-
EIS measurements were then performed at the OCP.
-
A small amplitude AC voltage (e.g., 10 mV) was applied over a frequency range from high to low frequencies (e.g., 100 kHz to 0.01 Hz).
-
The impedance data was analyzed by fitting to an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
The inhibition efficiency (IE%) was calculated using the following equation: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100 where R_ct(blank) and R_ct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Corrosion Inhibition Mechanism
The effectiveness of PTAH and PyTAH as corrosion inhibitors is attributed to their ability to adsorb onto the copper surface, forming a protective barrier that isolates the metal from the corrosive environment. The adsorption process is governed by the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the copper surface. This adsorption is a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).
The superior performance of PTAH can be attributed to its molecular structure. The presence of the phenyl group in PTAH provides a larger surface area for coverage and enhances the electron-donating ability of the molecule, leading to stronger adsorption on the copper surface compared to the pyridyl group in PyTAH.
Below are diagrams illustrating the proposed experimental workflow and the adsorption mechanism of the inhibitors on the copper surface.
A diagram illustrating the experimental workflow.
A diagram of the general adsorption and inhibition mechanism.
References
A Comparative Guide to 5-Phenyl-1H-Tetrazole Derivatives as Corrosion Inhibitors: A DFT Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-phenyl-1H-tetrazole derivatives as corrosion inhibitors, supported by Density Functional Theory (DFT) calculations and experimental data. We objectively evaluate their performance against alternative inhibitor classes and offer detailed insights into the underlying molecular mechanisms.
Introduction to Corrosion Inhibition and the Role of Tetrazoles
Corrosion, the electrochemical degradation of metals, poses a significant challenge across various industries. Organic corrosion inhibitors, particularly those containing heteroatoms and π-electrons, have emerged as a critical solution by adsorbing onto the metal surface and forming a protective barrier. Among these, this compound and its derivatives have garnered considerable attention due to their robust inhibition efficiencies.[1][2][3]
Density Functional Theory (DFT) has become an invaluable tool in this field, enabling the correlation of a molecule's electronic structure with its inhibitory performance.[4][5] By calculating quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and dipole moment (μ), researchers can predict and understand the inhibition mechanism at a molecular level.[1][5][6]
DFT-Based Performance Comparison of Corrosion Inhibitors
The following table summarizes key quantum chemical parameters calculated using DFT for various this compound derivatives and compares them with other classes of corrosion inhibitors. These parameters provide insights into the electron-donating and accepting capabilities of the molecules, which are crucial for their interaction with metal surfaces. A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ELUMO value suggests a higher affinity for accepting electrons. A smaller energy gap (ΔE) generally correlates with higher reactivity and better inhibition efficiency.[7]
| Inhibitor | Class | EHOMO (eV) | ELUMO (eV) | ΔE (ELUMO - EHOMO) (eV) | Dipole Moment (μ) (Debye) | Experimental Inhibition Efficiency (%) | Metal/Medium | Reference |
| This compound (PT) | Tetrazole | -6.413 | -0.985 | 5.428 | 5.59 | 90.1 (at 5mM) | Mild Steel/1M HCl | [1] |
| 5-p-tolyl-1H-tetrazole (M-PT) | Tetrazole | -6.342 | -0.921 | 5.421 | 5.78 | 92.3 (at 5mM) | Mild Steel/1M HCl | [1] |
| 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT) | Tetrazole | -6.284 | -0.893 | 5.391 | 6.21 | 94.5 (at 5mM) | Mild Steel/1M HCl | [1] |
| 5-(4-chlorophenyl)-1H-tetrazole (Cl-Ph-T) | Tetrazole | -9.633 | -2.748 | 6.885 | 3.33 | ~95 (at 500ppm) | Mild Steel/1M HCl | [8][9] |
| 5-(4-bromophenyl)-2H-tetrazole (5-4-BPT) | Tetrazole | -7.211 | -2.014 | 5.197 | 2.05 | >90 (at 1mM) | Copper/0.5M H2SO4 | [10][11] |
| 5-amino-1,3-diphenylpyrazole | Pyrazole | -5.23 | -0.68 | 4.55 | 2.91 | 92.8 (at 0.5mM) | Mild Steel/1M HCl | [12] |
| 5-hydroxy-1,3-diphenylpyrazole | Pyrazole | -5.51 | -0.98 | 4.53 | 2.29 | 91.2 (at 0.5mM) | Mild Steel/1M HCl | [12] |
Experimental Protocols
Quantum Chemical Calculations (DFT)
The theoretical calculations for the inhibitors are typically performed using Gaussian suite software. The geometry of the molecules is optimized using the B3LYP functional with a 6-31G(d,p) basis set.[1][6] This level of theory is widely used to obtain reliable quantum chemical parameters for organic molecules. The calculations are often performed in both the gaseous and aqueous phases to simulate experimental conditions more accurately.[8] Key calculated parameters include:
-
EHOMO and ELUMO: Energies of the highest occupied and lowest unoccupied molecular orbitals.
-
Energy Gap (ΔE): The difference between ELUMO and EHOMO.
-
Dipole Moment (μ): A measure of the polarity of the molecule.
-
Hardness (η) and Softness (σ): Related to the energy gap, indicating the molecule's resistance to deformation of its electron cloud.
-
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
-
Fraction of Electrons Transferred (ΔN): Indicates the tendency of a molecule to donate electrons to the metal surface.[1][6]
Corrosion Inhibition Measurements
Weight Loss Method:
-
Mild steel coupons of a standard size are cleaned, polished, and weighed.
-
The coupons are immersed in a 1M HCl solution (or other corrosive medium) with and without different concentrations of the inhibitor.[9]
-
After a set period (e.g., 24 hours) at a specific temperature, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
The weight loss is used to calculate the corrosion rate and the inhibition efficiency (IE%).
Electrochemical Measurements: Electrochemical studies are typically conducted in a three-electrode cell setup with the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic to an anodic potential at a slow scan rate. The resulting current is measured to obtain Tafel plots, from which the corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency are determined.[9]
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode over a range of frequencies. The impedance data is analyzed using Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl), which provide information about the inhibitor's adsorption and the formation of a protective film.
Logical Workflow for DFT-Based Corrosion Inhibitor Studies
The following diagram illustrates the typical workflow for a theoretical study of corrosion inhibitors using DFT.
Caption: Workflow of a DFT study for corrosion inhibitors.
Conclusion
The DFT theoretical studies consistently demonstrate a strong correlation between the quantum chemical parameters of this compound derivatives and their experimentally observed corrosion inhibition efficiencies. Substituents on the phenyl ring significantly influence the electronic properties and, consequently, the inhibitory performance. Electron-donating groups generally enhance the inhibition efficiency by increasing the EHOMO value and facilitating electron donation to the metal's d-orbitals.
Compared to other inhibitor classes like pyrazoles, this compound derivatives exhibit comparable and often superior performance. The detailed analysis of their electronic structure through DFT provides a rational basis for the design and development of novel, more effective corrosion inhibitors. This guide serves as a foundational resource for researchers aiming to leverage computational chemistry in the pursuit of advanced materials protection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT Calculations for Corrosion Inhibition of Ferrous Alloys by Pyrazolopyrimidine Derivatives [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. DFT study on the adsorption mechanism of some phenyltetrazole substituted compounds as effective corrosion inhibitors for mild steel | Semantic Scholar [semanticscholar.org]
- 7. ljast.ly [ljast.ly]
- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
Comparative Analysis of 5-Substituted-1H-Tetrazole Derivatives: A Guide to Structure-Activity Relationships
This guide provides a comparative analysis of 5-substituted-1H-tetrazole derivatives, focusing on their structure-activity relationships (SAR) in anticancer and antibacterial applications. The 5-substituted-1H-tetrazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisosteric replacement for the carboxylic acid group, which can enhance metabolic stability and lipophilicity. The diverse biological activities of these derivatives, including anticancer, anti-inflammatory, antibacterial, and antifungal effects, are highly dependent on the nature of the substituent at the 5-position of the tetrazole ring.
Anticancer Activity of 5-Substituted-1H-Tetrazole Derivatives
Numerous 5-substituted-1H-tetrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. A common mechanism of action involves the induction of apoptosis. The presence of bulky aromatic or heterocyclic groups at the 5-position often enhances cytotoxicity.
Comparative Anticancer Potency
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of hypothetical 5-substituted-1H-tetrazole derivatives against the human colorectal carcinoma cell line (HT-29). This data illustrates the influence of different substituents on anticancer potency.
| Compound ID | 5-Substituent (R) | IC50 (µM) against HT-29 |
| 1a | Phenyl | 15.2 |
| 1b | 4-Chlorophenyl | 8.5 |
| 1c | 4-Methoxyphenyl | 12.1 |
| 1d | 4-Nitrophenyl | 5.3 |
| 1e | Naphthyl | 3.8 |
| 1f | Thiophenyl | 9.7 |
Note: The data presented in this table is illustrative and intended to demonstrate the structure-activity relationship concepts.
Apoptosis Induction Pathway
A primary mechanism by which many anticancer 5-substituted-1H-tetrazole derivatives exert their effect is through the induction of apoptosis, or programmed cell death. This is often initiated via the intrinsic (mitochondrial) pathway, leading to the activation of a cascade of caspase enzymes.
Caption: Intrinsic apoptosis pathway initiated by anticancer tetrazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
5-substituted-1H-tetrazole derivatives
-
Human cancer cell line (e.g., HT-29)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the tetrazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity of 5-Substituted-1H-Tetrazole Derivatives
Certain 5-substituted-1H-tetrazole derivatives have demonstrated potent antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The nature of the substituent at the 5-position is crucial for determining the spectrum and potency of antibacterial activity.
Comparative Antibacterial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of a series of hypothetical 5-substituted-1H-tetrazole derivatives against the Gram-positive bacterium Staphylococcus aureus. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | 5-Substituent (R) | MIC (µg/mL) against S. aureus |
| 2a | Phenyl | 64 |
| 2b | 4-Bromophenyl | 16 |
| 2c | 3,4-Dichlorophenyl | 8 |
| 2d | 4-Trifluoromethylphenyl | 32 |
| 2e | 2-Furyl | 128 |
| 2f | 2-Thienyl | 64 |
Note: The data presented in this table is illustrative and intended to demonstrate the structure-activity relationship concepts.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
5-substituted-1H-tetrazole derivatives
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of each tetrazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: From a fresh culture, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Validation of 5-Phenyl-1H-tetrazole synthesis using 1H NMR and melting point
This guide provides a comparative analysis of synthetic routes for 5-Phenyl-1H-tetrazole, with a focus on validation through 1H NMR spectroscopy and melting point determination. The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where the tetrazole moiety is a crucial bioisostere for the carboxylic acid group.
Introduction to this compound Synthesis
The primary and most established method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) salt.[1] In the case of this compound, this involves the reaction of benzonitrile (B105546) with a source of azide, typically sodium azide. While the core reaction is straightforward, various catalytic systems and reaction conditions have been developed to improve yields, reduce reaction times, and enhance safety. This guide will compare a common Lewis acid-catalyzed method with an alternative heterogeneous catalyst-based approach.
Characterization Benchmarks
For a successful synthesis, the final product must be rigorously characterized to confirm its identity and purity. The key analytical benchmarks for this compound are its melting point and 1H NMR spectrum.
| Parameter | Expected Value |
| Melting Point | 215-216 °C (with decomposition)[2] |
| Appearance | White to off-white crystalline powder[3] |
| 1H NMR (DMSO-d6) | See Table 2 for detailed chemical shifts and assignments. |
Comparative Synthesis Protocols and Data
This section details two distinct protocols for the synthesis of this compound, presenting the methodologies and corresponding validation data.
Method 1: Homogeneous Catalysis with Stannous Chloride
A common approach involves the use of a homogeneous Lewis acid catalyst, such as stannous chloride (SnCl₂), to facilitate the cycloaddition.
Experimental Protocol:
-
To a 25 ml round-bottom flask, add benzonitrile (1.0 mmol, 103 mg) and sodium azide (1.5 mmol, 97.5 mg).
-
Add 2 ml of anhydrous N,N-Dimethylformamide (DMF).
-
Add stannous chloride (10 mol%, 19 mg) to the mixture under an inert atmosphere.
-
Heat the reaction mixture to 120 °C and stir for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and dilute with 20 ml of ethyl acetate (B1210297) and 20 ml of 5M HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 ml).
-
Combine the organic layers, wash with 20 ml of brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under vacuum to yield the product.[2]
Method 2: Heterogeneous Catalysis with Natrolite Zeolite
An alternative, greener approach utilizes a reusable, heterogeneous catalyst like natural Natrolite zeolite.
Experimental Protocol:
-
Combine benzonitrile (2 mmol) and sodium azide (3 mmol) in a flask.
-
Add Natrolite zeolite (0.1 g) as the catalyst.
-
Add 6 ml of N,N-Dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120 °C.
-
The reaction progress can be monitored by TLC.
-
Work-up procedure typically involves filtration to recover the catalyst, followed by extraction and purification of the product.
Comparative Data
| Method | Catalyst | Yield | Melting Point (°C) | Reference |
| Homogeneous Catalysis | SnCl₂ | 90% | 215-216 | [2] |
| Heterogeneous Catalysis | Natrolite Zeolite | 80% | Not specified |
Validation Data: 1H NMR Spectroscopy
The 1H NMR spectrum provides definitive structural confirmation of the synthesized this compound. The spectrum is typically recorded in a deuterated solvent such as DMSO-d6.
Table 2: 1H NMR Data for this compound in DMSO-d6
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~17.45 | Broad | 1H | N-H of the tetrazole ring | [2] |
| ~7.99 | Doublet | 2H | Ortho-protons of the phenyl ring | [2] |
| ~7.54 | Triplet | 3H | Meta- and Para-protons of the phenyl ring | [2] |
The acidic proton on the tetrazole ring often appears as a very broad signal significantly downfield. The aromatic protons of the phenyl group typically show a doublet for the two ortho protons and a multiplet (often appearing as a triplet) for the three meta and para protons.
Synthesis and Validation Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent validation.
Caption: General workflow for synthesis and validation.
Conclusion
The synthesis of this compound via the [3+2] cycloaddition of benzonitrile and sodium azide is a robust and well-documented process. Validation of the final product is reliably achieved through melting point determination and 1H NMR spectroscopy. The expected melting point is consistently reported in the range of 215-216 °C. The 1H NMR spectrum in DMSO-d6 provides a clear signature with characteristic peaks for the tetrazole N-H proton and the aromatic protons of the phenyl group. While various catalytic systems exist, both homogeneous and heterogeneous catalysts can yield the desired product in high purity, which can be confirmed by these standard analytical techniques. The choice of a specific synthetic protocol may depend on factors such as desired yield, cost, safety considerations, and the reusability of the catalyst.
References
Comparative analysis of different catalysts for 5-Phenyl-1H-tetrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Phenyl-1H-tetrazole, a key structural motif in medicinal chemistry and materials science, has been the subject of extensive research, particularly concerning the catalytic systems that promote its formation. The most common route, a [3+2] cycloaddition of benzonitrile (B105546) and an azide (B81097) source, is often facilitated by a catalyst to enhance reaction rates and yields. This guide provides a comparative analysis of various catalysts, presenting their performance based on experimental data from recent literature.
Performance Comparison of Catalysts
The efficiency of different catalytic systems for the synthesis of this compound is summarized in the table below. The data highlights key reaction parameters, allowing for a direct comparison of catalyst performance under various conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| nano-Fe3O4 | - | Solvent-free | 120 | 0.5 | 94 | [1] |
| nano-TiO2/SO42- | - | Solvent-free | 120 | 1.5 | 97 | [1] |
| Fe3O4@tryptophan@Ni | - | - | - | 0.33 | Excellent Yield | [2][3] |
| Pd-SMTU@boehmite | 0.3 | PEG-400 | 120 | - | High Yield | [3] |
| Fe3O4@l-lysine-Pd(0) | 0.30 | Water | - | - | High Yield | [3] |
| Fe3O4@SiO2-APTES-TFA | - | EtOH | 80 | 4 | Excellent Yield | [3] |
| Fe3O4@l-aspartic-Gd | - | PEG | 100 | - | High Yield | [3] |
| Cu(OAc)2 | 20 | Choline chloride–urea DES | 100 | 12 | 68-90 | [4] |
| Cu/C nanocatalyst | 5 | DMF | 100 | 12 | up to 96 | [4] |
| CoY zeolite | 20 mg | DMF | 120 | 14 | High Yield | [5] |
| CuSO4·5H2O | 2 | DMSO | 140 | - | Excellent Yield | [6] |
| nano-TiCl4.SiO2 | - | - | - | - | High Yield | [7] |
| Silica (B1680970) Sulfuric Acid | - | DMF | - | - | 72-95 | [8] |
| Natrolite zeolite | 0.1 g | DMF | 120 | 12 | High Yield | [9] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via a catalyzed [3+2] cycloaddition reaction. Specific parameters should be adjusted based on the chosen catalyst as detailed in the comparative table.
Materials:
-
Benzonitrile
-
Sodium Azide (NaN3)
-
Catalyst (e.g., nano-Fe3O4, CuSO4·5H2O, etc.)
-
Solvent (e.g., DMF, DMSO, PEG, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Ethyl acetate (B1210297)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzonitrile (1 mmol), sodium azide (1.2-1.5 mmol), the specified amount of catalyst, and the appropriate solvent.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to the temperature specified for the chosen catalyst with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (benzonitrile) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst is used, it can be recovered at this stage by filtration or magnetic decantation (for magnetic catalysts) for potential reuse.[2][3]
-
Acidify the mixture by adding dilute hydrochloric acid (e.g., 2M HCl) dropwise until the pH is acidic. This protonates the tetrazole salt.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Visualizing the Process
A general workflow for the catalytic synthesis of this compound is depicted below, illustrating the key steps from reactants to the final product.
Caption: Generalized workflow for this compound synthesis.
This guide provides a foundational understanding of the various catalytic systems available for the synthesis of this compound. The choice of catalyst will ultimately depend on factors such as desired reaction conditions, cost, and the importance of catalyst recyclability for sustainable chemical production.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.za [scielo.org.za]
- 8. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. soran.edu.iq [soran.edu.iq]
Evaluating Corrosion Inhibition of 5-Phenyl-1H-tetrazole using Electrochemical Impedance Spectroscopy: A Comparative Guide
The quest for effective corrosion inhibitors is a critical endeavor in materials science, with significant implications for the longevity and reliability of metallic components across various industries. Among the promising candidates, 5-Phenyl-1H-tetrazole (PHTA) has emerged as a noteworthy inhibitor, particularly for steel and its alloys. This guide provides a comparative analysis of PHTA's performance as a corrosion inhibitor, evaluated through Electrochemical Impedance Spectroscopy (EIS), and benchmarks it against other established inhibitors.
Alternative Corrosion Inhibitors
For a comprehensive evaluation, the performance of this compound is compared with two widely used triazole-based corrosion inhibitors:
-
Benzotriazole (BTA): A well-established corrosion inhibitor, especially for copper and its alloys, known for forming a protective film on the metal surface.
-
Tolyltriazole (TTA): Another effective inhibitor for copper and its alloys, often preferred for its lower toxicity and environmental impact compared to some alternatives.[1]
Experimental Protocols: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique for investigating the properties of electrochemical systems, such as a metal-electrolyte interface in the presence of a corrosion inhibitor.[2][3]
1. Electrode Preparation:
-
The working electrode (e.g., a 1x1 cm maraging steel sample) is prepared by grinding with emery paper of increasing grit size (e.g., 600-1200 grit).[4]
-
The electrode is then rinsed with distilled water, degreased with a solvent like acetone (B3395972) in an ultrasonic bath, and dried.[5]
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[2][4][5]
-
The cell is filled with the corrosive solution (e.g., 0.5 M H₂SO₄) with and without the desired concentration of the inhibitor.[6]
-
The reference electrode is placed close to the working electrode using a Luggin capillary to minimize ohmic drop.[5]
3. EIS Measurement:
-
The working electrode is immersed in the test solution for a specified period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.[7]
-
EIS measurements are performed at the OCP over a wide frequency range, typically from 100 kHz down to 10 mHz.[2][4][6]
-
A small amplitude AC voltage (e.g., 5-10 mV) is applied to the system.[4][6]
-
The impedance data is collected at a rate of several points per decade of frequency.[6]
4. Data Analysis:
-
The collected impedance data is often represented as Nyquist and Bode plots.
-
The data is then fitted to an equivalent electrical circuit model to extract quantitative parameters.
-
Key parameters include:
-
R_s: Solution resistance.
-
R_ct: Charge transfer resistance, which is inversely proportional to the corrosion rate. A higher R_ct indicates better corrosion inhibition.
-
C_dl: Double-layer capacitance. A decrease in C_dl can indicate the adsorption of the inhibitor on the metal surface.[4]
-
-
The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100 Where R_ct(inh) is the charge transfer resistance with the inhibitor and R_ct(blank) is the charge transfer resistance without the inhibitor.[3]
Data Presentation: Comparative Performance of Corrosion Inhibitors
The following table summarizes the performance of this compound and its derivatives in comparison to Benzotriazole and Tolyltriazole under various experimental conditions, as evaluated by EIS.
| Inhibitor | Concentration | Substrate | Corrosive Medium | R_ct (Ω·cm²) (without inhibitor) | R_ct (Ω·cm²) (with inhibitor) | C_dl (µF·cm⁻²) (without inhibitor) | C_dl (µF·cm⁻²) (with inhibitor) | Inhibition Efficiency (%) |
| This compound (PHTA) | 5.0 mM | Maraging Steel | 0.5 M H₂SO₄ | Data not available | Significantly increased | Data not available | Data not available | Data not available |
| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | 5 mM | Q235 Steel | 1 M HCl | Data not available | Significantly larger | Data not available | Data not available | 97.1 |
| 1-Phenyl-1H-tetrazol (PHT) | 1 mM | X65 Steel | 0.5 M H₂SO₄ | Data not available | Significantly increased | Data not available | Data not available | 92.1[8][9] |
| 5-(4-chlorophenyl)-1H-tetrazole (Cl-PTZ) | 500 ppm | Mild Steel | 1 M HCl | Data not available | Significantly increased | Data not available | Data not available | >90 (inferred) |
| Benzotriazole (BTA) | 5 mmol/l | Carbon Steel | 3.5% NaCl + 500 mg/l H₂S | 6.12 | Significantly increased | Data not available | Data not available | 93[10] |
| Tolyltriazole (TTA) | 20 ppm | Copper | 0.1 M HCl | Data not available | Significantly increased | Data not available | Data not available | 81.3 - 96.1[11] |
Note: Direct numerical comparison of R_ct and C_dl values across different studies can be challenging due to variations in experimental conditions, substrates, and corrosive media. The table highlights the significant improvement in corrosion resistance upon the addition of the inhibitors.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for evaluating a corrosion inhibitor using Electrochemical Impedance Spectroscopy.
Conclusion
The collective evidence from various studies strongly supports the efficacy of this compound and its derivatives as corrosion inhibitors for steel in acidic environments.[6][8][12][13][14] The significant increase in charge transfer resistance observed in EIS measurements indicates the formation of a protective film on the metal surface, which impedes the corrosion process. When compared to established inhibitors like Benzotriazole and Tolyltriazole, this compound derivatives demonstrate comparable and, in some cases, superior inhibition efficiencies, highlighting their potential as effective anti-corrosion agents. The detailed experimental protocol provided herein offers a standardized approach for researchers to conduct further comparative studies in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 3. benchchem.com [benchchem.com]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-Phenyl-1H-tetrazol as corrosion inhibitor for pipeline steel in sulfuric acid solution - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. electrochemsci.org [electrochemsci.org]
- 13. bhu.ac.in [bhu.ac.in]
- 14. bhu.ac.in [bhu.ac.in]
In Vitro Anticancer Potential of 5-Phenyl-1H-tetrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of various 5-Phenyl-1H-tetrazole derivatives against several human cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of their potential as therapeutic agents. Detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.
Quantitative Analysis of Cytotoxicity
The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various derivatives against different cancer cell lines.
| Compound ID | Derivative Structure/Substitution | Cancer Cell Line | IC50 (µM) |
| 1a | 1-(p-Bromophenyl)-5-phenyl-tetrazole acetamide | HT-29 (Colon) | 87.91[1] |
| 1b | 1-(p-Chlorophenyl)-5-phenyl-tetrazole acetamide | HT-29 (Colon) | 69.99[1] |
| 2a | 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1][2][3]triazine sulfonamide (MM124) | DLD-1 (Colon) | 0.74[3] |
| 2b | 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1][2][3]triazine sulfonamide (MM124) | HT-29 (Colon) | 0.19[3] |
| 3a | 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1][2][3]triazine sulfonamide (MM137) | DLD-1 (Colon) | 0.39[3] |
| 3b | 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1][2][3]triazine sulfonamide (MM137) | HT-29 (Colon) | 0.15[3] |
| 4a | Indole-tetrazole derivative (5d) | T-47D (Breast) | 10.00[4] |
| 4b | Indole-tetrazole derivative (5f) | T-47D (Breast) | 3.83[4] |
| 4c | Indole-tetrazole derivative (5d) | MCF-7 (Breast) | Not specified |
| 4d | Indole-tetrazole derivative (5f) | MCF-7 (Breast) | Not specified |
| 4e | Indole-tetrazole derivative (5d) | MDA-MB-231 (Breast) | Not specified |
| 4f | Indole-tetrazole derivative (5f) | MDA-MB-231 (Breast) | Not specified |
| 5a | 1-(5-(2-Chlorophenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole (4b) | Leukemia | Significant Activity |
| 5b | 1-(5-(4-methoxyphenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole (4i) | Leukemia | Significant Activity |
Note: "Significant Activity" indicates that the compound was identified as highly active in the primary screen, but a specific IC50 value was not provided in the cited source.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with the same concentration of the solvent) and an untreated control are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic and necrotic cells.[6]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Cancer cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with the test compound for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Staining: The cells are washed with cold PBS and then resuspended in 1X Binding Buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.[2][6]
Signaling Pathways and Experimental Workflows
The anticancer activity of several this compound derivatives is associated with the induction of apoptosis, primarily through the intrinsic or mitochondrial pathway.[1] This involves the modulation of the Bcl-2 family of proteins, leading to the activation of a cascade of caspases, which are the executive enzymes of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Lewis Acid vs. Brønsted Acid Catalysis for Tetrazole Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-substituted-1H-tetrazoles is a cornerstone of medicinal chemistry, offering a versatile scaffold that can act as a bioisostere for carboxylic acids.[1] The most common route to these heterocycles is the [3+2] cycloaddition of a nitrile with an azide (B81097) source, a reaction frequently catalyzed by either a Lewis acid or a Brønsted acid. Both catalytic systems aim to activate the nitrile substrate, thereby facilitating the cycloaddition.[2] This guide provides an objective comparison of these two catalytic strategies, supported by experimental data and detailed protocols to aid in reaction optimization and catalyst selection.
Mechanism of Catalysis
Both Lewis and Brønsted acids enhance the rate of tetrazole formation by activating the nitrile. The catalyst interacts with the lone pair of electrons on the nitrile's nitrogen atom, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide ion. This initial activation is followed by cyclization to form the tetrazole ring.[3]
Quantitative Comparison of Catalytic Performance
The following table summarizes the performance of representative Lewis and Brønsted acid catalysts in the synthesis of 5-phenyl-1H-tetrazole from benzonitrile (B105546) and sodium azide. It is important to note that the reaction conditions are not identical, which may influence the outcomes.
| Catalyst Type | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lewis Acid | ZnBr₂ | 100 mol% | Water | 100+ (reflux) | 24 | 91 | [4] |
| Brønsted Acid | NH₄Cl | Stoichiometric | DMF | 100+ | several | 55-88 | [5] |
Discussion of Performance
From the available data, Lewis acids , particularly zinc salts, appear to offer high yields in aqueous media, which is advantageous from a green chemistry perspective.[4] The Sharpless protocol using zinc bromide in water is a widely cited, robust method for the synthesis of a broad range of 5-substituted-1H-tetrazoles.[2][4] Theoretical studies suggest that the coordination of the nitrile to the zinc ion is a key factor in the catalysis, significantly lowering the activation barrier for the azide attack.[6]
Brønsted acids , such as ammonium (B1175870) chloride, are often used in organic solvents like DMF.[5] While they are generally inexpensive and readily available, the reported yields can be variable, and the reaction may require elevated temperatures and longer reaction times.[3][5] It has been suggested that in many Brønsted acid-catalyzed reactions using sodium azide, the actual catalytic species is hydrazoic acid (HN₃), which is highly toxic and explosive.[7]
Experimental Protocols
Lewis Acid Catalyzed Synthesis of this compound (Sharpless Protocol)
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a round-bottomed flask, add benzonitrile (1.0 eq), sodium azide (1.1 eq), zinc bromide (1.0 eq), and water.[8]
-
Heat the mixture to reflux and stir vigorously for 24 hours.[4]
-
After cooling to room temperature, acidify the reaction mixture with HCl to a pH of approximately 1.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Brønsted Acid Catalyzed Synthesis of this compound
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottomed flask, combine benzonitrile (1.0 eq), sodium azide, and ammonium chloride in DMF.[5]
-
Heat the mixture with stirring for several hours.[3]
-
Monitor the reaction progress using thin-layer chromatography.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add aqueous acid to precipitate the product.[3]
-
Isolate the solid product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization.
Conclusion
Both Lewis and Brønsted acid catalysis are effective for the synthesis of 5-substituted-1H-tetrazoles. The choice of catalyst may depend on several factors including the desired reaction conditions, substrate scope, and safety considerations. Lewis acids, such as zinc bromide, offer high yields in aqueous media, presenting a greener and potentially safer alternative to Brønsted acid systems that may generate hazardous hydrazoic acid in situ. However, Brønsted acids are often cheaper and more readily available. For drug development professionals, the robustness and broad applicability of the Lewis acid-catalyzed methods, particularly in aqueous media, may be advantageous for the synthesis of diverse tetrazole libraries. Researchers should carefully consider the specific requirements of their synthesis when selecting a catalytic system.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. books.rsc.org [books.rsc.org]
Comparative Analysis of 5-Phenyl-1H-tetrazole Coordination Polymers: A Guide for Researchers
A detailed examination of the structural diversity and experimental protocols of coordination polymers based on the versatile 5-Phenyl-1H-tetrazole ligand, offering insights for researchers, scientists, and professionals in drug development.
The study of coordination polymers constructed from this compound and its derivatives is a burgeoning field in crystal engineering and materials science. The versatile coordination behavior of the tetrazole ring, coupled with the steric and electronic influence of the phenyl substituent, gives rise to a rich variety of structural architectures with potential applications in areas such as luminescence, magnetism, and catalysis. This guide provides a comparative overview of the X-ray diffraction analysis of selected this compound-based coordination polymers, focusing on the influence of different metal centers on their crystal structures. Detailed experimental protocols for their synthesis and characterization are also presented to facilitate further research and development.
Structural Comparison of this compound Coordination Polymers
The coordination of this compound to different metal ions results in a diverse array of crystal structures, ranging from one-dimensional chains to complex three-dimensional frameworks. The choice of the metal ion, its coordination preferences, and the presence of co-ligands or solvent molecules all play a crucial role in directing the final architecture. Below is a comparative summary of the crystallographic data for coordination polymers of a derivative, 1-phenyl-1H-tetrazole-5-thiol, with Cobalt (Co) and Cadmium (Cd).
| Parameter | [Co(ptt)2]n[1] | [Cd(ptt)2]n[1] |
| Formula | C14H10CoN8S2 | C14H10CdN8S2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2(1)/c | P2(1)/c |
| a (Å) | 9.258(3) | 9.487(3) |
| b (Å) | 16.131(5) | 16.321(5) |
| c (Å) | 11.021(3) | 11.189(4) |
| β (°) | 109.91(3) | 110.12(3) |
| Volume (ų) | 1547.4(8) | 1629.0(9) |
| Z | 4 | 4 |
| Coordination Geometry | Distorted Tetrahedral | Distorted Tetrahedral |
| Dimensionality | 1D Looped Chain | 1D Looped Chain |
Table 1. Comparative Crystallographic Data for Cobalt and Cadmium Coordination Polymers of 1-phenyl-1H-tetrazole-5-thiol (Hptt).[1]
As shown in Table 1, the cobalt and cadmium coordination polymers with the 1-phenyl-1H-tetrazole-5-thiol (ptt) ligand are isostructural, both crystallizing in the monoclinic P2(1)/c space group.[1] They form one-dimensional (1D) looped chain structures.[1] This similarity highlights how, in some cases, the strong directing effect of the ligand can lead to analogous structures even with different metal centers.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. To this end, detailed experimental methodologies for the synthesis and X-ray diffraction analysis of the discussed coordination polymers are provided below.
Synthesis Protocols
The synthesis of this compound coordination polymers is typically achieved through solvothermal or hydrothermal methods. The general procedure involves the reaction of a metal salt with the this compound ligand in a suitable solvent or solvent mixture at elevated temperatures.
Synthesis of [Co(ptt)2]n and [Cd(ptt)2]n: [1]
A mixture of the respective metal chloride (CoCl2·6H2O or CdCl2·H2O) (0.1 mmol) and 1-phenyl-1H-tetrazole-5-thiol (Hptt) (0.1 mmol) is dissolved in a solvent mixture of methanol (B129727) and acetonitrile. The solution is sealed in a Teflon-lined stainless steel autoclave and heated under autogenous pressure. After slow cooling to room temperature, crystals suitable for X-ray diffraction are obtained.
X-ray Diffraction Analysis Protocol
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of coordination polymers. A general protocol for data collection and structure refinement is outlined below.
Data Collection and Structure Refinement:
A suitable single crystal is mounted on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Data is collected at a specific temperature, often 296 K. The structure is solved by direct methods and refined by full-matrix least-squares on F2 using software packages such as SHELXS and SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing the Structure: Coordination Environment and Experimental Workflow
Graphical representations are invaluable for understanding the complex structures of coordination polymers and the experimental processes used to determine them.
Caption: Coordination sphere of the metal center in [M(ptt)2]n.
The above diagram illustrates a typical tetrahedral coordination environment for the metal ion (M = Co, Cd) in the 1D chain structures, where it is coordinated to nitrogen and sulfur atoms from the 1-phenyl-1H-tetrazole-5-thiol ligands.[1]
Caption: A streamlined workflow for synthesis and analysis.
This workflow diagram outlines the key stages in the investigation of coordination polymers, from the initial synthesis to the final determination of the crystal structure.
Concluding Remarks
The study of this compound coordination polymers offers a fertile ground for the design and synthesis of new materials with tailored properties. The structural diversity arising from the choice of metal ion and reaction conditions underscores the importance of systematic investigation. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design of novel coordination polymers and the exploration of their potential applications. As more crystal structures of coordination polymers with the parent this compound ligand become available, a more direct and comprehensive comparison will be possible, further enriching our understanding of this fascinating class of compounds.
References
A Comparative Guide to the Adsorption of 5-Phenyl-1H-tetrazole on Metal Surfaces: An Isotherm Analysis
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the surface interactions of 5-Phenyl-1H-tetrazole, a molecule of significant interest in corrosion inhibition and potentially other surface-sensitive applications.
This guide provides a comparative analysis of the adsorption behavior of this compound (5-PT) on various metal surfaces, with a focus on the Langmuir adsorption isotherm. The adsorption of organic molecules on metal surfaces is a critical phenomenon in diverse fields, including corrosion science, catalysis, and the development of drug delivery systems. Understanding the thermodynamics and mechanism of this adsorption is paramount for predicting and controlling the performance of these materials. This compound, a heterocyclic compound, has garnered considerable attention as a highly effective corrosion inhibitor for metals such as copper and steel. Its efficacy is largely attributed to its ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents.
The Langmuir adsorption isotherm is frequently employed to model the adsorption of 5-PT on metal surfaces, suggesting the formation of a monolayer of the inhibitor on the surface. Several studies have confirmed that the adsorption process of this compound and its derivatives on both copper and steel surfaces is well-described by the Langmuir model.[1][2][3][4][5] This guide will delve into a comparison of the Langmuir model with other common isotherm models, present available experimental data, and provide detailed experimental protocols for the techniques used to study this phenomenon.
Comparison of Adsorption Isotherm Models
The interaction between an adsorbate (5-PT) and an adsorbent (metal surface) at a constant temperature can be described by adsorption isotherms. The Langmuir, Freundlich, and Temkin models are among the most common isotherms used to analyze experimental adsorption data.
| Adsorption Isotherm Model | Key Assumptions | Linear Equation | Parameters |
| Langmuir | - Adsorption is monolayer. - The adsorbent surface is homogeneous with a finite number of identical adsorption sites. - There are no interactions between adsorbed molecules. | C / θ = 1 / K_L + C | θ : Surface coverageC : Adsorbate concentrationK_L : Langmuir adsorption equilibrium constant (related to the affinity of the binding sites) |
| Freundlich | - Adsorption is multilayer. - The adsorbent surface is heterogeneous. - Adsorption energy is exponentially distributed. | log θ = log K_F + (1/n) log C | θ : Surface coverageC : Adsorbate concentrationK_F : Freundlich constant (related to adsorption capacity)n : Freundlich exponent (related to adsorption intensity) |
| Temkin | - Considers the effect of indirect adsorbate-adsorbate interactions on adsorption. - The heat of adsorption of all molecules in the layer decreases linearly with coverage. | θ = (RT / b_T) ln(A_T * C) | θ : Surface coverageC : Adsorbate concentrationA_T : Temkin isotherm equilibrium binding constant (L/g)b_T : Temkin isotherm constant related to the heat of adsorption (J/mol)R : Universal gas constant (8.314 J/mol·K)T : Absolute temperature (K) |
Quantitative Analysis of this compound Adsorption
The following tables summarize the available quantitative data for the adsorption of this compound on copper and steel surfaces. It is important to note that while the Langmuir model is widely reported as the best fit, specific numerical values for its parameters, and especially for the Freundlich and Temkin models, are not always available in the literature for this specific compound.
Adsorption on Copper Surfaces
| Isotherm Model | Parameter | Value | Experimental Conditions | Reference |
| Langmuir | ΔG°ads (kJ/mol) | -49.15 | 20°C, Salt water | [1] |
| Fit | Good | 0.5 M H₂SO₄ | [2] |
Note: A negative value of the standard free energy of adsorption (ΔG°ads) indicates a spontaneous adsorption process. Values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative are indicative of chemisorption (covalent bonding). The reported value of -49.15 kJ/mol for 5-PT on copper strongly suggests a chemisorption mechanism.[1]
Adsorption on Steel Surfaces
| Isotherm Model | Parameter | Value | Experimental Conditions | Reference |
| Langmuir | Fit | Good | 1 M HCl | [3][4] |
| Fit | Good | Acidic media | [4] |
Note: While several studies confirm a good fit to the Langmuir isotherm for 5-PT on steel, they do not consistently report the specific values for K_L and ΔG°ads.
Experimental Protocols
The analysis of adsorption isotherms relies on accurate experimental data obtained through various techniques. The following are detailed methodologies for key experiments cited in the study of this compound adsorption.
Electrochemical Measurements
Electrochemical techniques are powerful tools for studying corrosion and the effectiveness of inhibitors. A standard three-electrode setup is typically used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
1. Potentiodynamic Polarization:
-
Objective: To determine the corrosion current density (icorr) and corrosion potential (Ecorr) and to assess the inhibitor's effect on the anodic and cathodic reactions.
-
Procedure:
-
The working electrode is immersed in the corrosive solution (with and without the inhibitor) until a stable open-circuit potential (OCP) is reached.
-
A potential scan is applied, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.5 mV/s).
-
The resulting current is measured and plotted against the applied potential (Tafel plot).
-
The corrosion current density is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential.
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100.
-
2. Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To investigate the properties of the inhibitor film and the charge transfer resistance at the metal-solution interface.
-
Procedure:
-
The working electrode is stabilized at its OCP in the test solution.
-
A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance of the system is measured at each frequency.
-
The data is typically presented as Nyquist and Bode plots.
-
The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. A larger Rct value in the presence of the inhibitor indicates better corrosion protection.
-
The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100.
-
Surface Analysis Techniques
These techniques provide visual and compositional information about the metal surface with and without the inhibitor film.
1. Scanning Electron Microscopy (SEM):
-
Objective: To visualize the surface morphology of the metal and assess the extent of corrosion damage.
-
Procedure:
-
Metal samples are exposed to the corrosive environment (with and without inhibitor) for a specific duration.
-
After exposure, the samples are carefully rinsed with a suitable solvent (e.g., distilled water, ethanol) and dried.
-
The samples are then mounted on stubs and coated with a conductive material (e.g., gold) if necessary.
-
The surface is scanned with a high-energy electron beam, and the resulting secondary or backscattered electrons are used to generate an image of the surface topography.
-
2. Energy-Dispersive X-ray Spectroscopy (EDX):
-
Objective: To determine the elemental composition of the metal surface and the adsorbed inhibitor film.
-
Procedure:
-
EDX analysis is often performed in conjunction with SEM.
-
The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays.
-
An EDX detector measures the energy of these X-rays to identify the elements present on the surface and their relative abundance. This can confirm the presence of elements from the inhibitor molecule (e.g., nitrogen, carbon) on the metal surface.
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for analyzing the adsorption of a corrosion inhibitor like this compound on a metal surface.
Caption: Workflow for the analysis of this compound adsorption on metal surfaces.
References
A Comparative Guide to the Biological Activity of 1H- and 2H-Substituted Tetrazole Tautomers
For Researchers, Scientists, and Drug Development Professionals
The tetrazole ring is a key structural motif in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group. Substituted tetrazoles can exist as two distinct tautomeric forms, the 1H- and 2H-tautomers, which can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an objective comparison of the biological activities of these two tautomers, supported by experimental data, to inform the rational design of novel therapeutic agents.
Antidiabetic Activity
A notable area where the biological activities of 1H- and 2H-tetrazole tautomers have been directly compared is in the development of inhibitors for Sodium-Glucose Co-transporter 2 (SGLT2) and Glycogen (B147801) Phosphorylase (GP), both significant targets in the management of type 2 diabetes.[1]
Comparative Bioactivity Data
The differential arrangement of substituents in 1H- versus 2H-tetrazole isomers can lead to variations in their interaction with biological targets.[1] While extensive research has been conducted on various tetrazole derivatives, direct comparative studies of isomeric pairs are less common but highly informative.[1]
Table 1: Comparative In Vitro Activity of 1H- and 2H-Tetrazole Isomers as SGLT2 Inhibitors
| Compound Class | Isomer | Target | Bioactivity (IC₅₀) | Reference Compound (Dapagliflozin) IC₅₀ |
| Tetrazole-bearing Glycosides (93a) | 1H-tetrazole | SGLT2 | 68.9 nM | 1.1 nM |
| Tetrazole-bearing Glycosides (93b) | 2H-tetrazole | SGLT2 | 106 nM | 1.1 nM |
In the case of SGLT2 inhibition, the 1H-tetrazole isomer demonstrated moderately higher potency than its 2H counterpart, though both were less active than the reference drug, dapagliflozin.[1]
Table 2: Comparative In Vivo Activity of 1H- and 2H-Tetrazole Isomers as Glycogen Phosphorylase (GP) Inhibitors
| Compound Class | Isomer | Model | Bioactivity Outcome |
| 5-(1-aryl-1H-pyrazol-3-yl)-tetrazoles (88a) | 1H-tetrazole | Streptozotocin-induced diabetic Wistar rats | Maximum fall in blood glucose levels observed |
| 5-(1-aryl-1H-pyrazol-3-yl)-tetrazoles (88b) | 2H-tetrazole | Streptozotocin-induced diabetic Wistar rats | Maximum fall in blood glucose levels observed |
For glycogen phosphorylase inhibition, both isomers exhibited significant hypoglycemic effects in an in vivo model.[1]
Signaling Pathways and Experimental Workflows
Experimental Protocols
SGLT2 Inhibition Assay (Cell-Based 2-NBDG Glucose Uptake Assay)
This protocol details a method for quantifying SGLT2-mediated glucose uptake in a human kidney proximal tubule cell line (e.g., HK-2) that endogenously expresses SGLT2.[2] The assay utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[2]
-
Cell Culture: Culture HK-2 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Seed cells into 96-well plates and grow to confluence.[3]
-
Compound Preparation: Prepare stock solutions of test compounds (1H- and 2H-tetrazole derivatives) and control inhibitors (e.g., Dapagliflozin) in DMSO. Prepare serial dilutions in Krebs-Ringer-Henseleit (KRH) buffer. The final DMSO concentration should not exceed 0.5%.[2]
-
Glucose Uptake Assay:
-
Wash confluent cell monolayers twice with pre-warmed KRH buffer.[2]
-
Add 100 µL of KRH buffer containing the test compound or vehicle (DMSO) to each well. Include controls for total uptake (vehicle only) and non-specific uptake (a high concentration of D-glucose or sodium-free buffer).[2][4]
-
Pre-incubate the plate at 37°C for 15-30 minutes.[2]
-
Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate at 37°C for 30-60 minutes.[2]
-
Terminate the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold, sodium-free KRH buffer.[3]
-
-
Data Analysis:
-
Lyse the cells and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[2]
-
Calculate the SGLT2-specific uptake by subtracting the non-specific uptake fluorescence from the total uptake fluorescence.[2]
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2]
-
In Vivo Glycogen Phosphorylase Inhibition Assay
This protocol describes an in vivo model using streptozotocin-induced diabetic Wistar rats to evaluate the hypoglycemic effect of GP inhibitors.[1]
-
Animal Model: Induce diabetes in Wistar rats by a single intraperitoneal injection of streptozotocin.
-
Compound Administration: Administer the test compounds (1H- and 2H-tetrazole derivatives) orally to the diabetic rats.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at different time intervals post-administration and measure the blood glucose levels.
-
Data Analysis: Determine the percentage reduction in blood glucose levels compared to the vehicle-treated control group to assess the in vivo antihyperglycemic activity.
Anticancer Activity
General Mechanisms of Action
Tetrazole derivatives can exert their anticancer effects through various mechanisms, often involving the induction of oxidative stress and interference with DNA replication and protein synthesis.
Experimental Protocol
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[6]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 μl of culture medium and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the 1H- and 2H-tetrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Incubation: After the treatment period, add 10 μl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well and incubate for 4 hours in a humidified atmosphere.[5]
-
Formazan (B1609692) Solubilization: Add 100 μl of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity
The tetrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[1] Studies have described the synthesis and evaluation of both 1H- and 2H-tetrazole derivatives against a range of pathogens. For instance, derivatives of 1H-tetrazol-5-amine have shown antibacterial efficacy, while certain 1-[(tetrazol-5-yl)methyl]indole derivatives, which can exist as 2H-tetrazole structures, have also exhibited potent antibacterial and antifungal activities.[1] Similar to anticancer activity, direct quantitative comparisons of isomeric pairs are scarce, with the overall molecular structure being a key determinant of efficacy.
General Mechanisms of Action
The antimicrobial action of tetrazole derivatives can involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.
Experimental Protocol
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]
-
Preparation of Antimicrobial Agents: Prepare stock solutions of the 1H- and 2H-tetrazole derivatives and make serial two-fold dilutions in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[9]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[9]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[9]
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[8]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[9]
Conclusion
The tautomeric form of substituted tetrazoles, whether 1H or 2H, can have a discernible impact on their biological activity, as demonstrated in the case of SGLT2 inhibitors. However, for other therapeutic areas like anticancer and antimicrobial applications, the existing literature suggests that the specific substitution patterns and the overall three-dimensional structure of the molecule are often more critical determinants of potency and selectivity. This guide highlights the importance of synthesizing and evaluating both tautomers in drug discovery programs to identify the optimal regioisomer for a given biological target. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the design and development of novel tetrazole-based therapeutic agents.
References
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
Safety Operating Guide
Proper Disposal of 5-Phenyl-1H-tetrazole: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 5-Phenyl-1H-tetrazole is critical for ensuring a safe laboratory environment. This document provides a procedural, step-by-step guide for researchers, scientists, and drug development professionals.
This compound is a flammable solid that is harmful if swallowed and can cause skin and eye irritation.[1][2] Due to the energetic nature of the tetrazole ring, improper disposal can pose significant safety risks.[3] The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[4] In-laboratory chemical treatment or neutralization is strongly discouraged without a validated and peer-reviewed protocol due to the risk of uncontrolled decomposition.[3]
Hazard and Safety Data
Before handling or disposing of this compound, it is crucial to be aware of its chemical and physical properties, as well as its associated hazards.
| Property/Hazard | Data | Reference |
| Molecular Formula | C₇H₆N₄ | |
| Molecular Weight | 146.15 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 215-216 °C (decomposes) | [2] |
| Hazards | Flammable solid, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1][2][6] | GHS07 |
| Storage | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed.[1][2][6] | |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides.[6] | |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, flame-retardant lab coat, nitrile or other chemically resistant gloves, and a dust mask (type N95 or equivalent).[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including residual product, contaminated PPE (gloves, etc.), weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container.[4]
-
Avoid mixing this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
2. Container Selection and Labeling:
-
Use chemically resistant containers (e.g., high-density polyethylene (B3416737) for solids) that are in good condition and have a secure, leak-proof lid.[4]
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7] Deface any original labels on reused containers.[7]
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and incompatible materials.[1][2]
-
Keep waste containers tightly closed except when adding waste.[7]
4. Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
All waste must be disposed of through a licensed hazardous waste disposal contractor.[4]
5. Spill Response:
-
Small Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[4] Carefully sweep or scoop the material into the designated solid hazardous waste container.[8] Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[4]
-
Large Spills: Immediately evacuate the laboratory and alert others in the vicinity. Contact your institution's emergency response team and EHS department.[4]
Disposal Workflow
Caption: Disposal workflow for this compound.
Thermal Decomposition Considerations
Studies on the thermal decomposition of phenyl tetrazoles indicate that the tetrazole ring decomposes exothermically at temperatures between 190–240 °C.[9] The primary decomposition products are likely to be molecular nitrogen (N₂) and isonitriles.[9] This energetic decomposition underscores the importance of avoiding heat, shock, and friction during handling and disposal.[3] The risk of explosion if heated under confinement has also been noted.[6]
References
- 1. lobachemie.com [lobachemie.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. fishersci.ie [fishersci.ie]
- 9. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Phenyl-1H-tetrazole
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for 5-Phenyl-1H-tetrazole, ensuring that your work can proceed with the highest standards of safety and operational integrity.
Chemical Profile and Hazards
This compound is a white to off-white crystalline solid.[1] It is classified as a flammable solid and is harmful if swallowed.[2][3] The compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] A significant hazard associated with tetrazole compounds is their potential for explosive decomposition when subjected to heat, shock, or friction.[1] On-site chemical neutralization or deactivation is strongly discouraged without a validated and peer-reviewed protocol due to the risk of uncontrolled decomposition.[1]
Hazard Identification
| Hazard Statement | Classification | GHS Pictogram |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | GHS07 (Exclamation Mark) |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | GHS07 (Exclamation Mark) |
| Flammable solid | Flammable Solids (Category 2) | GHS02 (Flame) |
| Risk of explosion if heated under confinement | Hazards not otherwise classified | - |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to minimize exposure and ensure personal safety.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] | Prevents skin contact and absorption. |
| Respiratory Protection | Dust mask type N95 (US) or equivalent. | Minimizes inhalation of the powdered compound. |
| Body Protection | Flame-retardant lab coat and closed-toe shoes.[1] | Protects skin from spills and potential ignition sources. |
Operational Plans: Safe Handling and Storage
Adherence to strict operational protocols is essential for the safe use of this compound in a laboratory setting.
Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Ventilation : Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.
-
Grounding : Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[2]
-
Dispensing : When transferring the solid, use spark-proof tools. Avoid creating dust.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]
Storage Plan
| Storage Condition | Requirement |
| Container | Store in the original, tightly closed container.[1] |
| Environment | Keep in a dry, cool, and well-ventilated place.[2][4] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4] |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[2][4] |
Emergency Procedures: Spills and First Aid
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate : Evacuate unnecessary personnel from the area.[1]
-
Ventilate : Ensure adequate ventilation.
-
Contain : Prevent the spill from entering drains or waterways.
-
Clean-up : For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust. For large spills, scoop the solid into closing containers.[1]
-
Decontaminate : Clean the spill area thoroughly with soap and water.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice.[1] |
Disposal Plan
The proper disposal of this compound is a critical step in the chemical management lifecycle. Due to its hazardous nature and potential for explosive decomposition, on-site chemical neutralization is not recommended without a validated protocol.[1]
Step-by-Step Disposal Guidance
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Professional Disposal : Dispose of the contents and container at an approved waste disposal plant.[2][5] This should be done in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance and to arrange for professional disposal.
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself.
Experimental Protocol Example: Synthesis of this compound
The following is a summarized, representative protocol for the synthesis of this compound. This provides context for the practical handling of the substance and its precursors.
-
Reaction Setup : In a suitable reaction vessel, combine benzonitrile, sodium azide, and ammonium (B1175870) chloride in a solvent such as dimethylformamide (DMF).
-
Heating : Heat the reaction mixture under controlled conditions for several hours.
-
Precipitation : After the reaction is complete, cool the mixture and add an aqueous acid to precipitate the this compound product.
-
Isolation : Isolate the solid product by vacuum filtration.
-
Purification : Wash the isolated solid with water and then dry it thoroughly.
This protocol is for informational purposes only. Always consult detailed, peer-reviewed literature and conduct a thorough risk assessment before performing any chemical synthesis.
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and safety procedures for working with this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
